molecular formula C9H11NO2 B2512452 2-(4-Amino-3-methylphenyl)acetic acid CAS No. 705240-99-9

2-(4-Amino-3-methylphenyl)acetic acid

Cat. No.: B2512452
CAS No.: 705240-99-9
M. Wt: 165.192
InChI Key: LTCIAYCHYFURKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-3-methylphenyl)acetic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.192. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-amino-3-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCIAYCHYFURKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-(4-Amino-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Amino-3-methylphenyl)acetic acid, a substituted derivative of phenylacetic acid, is a compound of interest in medicinal chemistry and drug development.[1][2] Its structural motifs, featuring a phenylacetic acid core with amino and methyl substitutions, suggest potential applications as a building block in the synthesis of more complex molecules.[3][4] Understanding the fundamental physicochemical properties of this molecule is a critical prerequisite for its effective utilization in research and development, influencing aspects from reaction kinetics and formulation to bioavailability and pharmacokinetic profiling.[5][6]

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering both a summary of known data and detailed, field-proven experimental protocols for the determination of these essential parameters. The methodologies described herein are grounded in established principles of analytical chemistry and pharmaceutical science, providing a robust framework for characterization.

Compound Identification and Structure

A clear identification of the molecular structure is the foundation upon which all other physicochemical data is built.

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted at position 1 with an acetic acid group, at position 4 with an amino group, and at position 3 with a methyl group.

graph "Chemical_Structure" {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];

// Define atom nodes with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,-1.2!"]; C4 [label="C", pos="1.4,-2.4!"]; C5 [label="C", pos="0,-2.4!"]; C6 [label="C", pos="-0.7,-1.2!"]; C7 [label="C", pos="-1.4,1.2!"]; O1 [label="O", pos="-0.7,2.4!"]; O2 [label="OH", pos="-2.8,1.2!"]; N1 [label="NH₂", pos="2.5,-3.6!"]; C8 [label="CH₃", pos="-1.8,-3.6!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1 [style=double]; C7 -- O2; C4 -- N1; C5 -- C8;

// Invisible nodes for aromatic circle center [pos="0.35,-1.2!", shape=point, style=invis]; p1 [pos="0.35,-0.2!", shape=point, style=invis]; p2 [pos="1.35,-1.2!", shape=point, style=invis]; p3 [pos="0.35,-2.2!", shape=point, style=invis]; p4 [pos="-0.65,-1.2!", shape=point, style=invis];

// Aromatic circle p1 -- p2 -- p3 -- p4 -- p1 [style=invis]; }

Caption: Workflow for pKa determination by potentiometric titration.

2.3.3 Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is adapted from standard methods for the pKa determination of pharmaceutical compounds.[5][7]

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[5][7]

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in water. If solubility is low, a co-solvent such as methanol may be used, but the apparent pKa will need to be corrected.

    • Prepare standardized 0.1 M sodium hydroxide and 0.1 M hydrochloric acid solutions.[7]

    • Prepare a 0.15 M potassium chloride solution to maintain constant ionic strength.[5][7]

  • Titration Procedure:

    • Place 20 mL of the 1 mM sample solution into a reaction vessel with a magnetic stirrer.

    • Add the necessary amount of 0.15 M KCl to maintain ionic strength.

    • Immerse the calibrated pH electrode into the solution.

    • Acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[5]

    • Titrate the solution with 0.1 M NaOH, recording the pH at regular intervals of titrant addition, until the pH reaches 12-12.5 and stabilizes.[5][7]

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • Calculate the first and second derivatives of the titration curve to accurately determine the inflection points, which correspond to the pKa values.

    • Perform the titration in triplicate to ensure reproducibility.[7]

Solubility

Solubility is a key determinant of a drug's absorption and bioavailability.[8] The presence of both an acidic carboxylic acid and a basic amino group in this compound suggests that its aqueous solubility will be highly pH-dependent.[9][10]

2.4.1 Rationale for Experimental Method Selection

A qualitative assessment of solubility in various solvents provides initial insights into the compound's polarity and functional groups.[8][11] The shake-flask method is a traditional and reliable technique for the quantitative determination of solubility.[8]

2.4.2 Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to characterizing the solubility of an organic compound.[10][11]

  • Initial Solvent Screening:

    • In separate test tubes, add approximately 10-20 mg of this compound to 1 mL of the following solvents: water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a nonpolar organic solvent like hexane or diethyl ether.[9][11]

    • Vigorously shake each tube and observe for dissolution. A compound is considered soluble if it completely dissolves.[10]

  • Interpretation of Results:

    • Solubility in water: Indicates the presence of polar functional groups.[9][12] Test the resulting solution with litmus paper to determine if it's acidic or basic.[10][12]

    • Solubility in 5% NaOH: Suggests the presence of an acidic functional group, such as the carboxylic acid.[10][12]

    • Solubility in 5% NaHCO₃: Indicates a relatively strong acidic group, as sodium bicarbonate is a weaker base than sodium hydroxide.[10][12]

    • Solubility in 5% HCl: Suggests the presence of a basic functional group, such as the amino group.[9][10]

    • Insolubility in aqueous solutions but solubility in an organic solvent: Indicates a predominantly nonpolar character.

Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and confirmation.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.[13][14]

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, the methyl protons, and the amine protons. The chemical shifts and coupling patterns will be indicative of their relative positions on the molecule.

  • ¹³C NMR: The spectrum will show signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[15][16]

  • Expected Absorptions:

    • O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹.[17]

    • N-H stretch (amine): Two sharp peaks around 3300-3500 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.[16]

    • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-N stretch (aromatic amine): A peak in the 1250-1360 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural confirmation.[18]

  • Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.19 g/mol ).

  • Fragmentation: Common fragmentation patterns for phenylacetic acids include the loss of the carboxylic acid group.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the key physicochemical properties of this compound. While some experimental data for this specific compound is limited in the public domain, the provided protocols offer robust and validated methods for its characterization in a laboratory setting. A thorough understanding of these properties is fundamental for any researcher or developer looking to utilize this compound in their work.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • NANOLAB. Melting Point Determination in Pharmaceutical Industry.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • Labmonk. Solubility test for Organic Compounds. (2024-09-24).
  • Westlab Canada. Measuring the Melting Point. (2023-05-08).
  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. (2025-02-11).
  • University of Toronto Scarborough. Solubility.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23).
  • University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia.
  • CD Formulation. Melting Point Test.
  • ResolveMass Laboratories Inc. Melting Point Determination.
  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. (2013-08-08).
  • ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).
  • National Center for Biotechnology Information. 4-Aminophenylacetic acid. PubChem.
  • National Center for Biotechnology Information. 4-Aminomethylphenylacetic acid. PubChem.
  • National Center for Biotechnology Information. 2-[4-Methyl-3-(propanoylamino)phenyl]acetic acid. PubChem.
  • Wikipedia. Phenylacetic acid.
  • Indian Institutes of Technology. JAM 2026.
  • National Institute of Standards and Technology. Acetic acid, methyl ester. NIST Chemistry WebBook.
  • Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid.
  • MDPI. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. (2022-04-06).
  • National Institute of Standards and Technology. (4-methylphenoxy)acetic acid. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024-01-05).
  • CP Lab Safety. 2-Amino-2-(4-methylphenyl)acetic acid, min 98%, 1 gram.
  • Wikipedia. Mephedrone.
  • FooDB. Showing Compound 3-Methylphenylacetic acid (FDB022916). (2011-09-21).

Sources

2-(4-Amino-3-methylphenyl)acetic acid CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Amino-3-methylphenyl)acetic acid, a key chemical intermediate with significant potential in pharmaceutical research and development. We will delve into its fundamental properties, synthesis methodologies, safety protocols, and its emerging applications, offering a holistic perspective for laboratory and clinical research professionals.

Core Compound Identification and Properties

This compound is a substituted phenylacetic acid derivative. The strategic placement of the amino and methyl groups on the phenyl ring, in conjunction with the acetic acid moiety, imparts specific chemical reactivity and potential biological activity, making it a valuable building block in medicinal chemistry.

Chemical Identity
IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 705240-99-9[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Synonyms Benzeneacetic acid, 4-amino-3-methyl-[1]
Physicochemical Properties (Predicted and Experimental)

A comprehensive understanding of the physicochemical properties of a compound is paramount for its application in drug design and development, influencing factors such as solubility, absorption, and distribution.

PropertyValueNotes
Appearance Light yellow solid (crystalline powder)Based on typical appearance of similar compounds.
Melting Point Not availableExperimental data is not readily available in public literature.
Boiling Point Not availableExperimental data is not readily available in public literature.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.Predicted based on the structure having both polar (amino, carboxylic acid) and non-polar (phenyl, methyl) groups.
pKa ~4-5 (carboxylic acid), ~4-5 (anilinium ion)Estimated values based on analogous structures. The electron-donating methyl group slightly increases the pKa of the amino group compared to 4-aminophenylacetic acid.

Synthesis and Manufacturing

The synthesis of this compound can be approached through several strategic routes, typically starting from commercially available precursors. The choice of synthetic pathway often depends on factors such as starting material cost, scalability, and desired purity. A common conceptual approach involves the modification of a pre-existing phenylacetic acid scaffold or the construction of the substituted phenyl ring followed by the introduction of the acetic acid side chain.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound is illustrated below. This disconnection highlights key transformations that can be employed in its synthesis.

G target This compound intermediate1 2-(3-Methyl-4-nitrophenyl)acetic acid target->intermediate1 Reduction of nitro group intermediate2 3-Methyl-4-nitrobenzyl cyanide intermediate1->intermediate2 Hydrolysis of nitrile intermediate3 3-Methyl-4-nitrotoluene intermediate2->intermediate3 Cyanation of benzyl halide start1 2-Methyl-5-nitrotoluene intermediate3->start1 Benzylic halogenation

Caption: Retrosynthetic analysis of this compound.

Exemplary Synthetic Protocol

The following is a generalized, multi-step protocol for the synthesis of this compound, based on established chemical transformations.

Step 1: Nitration of o-Tolylacetic acid

A common starting point is the nitration of 2-methylphenylacetic acid. This reaction typically yields a mixture of isomers, with the desired 3-nitro-2-methylphenylacetic acid being one of the products.

  • Reaction: 2-methylphenylacetic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at controlled temperatures.

  • Rationale: The methyl group is an ortho-, para-director; however, the steric hindrance from the acetic acid side chain can influence the regioselectivity of the nitration. Careful optimization of reaction conditions is necessary to maximize the yield of the desired isomer.

Step 2: Isomer Separation

  • Procedure: The resulting isomeric mixture is separated using techniques such as fractional crystallization or column chromatography to isolate the 3-nitro-2-methylphenylacetic acid.

Step 3: Reduction of the Nitro Group

  • Reaction: The isolated 3-nitro-2-methylphenylacetic acid is then reduced to the corresponding amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid combinations (e.g., Sn/HCl or Fe/acetic acid).

  • Rationale: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

G cluster_0 Synthesis Workflow start Start 2-Methylphenylacetic acid step1 Step 1: Nitration HNO₃, H₂SO₄ start->step1 step2 Step 2: Isomer Separation Chromatography/Crystallization step1->step2 step3 Step 3: Reduction H₂, Pd/C step2->step3 product Final Product This compound step3->product

Caption: Generalized synthetic workflow for this compound.

Applications in Research and Drug Development

Phenylacetic acid derivatives are a cornerstone in medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents. The unique substitution pattern of this compound makes it a particularly interesting candidate for the development of novel pharmaceuticals.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. The amino and carboxylic acid functional groups provide convenient handles for further chemical modifications, such as amide bond formation, N-alkylation, and diazotization followed by substitution.

Potential as a Scaffold in Drug Discovery

Substituted phenylacetic acids are known to be precursors for various classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs). The structural motifs present in this compound could be explored for their potential interaction with various biological targets. For instance, derivatives of this compound could be investigated as inhibitors of enzymes such as cyclooxygenase (COX) or as ligands for various receptors.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. The following information is derived from the Safety Data Sheet (SDS) for this compound.[1]

Hazard Identification
  • Eye Contact: May cause serious eye irritation.

  • Skin Contact: May cause skin irritation.

  • Inhalation: May cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

Recommended Personal Protective Equipment (PPE)
Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.
First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Conclusion

This compound is a valuable chemical entity with significant potential for researchers and professionals in the field of drug development. Its defined chemical structure and reactive functional groups make it an important building block for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, properties, and safety protocols is crucial for its effective and safe utilization in a research setting. As with any chemical, all handling and experimental procedures should be conducted in accordance with established laboratory safety guidelines and the specific recommendations provided in the Safety Data Sheet.

References

Sources

A Technical Guide to 2-(4-Amino-3-methylphenyl)acetic Acid: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Amino-3-methylphenyl)acetic acid, a substituted phenylacetic acid derivative of significant interest to the scientific and drug development communities. While not as widely documented as some parent compounds, its unique substitution pattern presents a valuable scaffold for medicinal chemistry and a versatile building block for complex molecular synthesis. This document elucidates the compound's chemical structure and IUPAC nomenclature, proposes a robust synthetic pathway with detailed experimental protocols, and outlines methods for its analytical characterization. Furthermore, we explore its potential applications, drawing parallels with related structures in areas such as fragment-based drug discovery and the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical methodology for working with this compound.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structure Elucidation

The formal IUPAC name for the compound is This compound . This name is derived by identifying the principal functional group, the carboxylic acid, which makes "acetic acid" the parent name. The phenyl ring is a substituent on the second carbon of the acetic acid chain. The phenyl ring itself is substituted with an amino group (-NH₂) at the 4th position and a methyl group (-CH₃) at the 3rd position, relative to the point of attachment to the acetic acid moiety.

The structural arrangement of these functional groups is critical to the molecule's reactivity and its potential for forming specific interactions in biological systems. The presence of the primary amine, the carboxylic acid, and the lipophilic aromatic ring with a methyl substituent provides multiple points for chemical modification and interaction.

Structural Visualization

The two-dimensional structure of this compound is presented below.

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes key calculated and expected physicochemical properties for the compound.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂Calculated
Molecular Weight 165.19 g/mol Calculated
Appearance Off-white to light tan solidExpected
pKa (Acidic) ~4.5 (Carboxylic Acid)Estimated
pKa (Basic) ~4.0 (Aromatic Amine)Estimated
Calculated LogP 1.35Estimated

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The synthesis of substituted anilines is most reliably achieved through the reduction of the corresponding nitro compound. This approach avoids the challenges associated with direct amination of an aromatic ring and benefits from the high efficiency and chemoselectivity of nitro group reduction. Our strategy, therefore, involves the synthesis or acquisition of 2-(3-methyl-4-nitrophenyl)acetic acid, which serves as the immediate precursor. This precursor can be readily reduced to the target compound.

Causality of Experimental Choice: Catalytic hydrogenation or reduction using metals like tin (Sn) in acidic media are standard, high-yielding methods for converting aromatic nitro groups to primary amines.[1] We propose a method using tin(II) chloride or metallic tin and hydrochloric acid due to its common availability in laboratory settings and its effectiveness.

Proposed Synthetic Pathway

The workflow for the synthesis is a single-step reduction.

workflow Start 2-(3-methyl-4-nitrophenyl)acetic acid Process Reduction (e.g., Sn/HCl or H₂, Pd/C) Start->Process End This compound Process->End

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Nitro Group Reduction

This protocol describes the reduction of 2-(3-methyl-4-nitrophenyl)acetic acid using tin and hydrochloric acid.

Materials:

  • 2-(3-methyl-4-nitrophenyl)acetic acid (1.0 eq)

  • Granular Tin (Sn) (3.0-4.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution (5 M)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, pH paper, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-(3-methyl-4-nitrophenyl)acetic acid and granular tin.

  • Acid Addition: Slowly add ethanol, followed by the dropwise addition of concentrated HCl with vigorous stirring. The reaction is exothermic and may require an ice bath to maintain control.

  • Reflux: After the initial exotherm subsides, heat the mixture to reflux (approx. 80-90°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Basification: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding 5 M NaOH solution until the pH is basic (~pH 9-10). A thick precipitate of tin salts will form.

  • Filtration: Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol: Purification by Recrystallization

Rationale: Recrystallization is an effective method for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.

Procedure:

  • Select an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane). The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Spectroscopic and Analytical Characterization

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical, as the acidic (COOH) and amine (NH₂) protons are exchangeable and may not be observed in solvents like D₂O.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the spectra to reference the solvent peak, integrate the ¹H signals, and identify the chemical shifts of all signals.

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the final compound.

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Use a reverse-phase C18 column.

  • Mobile Phase: Employ a gradient elution method, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 5% Water and 95% Acetonitrile over 10-15 minutes.

  • Detection: Use a UV detector set to wavelengths where the aromatic ring absorbs (e.g., 254 nm and 280 nm).

  • Analysis: Integrate the peak area of the chromatogram. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Expected Spectroscopic Data

The following table outlines the expected chemical shifts (δ) in the ¹H and ¹³C NMR spectra, which are crucial for structural verification.

¹H NMR (in DMSO-d₆) Expected δ (ppm) Multiplicity Integration Assignment
Aromatic Protons6.5 - 7.0m3HAr-H
Carboxylic Acid~12.0br s1H-COOH
Amino Group~4.9br s2H-NH₂
Methylene Group~3.4s2H-CH₂-COOH
Methyl Group~2.1s3HAr-CH₃
¹³C NMR (in DMSO-d₆) Expected δ (ppm) Assignment
Carbonyl Carbon~173-C OOH
Aromatic Carbons115 - 1456 x Ar-C
Methylene Carbon~40-C H₂-COOH
Methyl Carbon~17Ar-C H₃

Applications in Research and Drug Development

Phenylacetic acid derivatives are cornerstone scaffolds in medicinal chemistry.[2] The specific structure of this compound offers several strategic advantages.

  • Chemical Building Block: The primary amine and carboxylic acid functional groups allow for orthogonal chemical modifications. The amine can be readily acylated, alkylated, or used in reductive amination, while the carboxylic acid is a handle for amide bond formation, a key reaction in drug synthesis.[3]

  • Scaffold for Medicinal Chemistry: The substituted phenyl ring can be further functionalized, and its derivatives have been explored for various biological activities. The relative positions of the amino and methyl groups can influence binding orientation and metabolic stability. Similar aminophenylacetic acid structures have been investigated for immunomodulating properties.[4]

  • PROTAC and Linker Chemistry: Bifunctional molecules like PROteolysis TArgeting Chimeras (PROTACs) require linkers to connect a target-binding ligand to an E3 ligase-binding ligand. Phenylacetic acid derivatives serve as rigid and semi-rigid linkers, and this compound is a viable candidate for such applications.[5]

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with diverse functional groups, it can serve as a "fragment" for screening against biological targets to identify initial, low-affinity binders that can be optimized into potent leads.

Conclusion

This compound is a valuable chemical entity with significant, yet underexplored, potential in pharmaceutical research and development. This guide provides a robust framework for its synthesis, purification, and characterization, adhering to principles of scientific integrity and experimental causality. The detailed protocols and expected analytical data serve as a practical resource for researchers. The compound's versatile structure makes it an attractive starting point for the synthesis of novel chemical libraries and targeted therapeutic agents, ensuring its continued relevance in the field of drug discovery.

References

  • PubChem. 4-Aminomethylphenylacetic acid.
  • PubChem. 4-Aminophenylacetic acid.
  • Elgohary, M. K., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry, 17(20), 2453-2464. [Link][8]
  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 11. [Link][9]
  • Koga, K. (1983). Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation.
  • Inventiva Pharma. (n.d.).
  • Molecules. (2022). Synthesis of 2-[(3,4,5-Triphenyl)
  • Ferreira, V. F., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(15), 2779. [Link][3]
  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Organic Syntheses Procedure. [Link][1]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fmoc-(R)-3-Amino-4-(3-methyl-phenyl)-butyric Acid in Pharmaceutical Discovery. [Link][13]

Sources

Biological Activity of 2-(4-Amino-3-methylphenyl)-Based Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Derivatives built upon the 2-(4-amino-3-methylphenyl) moiety represent a versatile and highly significant class of compounds in medicinal chemistry. While the parent acetic acid derivative is a foundational structure, its conjugation to other heterocyclic systems, most notably benzothiazoles, has unlocked a spectrum of potent biological activities. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and therapeutic potential of these derivatives, with a primary focus on their well-documented antitumor effects and emergent anti-inflammatory properties. We will delve into the critical role of metabolic activation, structure-activity relationships, and the experimental methodologies used to validate these activities, offering a field-proven perspective for researchers engaged in drug discovery.

Introduction and Core Pharmacophore

The 2-(4-amino-3-methylphenyl) scaffold is a privileged structure in drug design. The arrangement of the primary amine and the methyl group on the phenyl ring creates a unique electronic and steric profile that dictates molecular interactions with biological targets. The exocyclic primary amine, in particular, serves as a crucial handle for metabolic activation and for the attachment of prodrug moieties to enhance physiochemical properties such as solubility[1][2].

While derivatives of phenylacetic acid have a broad history of biological relevance, from plant auxins to anti-inflammatory agents, the most profound activities for the 2-(4-amino-3-methylphenyl) core have been discovered when it is part of a larger heterocyclic system[3][4]. The 2-(4-amino-3-methylphenyl)benzothiazoles, such as the lead compound DF 203, have emerged as exceptionally potent and selective antitumor agents, forming the primary focus of this guide[3].

Synthetic Strategies

The synthesis of these derivatives typically involves multi-step processes. For phenylacetic acid derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are efficient methods for forming the Csp2-Csp3 bond between an aryl boronic acid and an alkyl halide[5]. The synthesis of the more complex benzothiazole derivatives involves the condensation of a substituted aniline with appropriate reagents to form the thiazole ring system.

A general workflow for synthesizing key intermediates and final compounds is outlined below.

G cluster_synthesis General Synthetic Workflow A Substituted Aniline (e.g., 2-bromo-4-methylaniline) B Boronic Acid/Ester Formation A->B 1. Pd-catalyzed borylation E Condensation Reaction (e.g., with 2-aminothiophenol) A->E Alternative Pathway C Suzuki Coupling (with alkyl halide partner) B->C 2. Pd(OAc)2, Base D Phenylacetic Acid Derivative C->D 3. Hydrolysis F Benzothiazole Derivative (e.g., DF 203) E->F Formation of thiazole ring

Caption: A generalized workflow for the synthesis of phenylacetic acid and benzothiazole derivatives.

Primary Biological Activity: Antitumor Efficacy

The most extensively studied biological activity of 2-(4-amino-3-methylphenyl) derivatives is their potent and selective antitumor effect, particularly in the context of benzothiazole conjugates like 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and its 5-fluoro analogue (5F 203)[1][3].

Mechanism of Action: AhR-CYP1A1 Axis

Unlike many conventional chemotherapeutics, these compounds function as prodrugs that require metabolic activation within sensitive cancer cells. This selective activation is the cornerstone of their tumor-specific cytotoxicity.

  • Aryl Hydrocarbon Receptor (AhR) Agonism : The benzothiazole derivative enters the cancer cell and acts as an agonist for the Aryl Hydrocarbon Receptor (AhR)[6].

  • CYP1A1 Induction : AhR activation leads to the transcriptional upregulation of cytochrome P450 1A1 (CYP1A1), an enzyme often overexpressed in certain breast and ovarian tumors[1][2].

  • Metabolic Activation : CYP1A1 metabolizes the parent compound into electrophilic species, which are the ultimate cytotoxic agents[1].

  • Downstream Effects : These active metabolites can form DNA adducts, generate reactive oxygen species (ROS), and induce DNA damage, ultimately triggering apoptosis in the cancer cells[6].

This mechanism confers remarkable selectivity, as cells that do not express or induce CYP1A1 are largely spared from the drug's cytotoxic effects[1].

G cluster_cell Cancer Cell Prodrug 5F 203 (Prodrug) AhR Aryl Hydrocarbon Receptor (AhR) Prodrug->AhR 1. Binds & Activates Active_Metabolite Active Metabolite (Electrophilic Species) Prodrug->Active_Metabolite 4. Metabolic Activation CYP1A1_Gene CYP1A1 Gene AhR->CYP1A1_Gene 2. Induces Transcription CYP1A1_Enzyme CYP1A1 Enzyme CYP1A1_Gene->CYP1A1_Enzyme 3. Translation ROS ROS Generation Active_Metabolite->ROS DNA_Damage DNA Damage & Adducts Active_Metabolite->DNA_Damage Apoptosis Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for antitumor 2-(4-amino-3-methylphenyl)benzothiazoles.

Overcoming Limitations: The Prodrug Approach

A significant challenge with the potent benzothiazole derivatives is their high lipophilicity, which leads to poor aqueous solubility and hinders clinical development. To address this, a prodrug strategy involving amino acid conjugation has been successfully employed[1][2]. By attaching a water-soluble amino acid, such as lysine, to the exocyclic primary amine, a highly soluble and stable prodrug is created. In vivo, endogenous enzymes rapidly cleave the amide bond, releasing the active parent drug quantitatively[1]. This approach significantly improves the pharmacokinetic profile, allowing for effective plasma concentrations to be achieved and maintained[1][2].

Structure-Activity Relationship (SAR) and Efficacy Data

SAR studies have revealed that substituents on the phenyl ring are critical for activity. A 3'-methyl, bromo, iodo, or chloro substituent significantly enhances the potency and broadens the spectrum of activity to include ovarian, lung, renal, and colon carcinoma cell lines[3].

Compound/DerivativeActivity/MeasurementValueTarget Cell LinesReference
DF 203 Antitumor ActivityPotent & Selective In VivoBreast, Ovarian, Colon, etc.[3]
Lysylamide Prodrug of 5F 203 In Vivo EfficacySignificant tumor growth retardationMCF-7 (Breast), IGROV-1 (Ovarian)[1]
5F 203 (from prodrug) Cytocidal Plasma Conc.Maintained for > 6 hoursZR-75-1, T47D (Breast)[1]

Emergent Biological Activities

While antitumor efficacy is the most established, related chemical scaffolds suggest a broader therapeutic potential for 2-(4-amino-3-methylphenyl)acetic acid derivatives.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of phenylacetic acid are known anti-inflammatory agents[7][8]. Recent studies on structurally related compounds have demonstrated potent anti-inflammatory activity through multiple mechanisms. For instance, a novel meclofenamic acid derivative showed strong inhibition of cyclooxygenase-2 (COX-2) and significantly reduced the pro-inflammatory cytokines IL-6 and NF-κB. Another pyrrole-containing phenylpropanoic acid derivative demonstrated potent anti-inflammatory effects in a carrageenan-induced paw edema model and suppressed TNF-α levels in vivo[9]. These findings strongly suggest that this compound derivatives could be rationally designed to target inflammatory pathways.

Derivative ClassMechanism of ActionKey ResultsReference
Meclofenamic Acid Derivative COX-2, IL-6, NF-κB InhibitionIC₅₀ = 0.07 µM (inflammation)
Pyrrole Phenylpropanoic Acid TNF-α SuppressionSignificant reduction in paw edema[9]
Amfenac Prodrugs Cyclooxygenase InhibitionHigh therapeutic index[7]
Other Potential Activities
  • Anti-diabetic: The same meclofenamic acid derivative that showed anti-inflammatory effects also exhibited strong α-glucosidase inhibition (IC₅₀ = 12.78 µM) and improved glucose regulation in diabetic models, indicating a potential dual-target application.

  • Antimicrobial: Thiazole-containing structures, related to the benzothiazoles, have been shown to possess significant antibacterial and antifungal properties[10][11]. This suggests a potential avenue for developing antimicrobial agents based on the core scaffold.

Key Experimental Protocols

The validation of the biological activities described requires robust and standardized experimental models.

Protocol: In Vitro Antitumor Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to inhibit cell proliferation.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 nM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard acute inflammation model used to evaluate NSAIDs and novel anti-inflammatory agents[9].

  • Animal Acclimatization: Use male Wistar rats (180-220 g). Allow them to acclimatize for at least one week with free access to food and water.

  • Grouping and Fasting: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Diclofenac 25 mg/kg), and Test Compound groups (e.g., 10, 20, 40 mg/kg). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.) 1 hour before inducing inflammation.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage of edema (inflammation) at each time point for each animal using the formula: [(Vt - V0) / V0] * 100, where Vt is the volume at time 't' and V0 is the initial volume. Compare the edema percentage in the treated groups to the vehicle control group to determine the percentage of inhibition.

Conclusion and Future Directions

The 2-(4-amino-3-methylphenyl) moiety is a cornerstone of a fascinating class of biologically active molecules. The benzothiazole derivatives have been extensively validated as potent, selective antitumor agents with a unique mechanism of action that leverages the specific enzymatic machinery of cancer cells. The development of amino acid prodrugs has successfully addressed key pharmaceutical challenges, making these compounds viable candidates for clinical evaluation[1].

Furthermore, compelling evidence from related structures suggests a promising future for this compound derivatives as anti-inflammatory and potentially anti-diabetic agents. Future research should focus on:

  • Synthesizing and screening novel acetic acid derivatives to explore their anti-inflammatory and COX-inhibitory potential.

  • Investigating the immunomodulatory effects beyond TNF-α and IL-6 to understand the full mechanistic profile.

  • Optimizing the scaffold to develop dual-target agents for complex diseases like diabetic inflammatory conditions.

The versatility of this core structure, combined with a deep understanding of its mechanistic underpinnings, ensures that it will remain a high-priority scaffold in the field of drug discovery for years to come.

References

  • Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Taylor & Francis Online. [Link]
  • Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Molecular Cancer Therapeutics. [Link]
  • Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. PubMed. [Link]
  • Preclinical evaluation of amino acid Prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles | Request PDF.
  • The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203)
  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Semantic Scholar. [Link]
  • The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203)
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]
  • Antiinflammatory agents. 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid. PubMed. [Link]
  • Synthesis and antiinflammatory activity of [(cycloalkylmethyl)
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]

Sources

A Technical Guide to the Therapeutic Applications of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylacetic acids represent a remarkably versatile class of molecules that have yielded a diverse array of therapeutic agents. From ubiquitous non-steroidal anti-inflammatory drugs (NSAIDs) to targeted therapies for rare metabolic disorders and emerging epigenetic modifiers, the phenylacetic acid scaffold has proven to be a privileged structure in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the core therapeutic applications of substituted phenylacetic acids, with a focus on their mechanisms of action, key experimental protocols for their evaluation, and the causality behind experimental choices. We will delve into three distinct and impactful classes of drugs: the cyclooxygenase (COX) inhibitors exemplified by diclofenac, the ammonia scavengers such as sodium phenylacetate, and the histone deacetylase (HDAC) inhibitor, sodium phenylbutyrate. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into this important class of therapeutic compounds.

Introduction: The Phenylacetic Acid Scaffold in Drug Design

Phenylacetic acid is an organic compound consisting of a phenyl group attached to an acetic acid moiety.[1] Its derivatives, substituted at various positions on the phenyl ring or the acetic acid side chain, have given rise to a multitude of pharmacologically active agents.[2][3] The versatility of this scaffold allows for the fine-tuning of physicochemical properties and biological activities, leading to drugs with diverse therapeutic applications. This guide will explore three prominent examples of substituted phenylacetic acids that have made a significant impact in medicine.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The Cyclooxygenase Inhibitors

The most well-known therapeutic application of substituted phenylacetic acids is in the realm of non-steroidal anti-inflammatory drugs (NSAIDs). Diclofenac, a potent NSAID, serves as an excellent case study.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7] While diclofenac inhibits both COX isoforms, it exhibits a degree of selectivity towards COX-2.[1] The inhibition of COX-2 is largely responsible for its anti-inflammatory and analgesic properties, while the inhibition of COX-1 can lead to some of the common side effects associated with NSAIDs, such as gastrointestinal irritation.[7][8]

Beyond COX inhibition, research suggests that diclofenac may have additional mechanisms of action, including the inhibition of the thromboxane-prostanoid receptor, affecting arachidonic acid release and uptake, and inhibiting lipoxygenase enzymes.[2]

Diagram of the Arachidonic Acid Pathway and NSAID Inhibition:

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX1->Prostaglandins Thromboxanes Thromboxanes (Platelet Aggregation) COX1->Thromboxanes COX2->Prostaglandins Diclofenac Diclofenac Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits

Caption: Inhibition of COX-1 and COX-2 by Diclofenac in the arachidonic acid pathway.

Experimental Protocols for Evaluating NSAID Activity

This assay is fundamental for determining the potency and selectivity of an NSAID.

Principle: The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes. The amount of prostaglandin produced is then quantified.

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Compound Addition: Add various concentrations of the test compound (e.g., diclofenac) or a vehicle control to the wells. Include known selective inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) as controls.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.[9]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Diclofenac 0.80.0420
Ibuprofen 15350.43
Celecoxib 500.051000

Note: The values presented are illustrative and can vary depending on the specific assay conditions.

This is a common in vivo model to assess the peripheral analgesic effects of a compound.

Principle: The intraperitoneal injection of acetic acid in mice induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a manifestation of pain. Analgesic compounds reduce the number of writhes.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male or female mice to the laboratory environment for at least one week before the experiment.

  • Grouping: Divide the animals into groups (e.g., control, vehicle, and different doses of the test compound).

  • Drug Administration: Administer the test compound (e.g., diclofenac) or vehicle intraperitoneally (IP) or orally (PO) at a specified time before the induction of writhing.

  • Induction of Writhing: Inject a 0.6% solution of acetic acid IP into each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes for a set period (e.g., 20-30 minutes).

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of protection or inhibition is calculated using the formula: [(Control mean - Treated mean) / Control mean] x 100.[10]

Ammonia Scavengers for Urea Cycle Disorders

Substituted phenylacetic acids also play a crucial role in the management of rare genetic metabolic disorders known as urea cycle disorders (UCDs). Sodium phenylacetate is a key therapeutic agent in this context.

Mechanism of Action: Alternative Pathway for Nitrogen Excretion

In UCDs, a deficiency in one of the enzymes of the urea cycle leads to the accumulation of toxic levels of ammonia in the blood (hyperammonemia).[11] Sodium phenylacetate provides an alternative pathway for the disposal of excess nitrogen.[3][12][13]

When administered, phenylacetate is converted to phenylacetyl-CoA. This intermediate then conjugates with glutamine, an amino acid that carries two nitrogen atoms, to form phenylacetylglutamine.[13][14] Phenylacetylglutamine is a water-soluble compound that is readily excreted in the urine, thereby removing nitrogen from the body and lowering blood ammonia levels.[3][14]

Diagram of the Ammonia Scavenging Pathway:

Ammonia_Scavenging cluster_body Body cluster_therapy Therapeutic Intervention cluster_excretion Excretion Ammonia Excess Ammonia (NH3) (Toxic) Glutamine Glutamine (Nitrogen Carrier) Ammonia->Glutamine Incorporated into Phenylacetylglutamine Phenylacetylglutamine (Non-toxic, Excretable) Glutamine->Phenylacetylglutamine Phenylacetate Sodium Phenylacetate (Drug) PhenylacetylCoA Phenylacetyl-CoA Phenylacetate->PhenylacetylCoA Activation PhenylacetylCoA->Phenylacetylglutamine Conjugation with Urine Urine Phenylacetylglutamine->Urine Excreted in

Caption: Mechanism of ammonia scavenging by sodium phenylacetate.

Experimental Protocols for Evaluating Ammonia Scavengers

Accurate measurement of blood ammonia is critical for diagnosing and monitoring the treatment of UCDs.

Principle: Several methods are available for quantifying ammonia in blood plasma. A common and reliable method is the enzymatic spectrophotometric assay based on the glutamate dehydrogenase (GLDH) reaction. In this reaction, GLDH catalyzes the reductive amination of α-ketoglutarate with NH4+ and NADPH to form glutamate and NADP+. The decrease in absorbance due to the oxidation of NADPH is proportional to the ammonia concentration.

Step-by-Step Methodology:

  • Sample Collection and Handling: Collect whole blood in a pre-chilled tube containing heparin or EDTA. Immediately place the sample on ice and centrifuge at 4°C to separate the plasma. Proper handling is crucial to prevent the in vitro production of ammonia.

  • Deproteinization (Optional but Recommended): To remove interfering proteins, treat the plasma with trichloroacetic acid, followed by centrifugation.[15]

  • Assay Procedure (using a commercial kit): a. Prepare a standard curve using ammonia standards of known concentrations. b. In a 96-well plate, add the plasma sample or standard. c. Add the GLDH enzyme reagent and α-ketoglutarate to each well. d. Initiate the reaction by adding NADPH. e. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time. f. Measure the absorbance at 340 nm using a microplate reader at the beginning and end of the incubation period.

  • Data Analysis: Calculate the change in absorbance for each sample and standard. Determine the ammonia concentration in the samples by interpolating from the standard curve.[16]

Data Presentation:

Treatment GroupBaseline Blood Ammonia (µmol/L)Post-treatment Blood Ammonia (µmol/L)Percent Reduction
Placebo 1501453.3%
Sodium Phenylacetate 1558048.4%

Note: The values presented are illustrative and would be obtained from clinical or preclinical studies.

Histone Deacetylase (HDAC) Inhibitors

An emerging and exciting application of substituted phenylacetic acids is in the field of epigenetics, specifically as histone deacetylase (HDAC) inhibitors. Sodium phenylbutyrate, a pro-drug of phenylacetate, has been shown to possess HDAC inhibitory activity.

Mechanism of Action: Epigenetic Modulation

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[17][18] In various diseases, including cancer, HDACs can be dysregulated, contributing to aberrant gene expression.

Sodium phenylbutyrate acts as a pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms.[19] By inhibiting HDACs, phenylbutyrate promotes histone acetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[18] This can result in the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[19][20]

Diagram of HDAC Inhibition:

HDAC_Inhibition cluster_chromatin Chromatin State cluster_enzymes Enzymatic Activity Acetylated Histones Acetylated Histones (Open Chromatin, Gene Expression ON) Deacetylated Histones Deacetylated Histones (Closed Chromatin, Gene Expression OFF) Acetylated Histones->Deacetylated Histones Deacetylation Deacetylated Histones->Acetylated Histones Acetylation HATs Histone Acetyltransferases (HATs) HATs->Deacetylated Histones HDACs Histone Deacetylases (HDACs) HDACs->Acetylated Histones Phenylbutyrate Sodium Phenylbutyrate Phenylbutyrate->HDACs Inhibits

Caption: Sodium phenylbutyrate inhibits HDACs, leading to histone acetylation and gene expression.

Experimental Protocols for Evaluating HDAC Inhibitors

This assay measures the ability of a compound to inhibit HDAC activity within living cells.

Principle: A cell-permeable, acetylated substrate is introduced into the cells. If HDACs are active, they will deacetylate the substrate. The deacetylated product can then be detected, often through a secondary reaction that produces a luminescent or fluorescent signal. An HDAC inhibitor will prevent this deacetylation, resulting in a reduced signal.

Step-by-Step Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., a cancer cell line like HeLa or HCT116) in a 96-well or 384-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., sodium phenylbutyrate) or a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control. Include a vehicle control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 4-24 hours).

  • Assay Reagent Addition: Add a commercial cell-based HDAC assay reagent (e.g., HDAC-Glo™ I/II Assay) to each well. This reagent typically contains the cell-permeable substrate and the necessary components for the detection reaction.

  • Lysis and Detection: The reagent lyses the cells and initiates the enzymatic reaction that generates a luminescent or fluorescent signal proportional to the HDAC activity.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value.[17][21][22]

Data Presentation:

CompoundCell LineHDAC Inhibition IC50 (mM)
Sodium Phenylbutyrate Glioma Cells2-5
Trichostatin A HeLa Cells0.01

Note: The values presented are illustrative and can vary depending on the cell line and assay conditions.

Conclusion

The substituted phenylacetic acid scaffold has proven to be a cornerstone in the development of a wide range of therapeutic agents. From the well-established anti-inflammatory effects of diclofenac to the life-saving nitrogen-scavenging properties of sodium phenylacetate and the promising epigenetic modulation by sodium phenylbutyrate, this chemical class continues to provide valuable tools for treating human diseases. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of novel substituted phenylacetic acid derivatives, enabling researchers to further explore the therapeutic potential of this remarkable molecular framework. As our understanding of disease biology deepens, it is likely that new and innovative applications for substituted phenylacetic acids will continue to emerge.

References

  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715-1731. [Link]
  • Patsnap. (2024). What is the mechanism of Sodium phenylacetate?
  • PharmGKB. (n.d.).
  • Dr. Oracle. (2025). Is diclofenac a selective COX-2 (cyclooxygenase-2) inhibitor? [Link]
  • Rainsford, K. D. (2009). Discovery, mechanisms of action and safety of ibuprofen. International journal of clinical practice. Supplement, (163), 3-9. [Link]
  • Wikipedia. (2024). Ibuprofen. [Link]
  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Ammonia. In Analytical Methods.
  • Patsnap. (2024). What is the mechanism of Ibuprofen?
  • News-Medical.Net. (2023). Ibuprofen Mechanism. [Link]
  • Du, Y., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 35-45. [Link]
  • Dejong, C. H., et al. (2018). An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease. Expert Opinion on Drug Metabolism & Toxicology, 14(1), 21-33. [Link]
  • CD BioSciences. (n.d.). Histone Deacetylase Assays, Cell-based Epigenetic Assays. [Link]
  • Varrassi, G., et al. (2023). Diclofenac. In StatPearls.
  • Medscape. (2021).
  • Oregon Health Plan. (2024). Urea Cycle Disorders. OHP Preferred Drug List. [Link]
  • Are, R., et al. (2016). A Chemical Strategy for the Cell-Based Detection of HDAC Activity. ACS Chemical Biology, 11(10), 2841-2847. [Link]
  • Du, Y., et al. (2018). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. Semantic Scholar. [Link]
  • CenterWatch. (n.d.). Urea Cycle Disorder Clinical Research Trials. [Link]
  • Wajda, A., et al. (2015). Simple and Inexpensive Quantification of Ammonia in Whole Blood. PloS one, 10(4), e0124619. [Link]
  • Chen, S., et al. (2011). Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury. International journal of molecular sciences, 12(12), 8753-8766. [Link]
  • Weclawek, K., et al. (2015). Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. Tumour biology, 36(11), 8561-8572. [Link]
  • ResearchGate. (2025).
  • National Urea Cycle Disorders Found
  • Nakano, Y., et al. (2005). Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells. International journal of molecular medicine, 15(2), 239-243. [Link]
  • ResearchGate. (2025). Measurement of ammonia in blood. [Link]
  • Palintest. (n.d.).
  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
  • U.S. Environmental Protection Agency. (1993). Method 350.
  • ResearchGate. (2025). Phenylbutyrate and β-cell function: Contribution of histone deacetylases and ER stress inhibition. [Link]
  • National Center for Child Health and Development. (2020). Clinical trial implementation for congenital urea cycle disorder, using human ES cells. [Link]
  • German Environment Agency. (2019).
  • Kirchheiner, J., et al. (2003). Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans. British journal of clinical pharmacology, 55(1), 51-61. [Link]
  • Children's National Hospital. (n.d.). Urea Cycle Disorders (UCD). Center for Precision Medicine and Genomics Research. [Link]
  • Urea Cycle Disorders Consortium. (n.d.).
  • ResearchGate. (n.d.). Inhibition of diclofenac-induced COX-2 by NSAIDs. J774.2 cells were... [Link]
  • ResearchGate. (2025).
  • SlideShare. (n.d.).
  • ACS Publications. (2025). Cooling-Triggered Release of Celecoxib from Implantable Alginate-Soluplus Composite Devices.

Sources

A Technical Guide to the Solubility of 2-(4-Amino-3-methylphenyl)acetic acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for understanding and determining the solubility of 2-(4-Amino-3-methylphenyl)acetic acid. Recognizing the scarcity of publicly available, specific solubility data for this compound, this guide focuses on the fundamental principles, predictive analysis, and robust experimental methodologies required by researchers, scientists, and drug development professionals to establish a complete solubility profile.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogeneous system, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API), aqueous solubility is a critical determinant of its dissolution rate, and consequently, its bioavailability.[1][2] A compound with poor solubility often faces significant hurdles in formulation and clinical efficacy, falling into the challenging Biopharmaceutics Classification System (BCS) categories of Class II or IV.[1] Therefore, a thorough understanding and precise measurement of an API's solubility profile across various solvents and pH conditions is an indispensable step in early-stage drug discovery and development.[1]

This guide uses this compound as a case study to illustrate the process of solubility characterization, from theoretical prediction to experimental validation.

Physicochemical Profile of this compound

A molecule's structure dictates its physical properties, including solubility. Understanding the key functional groups and overall architecture of this compound allows for a predictive assessment of its behavior.

  • Chemical Structure:

    • Molecular Formula: C₉H₁₁NO₂

    • Molecular Weight: 165.19 g/mol

    • Structure: The molecule consists of a phenylacetic acid core substituted with both an amino (-NH₂) group and a methyl (-CH₃) group.

  • Ionization and Amphoteric Nature: The presence of a basic amino group and an acidic carboxylic acid group makes this compound an amphoteric substance. Its state of ionization is highly dependent on the pH of the solution.[3][4][5]

    • In acidic conditions (low pH), the amino group will be protonated (-NH₃⁺).

    • In alkaline conditions (high pH), the carboxylic acid group will be deprotonated (-COO⁻).

    • At a specific intermediate pH, known as the isoelectric point (pI), the molecule will exist predominantly as a neutral zwitterion (-NH₃⁺ and -COO⁻), where its aqueous solubility is typically at a minimum.

  • Predicted Solubility Behavior:

    • Aqueous Solubility: Due to its amphoteric nature, aqueous solubility is expected to be lowest near its isoelectric point and increase significantly at pH values moving away from the pI in either the acidic or basic direction.[6][7] The charged, ionized forms of the molecule interact more favorably with polar water molecules.

    • Organic Solvents: The molecule possesses both polar (amino, carboxyl) and nonpolar (phenyl ring, methyl group) regions. It is predicted to be soluble in polar organic solvents, particularly those capable of hydrogen bonding (e.g., alcohols). Solubility is expected to decrease as the solvent polarity decreases.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method, as recommended by the OECD and other regulatory bodies.[8][9][10] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[1]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the standardized procedure for measuring solubility.

Materials and Equipment:

  • This compound (pure solid)

  • Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers; methanol; ethanol; DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Validated analytical system for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary experiment can determine the time required to reach a plateau in concentration.[9]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant and filter it through a syringe filter or centrifuge the sample at high speed and carefully collect the supernatant. This step is critical to avoid aspirating solid particles, which would lead to erroneously high solubility values.

  • Dilution & Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical method. Analyze the diluted sample to determine the concentration of the dissolved API.

Experimental Workflow Diagram

G Figure 1. Shake-Flask Solubility Determination Workflow A 1. Add Excess Solid API to Solvent B 2. Agitate at Constant Temperature (24-72h) to Reach Equilibrium A->B C 3. Phase Separation (Centrifuge / Filter) B->C D 4. Collect Supernatant (Saturated Solution) C->D E 5. Accurate Dilution of Supernatant D->E F 6. Quantify Concentration (e.g., HPLC-UV) E->F G 7. Calculate Solubility (mg/mL or mol/L) F->G

Sources

Unraveling the Multifaceted Mechanisms of Action of Aminophenylacetic Acid Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Aminophenylacetic Acid Scaffold

The aminophenylacetic acid (APAA) scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents. Its inherent chemical tractability and ability to interact with various biological targets have led to the development of compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of APAA derivatives, with a focus on their immunomodulatory, anti-inflammatory, antimicrobial, and peptide transporter inhibitory properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental approaches, and provides actionable protocols to empower further investigation into this fascinating class of molecules.

The journey of an APAA-based compound from a synthetic entity to a potential therapeutic is underpinned by a thorough understanding of its molecular interactions. This guide will dissect these interactions, offering insights into the signaling pathways they modulate and the experimental systems used to validate these mechanisms.

Immunomodulatory and Anti-inflammatory Mechanisms: A Deep Dive into Actarit and Beyond

A prime example of an APAA derivative with significant therapeutic application is Actarit (4-acetylaminophenylacetic acid), a disease-modifying anti-rheumatic drug (DMARD).[1] While its complete mechanism of action is still under investigation, extensive research has illuminated its multifaceted immunomodulatory effects, which serve as a paradigm for understanding other APAA compounds.[2]

Modulation of the Cytokine Milieu

A hallmark of chronic inflammatory conditions like rheumatoid arthritis is a dysregulated cytokine network, characterized by an overproduction of pro-inflammatory mediators. APAA derivatives, notably Actarit, have been shown to restore a more balanced cytokine profile.

Key Mechanisms:

  • Suppression of Pro-inflammatory Cytokines: Actarit has been demonstrated to reduce the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), from synovial cells of patients with rheumatoid arthritis.[3] This suppression is crucial in dampening the inflammatory cascade that leads to joint destruction.

  • Modulation of Interleukin-2 (IL-2) Production: Some APAA compounds are believed to modulate the production and serum levels of IL-2.[4][5] By influencing IL-2, these compounds can impact the proliferation and differentiation of T-lymphocytes, key players in the adaptive immune response.

T-Cell and Macrophage Activity Regulation

The immunomodulatory effects of APAA derivatives extend to the direct regulation of key immune cells.

Key Mechanisms:

  • Inhibition of T-Cell Activation: Actarit has been observed to down-regulate the activation of T-cells.[2] By attenuating T-cell activation, these compounds can reduce their capacity to perpetuate the inflammatory response in autoimmune diseases.

  • Modulation of Macrophage Function: Macrophages, which are central to both innate and adaptive immunity, are also targeted by APAA derivatives. Actarit appears to modulate macrophage activity, steering them away from a pro-inflammatory phenotype.[2]

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of enzymes responsible for the degradation of extracellular matrix components. In inflammatory conditions, their overactivity contributes to tissue damage.

Key Mechanism:

  • Suppression of MMP Production: Actarit has been shown to suppress the production of MMP-1 by synovial cells.[3] This inhibition of MMPs helps to protect the cartilage and bone from degradation in arthritic joints.

Potential for Cyclooxygenase (COX) Inhibition

Some substituted 2-aminophenylacetic acid derivatives have demonstrated in vitro activity as inhibitors of prostaglandin synthetase (cyclooxygenase).[6] Prostaglandins are key mediators of inflammation, pain, and fever.[7]

Key Mechanism:

  • Inhibition of Prostaglandin Synthesis: By inhibiting COX enzymes, these APAA derivatives can reduce the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.[8] This mechanism is a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Experimental Protocols for Elucidating Immunomodulatory and Anti-inflammatory Mechanisms

To provide a practical framework for researchers, the following are detailed protocols for assessing the key immunomodulatory and anti-inflammatory activities of APAA compounds.

This protocol outlines a method to assess the effect of an APAA compound on the production of pro-inflammatory (TNF-α) and anti-inflammatory (IL-10) cytokines by lipopolysaccharide (LPS)-stimulated macrophages.[1][10]

Step-by-Step Methodology:

  • Cell Culture: Culture a murine macrophage cell line (e.g., J774A.1) in appropriate media until a sufficient cell number is reached.

  • Cell Seeding: Harvest the macrophages and seed them into a 12-well plate at a density of 1 x 10^5 cells per well. Include triplicate wells for each condition: unstimulated control, LPS-stimulated control, and LPS-stimulated cells treated with the APAA compound at various concentrations.

  • Compound Treatment: Add the APAA compound to the designated wells.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL), except for the unstimulated control wells.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 16-18 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-10 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[11]

This protocol describes a method to evaluate the effect of an APAA compound on T-cell activation, which can be measured by the expression of activation markers or proliferation.[4][7]

Step-by-Step Methodology:

  • T-Cell Isolation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) using standard methods.

  • Plate Coating: Coat the wells of a 96-well plate with an anti-CD3 antibody (e.g., 1 µg/mL in sterile PBS) to stimulate the T-cell receptor. Incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the wells to remove unbound antibody.

  • Cell Seeding and Treatment: Seed the isolated T-cells into the antibody-coated wells at a desired density. Add the APAA compound at various concentrations. Include an unstimulated control (no anti-CD3) and a stimulated control (anti-CD3 without the compound).

  • Co-stimulation: Add a soluble anti-CD28 antibody (e.g., 3-5 µg/mL) to the wells to provide a co-stimulatory signal.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Analysis: Assess T-cell activation by:

    • Flow Cytometry: Staining the cells for activation markers like CD69 and CD25.

    • Proliferation Assay: Measuring DNA synthesis using methods like BrdU incorporation or a fluorescent dye-based proliferation assay.

This protocol outlines a general method for measuring the effect of an APAA compound on MMP activity in cell culture supernatants using a fluorogenic substrate.[12][13]

Step-by-Step Methodology:

  • Sample Preparation: Collect conditioned media from cell cultures (e.g., synovial fibroblasts) that have been treated with or without the APAA compound.

  • MMP Activation (Optional): If measuring total MMP activity (pro- and active forms), activate the pro-MMPs in the samples by incubating with a reagent like 4-aminophenylmercuric acetate (APMA).

  • Assay Plate Preparation: In a 96-well plate, add the conditioned media samples.

  • Substrate Addition: Add a fluorogenic MMP substrate solution to each well. These substrates are typically peptides with a fluorescent group and a quencher. Cleavage by an MMP separates the two, resulting in a fluorescent signal.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate spectrofluorometer. The signal is proportional to the MMP activity.

Antimicrobial Mechanism of Action

Several derivatives of 4-aminophenylacetic acid have demonstrated promising antimicrobial activity against a range of bacteria and fungi.[14][15] While the precise mechanisms for this specific class of compounds are not as extensively characterized as their immunomodulatory effects, we can infer potential modes of action based on the known mechanisms of other antimicrobial agents and the chemical nature of APAA derivatives.

Potential Mechanisms of Antimicrobial Action:

  • Inhibition of Cell Wall Synthesis: A common target for antimicrobial drugs is the bacterial cell wall, which is essential for maintaining cell integrity.[16] APAA derivatives could potentially interfere with the enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall.[17]

  • Disruption of Protein Synthesis: Another critical cellular process that can be targeted is protein synthesis.[18] APAA compounds might bind to bacterial ribosomes, either the 30S or 50S subunit, and inhibit the translation of messenger RNA into proteins, thereby halting bacterial growth.[19]

  • Inhibition of Nucleic Acid Synthesis: The replication and transcription of genetic material are vital for bacterial survival.[20] It is conceivable that some APAA derivatives could inhibit enzymes essential for DNA or RNA synthesis, such as DNA gyrase or RNA polymerase.[21]

  • Interference with Metabolic Pathways: Some antimicrobial agents act as antimetabolites, disrupting essential metabolic pathways. For example, they could inhibit the synthesis of folic acid, a crucial cofactor for nucleotide synthesis in bacteria.[22]

Experimental Protocol for Determining Antimicrobial Activity

The following protocol describes the broth microdilution method, a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][14]

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Prepare a stock solution of the APAA compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria). This will create a range of concentrations to be tested.

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Inhibition of Peptide Transporters: The Case of PepT1

4-Aminophenylacetic acid has been identified as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.[12] PepT1 is a proton-coupled oligopeptide transporter found primarily in the small intestine and kidney, where it plays a crucial role in the absorption and reabsorption of di- and tripeptides.[13]

Mechanism of Inhibition:

  • Competitive Binding: 4-APAA mimics the structure of dipeptides and binds to the external surface of the PepT1 transporter.[12] This binding is competitive, meaning it prevents the binding and subsequent translocation of natural peptide substrates.

  • Non-Translocated Inhibition: Unlike substrates, 4-APAA is not transported into the cell by PepT1.[12] This makes it a valuable tool for studying the transporter's function without being a substrate itself.

The ability of APAA derivatives to interact with PepT1 has significant implications for drug delivery. By modifying a poorly absorbed drug with a peptide-like promoiety that is recognized by PepT1, its oral bioavailability can be enhanced.[23]

Experimental Protocol for Assessing PepT1 Inhibition

The following protocol describes a cell-based assay to determine the inhibitory potential of an APAA compound on PepT1-mediated transport using a labeled substrate.[24][25]

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells, a human colon adenocarcinoma cell line that endogenously expresses PepT1, on permeable supports (e.g., Transwell inserts) until they form a confluent and differentiated monolayer.

  • Preparation of Uptake Buffer: Prepare an uptake buffer, typically a MES-buffered saline solution at pH 6.0, to provide the proton gradient that drives PepT1 transport.

  • Inhibition Experiment:

    • Wash the Caco-2 cell monolayers with the uptake buffer.

    • Pre-incubate the cells with the APAA compound at various concentrations in the uptake buffer for a short period.

    • Initiate the uptake by adding a solution containing a fixed concentration of a labeled PepT1 substrate (e.g., [14C]Gly-Sar) and the APAA compound. Include a control without the inhibitor.

  • Uptake Termination: After a defined incubation time (e.g., 10 minutes), stop the transport by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of substrate uptake at each concentration of the APAA compound and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition).

Data Presentation and Visualization

Quantitative Data Summary
Mechanism of Action Key Molecular Targets Effect of APAA Compounds Typical Assay for Measurement
Immunomodulation TNF-α, IL-1β, IL-2Suppression of pro-inflammatory cytokines, modulation of IL-2ELISA, Cytometric Bead Array
T-cells, MacrophagesInhibition of T-cell activation, modulation of macrophage phenotypeFlow Cytometry, Proliferation Assays
Anti-inflammation Prostaglandin Synthetase (COX)Inhibition of prostaglandin synthesisProstaglandin Synthesis Inhibition Assay
Matrix Metalloproteinases (MMPs)Suppression of MMP production and activityFluorogenic MMP Activity Assay, Zymography
Antimicrobial Bacterial Cell Wall, Ribosomes, DNA/RNA PolymeraseInhibition of synthesis, disruption of function (Hypothesized)Broth Microdilution (MIC determination)
Peptide Transport Inhibition PepT1Competitive, non-translocated inhibition of peptide uptakeCell-based uptake assays with labeled substrates
Visualizing the Mechanisms: Signaling Pathways and Workflows

G Actarit Actarit (APAA Derivative) TCell T-Cell Actarit->TCell Inhibits Macrophage Macrophage Actarit->Macrophage Activation Activation TCell->Activation ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Macrophage->ProInflammatoryCytokines MMPs MMPs Macrophage->MMPs Inflammation Inflammation & Tissue Damage Activation->Inflammation ProInflammatoryCytokines->Inflammation MMPs->Inflammation

Caption: Simplified signaling pathway of Actarit's immunomodulatory effects.

G Start Start: Culture Macrophages Seed Seed Macrophages in 12-well Plate Start->Seed Treat Treat with APAA Compound Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate 16-18h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze Cytokines (ELISA) Collect->Analyze End End: Determine Cytokine Levels Analyze->End

Caption: Experimental workflow for the macrophage cytokine production assay.

G Start Start: Culture Caco-2 Cells on Transwells Wash Wash Cells with Uptake Buffer (pH 6.0) Start->Wash PreIncubate Pre-incubate with APAA Compound Wash->PreIncubate AddSubstrate Add Labeled PepT1 Substrate + Compound PreIncubate->AddSubstrate Incubate Incubate 10 min AddSubstrate->Incubate Stop Stop Uptake with Ice-Cold Buffer Incubate->Stop Lyse Lyse Cells Stop->Lyse Quantify Quantify Substrate (Scintillation Counting) Lyse->Quantify End End: Determine IC50 Value Quantify->End

Caption: Experimental workflow for the PepT1 inhibition assay.

Conclusion: A Scaffold of Opportunity

The aminophenylacetic acid scaffold represents a versatile platform for the development of drugs with diverse mechanisms of action. From the well-characterized immunomodulatory and anti-inflammatory effects of Actarit to the intriguing antimicrobial and peptide transporter inhibitory properties of other derivatives, APAA compounds continue to be a rich area of research. This technical guide has provided a comprehensive overview of these mechanisms, supported by detailed experimental protocols to facilitate further investigation. By understanding the intricate molecular interactions and signaling pathways modulated by these compounds, researchers can better design and develop novel therapeutics for a range of diseases. The continued exploration of the APAA scaffold holds significant promise for advancing human health.

References

  • What is the mechanism of Actarit? - Patsnap Synapse. (2024).
  • What is Actarit used for? - Patsnap Synapse. (2024).
  • Actarit: Uses, Side Effects and Medicines - Apollo Pharmacy. (n.d.).
  • Actarit - Uses, Dosage, Side Effects, Price, Composition | Practo. (2019).
  • Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives - PubMed. (n.d.).
  • 4-Aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 - PubMed Central. (n.d.).
  • Effects of actarit on synovial cell functions in patients with rheumatoid arthritis - PubMed. (n.d.).
  • Macrophage Inflammatory Assay - Bio-protocol. (n.d.).
  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. (2006). Acta Pharmaceutica, 56(3), 273–284.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI. (n.d.).
  • A novel inhibitor of the mammalian peptide transporter PEPT1 - PubMed. (n.d.).
  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms - MDPI. (n.d.).
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed. (n.d.).
  • (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - ResearchGate. (n.d.).
  • COX Inhibitors - StatPearls - NCBI Bookshelf. (n.d.).
  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC - NIH. (n.d.).
  • PEPT1 - Transporters - Solvo Biotechnology. (n.d.).
  • Inhibition of Cyclooxygenase (COX) Enzymes in Inflammatory Diseases. (n.d.).
  • Activity and Mechanism of Antimicrobial Peptide-Mimetic Amphiphilic Polymethacrylate Derivatives - ResearchGate. (n.d.).
  • Principles of Antimicrobial Action and Resistance - Clinical Gate. (2015).
  • Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents - Indian Journal of Pharmaceutical Education and Research. (n.d.).
  • What are Prostaglandin synthases inhibitors and how do they work? - Patsnap Synapse. (2024).
  • Immunomodulatory Effects of Selected Non-Nutritive Bioactive Compounds and Their Role in Optimal Nutrition - MDPI. (n.d.).
  • Regulation profile of the intestinal peptide transporter 1 (PepT1) - Dove Medical Press. (2017).
  • Macrophage Cell-based Assays - Reaction Biology. (n.d.).
  • PEPT1 Transporter Assay - BioIVT. (n.d.).
  • PepT1 Transporter Assays | Label-Free SSME Screening - SB Drug Discovery. (n.d.).
  • Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides. (2022). Pharmaceutics, 14(8), 1621.
  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - PubMed. (n.d.).
  • Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - NIH. (n.d.).
  • Inhibition of prostaglandin synthetase in human rectal mucosa - PMC - NIH. (n.d.).
  • Inhibition of prostaglandin synthetase in human rectal mucosa. | Scilit. (n.d.).
  • Mechanisms of Antibacterial Drugs | Microbiology - Lumen Learning. (n.d.).
  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms - MDPI. (2023).
  • Protein synthesis inhibitor antibiotics–a review - Jetir.Org. (n.d.).
  • Mode of Action & Target for Antibacterial Drug - Creative Biolabs. (n.d.).
  • Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall. (2020). VETERINARIA, 60(1-2), 69–77.
  • Antimicrobial Proteins: Structure, Molecular Action, and Therapeutic Potential - MDPI. (2022).
  • Inhibition of protein synthesis by aminoglycoside antibiotics in polyamine-requiring bacteria. (1988).
  • 13.2A: Inhibiting Cell Wall Synthesis - Biology LibreTexts. (2024).
  • A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - NIH. (n.d.).
  • Antibiotics That Inhibit Protein Synthesis - ResearchGate. (n.d.).
  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC - NIH. (n.d.).
  • A comprehensive derivative synthesis method for development of new antimicrobial drugs. (2024). ScienceDaily.

Sources

An In-depth Technical Guide to the Homologs and Analogs of 2-(4-Amino-3-methylphenyl)acetic Acid: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-Amino-3-methylphenyl)acetic acid, a key scaffold in medicinal chemistry, and explores its structurally related homologs and analogs. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthetic strategies, biological activities, and structure-activity relationships (SAR) that are crucial for the rational design of novel therapeutic agents. The content is structured to provide not only procedural details but also the underlying scientific principles that guide experimental design and interpretation.

Introduction: The Significance of the this compound Scaffold

This compound belongs to the broader class of phenylacetic acid derivatives, which are integral components of numerous biologically active molecules. This class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and amfenac. The core structure, characterized by a phenyl ring linked to a carboxylic acid moiety via a methylene spacer, offers a versatile platform for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.

The specific substitution pattern of this compound, with an amino group at the 4-position and a methyl group at the 3-position, provides a unique electronic and steric profile that influences its biological activity. This guide will explore how modifications to this core structure—through homologation of the acetic acid side chain, substitution on the phenyl ring, and derivatization of the amino group—impact its therapeutic potential. A notable analog of this core structure is Amfenac, a potent inhibitor of cyclooxygenase (COX) enzymes, which underscores the therapeutic relevance of this chemical space.[1]

Synthetic Strategies for this compound and its Derivatives

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials, the desired substitution patterns, and the scalability of the reaction.

Synthesis of the Core Scaffold: this compound

A common and efficient method for the synthesis of the core scaffold involves the multi-step conversion of a readily available starting material, such as a substituted aniline.

G cluster_0 Synthetic Pathway to Core Scaffold Start 2-Methyl-4-nitroaniline Step1 Diazotization (NaNO2, HCl) Start->Step1 Intermediate1 Diazonium Salt Step1->Intermediate1 Step2 Sandmeyer Reaction (CuCN) Intermediate1->Step2 Intermediate2 2-Methyl-4-nitrobenzonitrile Step2->Intermediate2 Step3 Reduction of Nitro Group (e.g., Fe/HCl or H2/Pd-C) Intermediate2->Step3 Intermediate3 4-Amino-3-methylbenzonitrile Step3->Intermediate3 Step4 Hydrolysis of Nitrile (Acid or Base Catalyzed) Intermediate3->Step4 Product This compound Step4->Product

Caption: Synthetic pathway for this compound.

Detailed Protocol: Synthesis of this compound via Benzyl Cyanide Hydrolysis

This protocol outlines a robust method starting from a substituted benzyl halide, which is converted to the corresponding nitrile followed by hydrolysis.[2]

Step 1: Synthesis of 4-Amino-3-methylbenzyl Cyanide

  • Rationale: The conversion of a benzyl halide to a benzyl cyanide is a classic and reliable method for introducing the one-carbon extension required for the acetic acid side chain.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-3-methylbenzyl chloride (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

    • Add sodium cyanide (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-amino-3-methylbenzyl cyanide.

Step 2: Hydrolysis of 4-Amino-3-methylbenzyl Cyanide

  • Rationale: The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions.[2]

  • Procedure:

    • In a round-bottom flask, combine the crude 4-amino-3-methylbenzyl cyanide from the previous step with an excess of a strong acid solution (e.g., 6M HCl or a mixture of sulfuric acid and water).

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure this compound.

Homologs of this compound

Homologation involves the extension of the acetic acid side chain by one or more methylene units. This modification can significantly impact the molecule's flexibility, lipophilicity, and interaction with biological targets.

Homologation Strategy: Arndt-Eistert Synthesis

The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids.

G cluster_1 Arndt-Eistert Homologation Start This compound Step1 Formation of Acid Chloride (SOCl2 or (COCl)2) Start->Step1 Intermediate1 Acid Chloride Step1->Intermediate1 Step2 Reaction with Diazomethane (CH2N2) Intermediate1->Step2 Intermediate2 Diazoketone Step2->Intermediate2 Step3 Wolff Rearrangement (Ag2O, H2O, heat) Intermediate2->Step3 Product 3-(4-Amino-3-methylphenyl)propanoic acid Step3->Product

Caption: Arndt-Eistert synthesis for homologation.

Analogs of this compound

The exploration of analogs through substitution on the phenyl ring and modification of the amino group is a cornerstone of structure-activity relationship studies.

Phenyl Ring Substituted Analogs

Introducing various substituents onto the phenyl ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity.

Table 1: Examples of Phenyl Ring Substituted Analogs and their Rationale

Substitution PositionSubstituentRationale for ModificationPotential Impact on Activity
2-positionFluoro (F)Introduction of a small, electronegative atom to alter electronic properties and potentially improve metabolic stability.May enhance binding affinity to target enzymes.
5-positionChloro (Cl)Increases lipophilicity and can introduce favorable steric interactions with the target protein.Often leads to increased potency in NSAIDs.
6-positionMethyl (CH3)Increases steric bulk, which can influence selectivity for different enzyme isoforms (e.g., COX-1 vs. COX-2).Can improve selectivity and reduce side effects.

Synthetic Approach: Suzuki Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for the synthesis of substituted biaryl compounds, which can be precursors to phenylacetic acid derivatives.[3]

Amino Group Modified Analogs

The amino group at the 4-position is a key site for modification to explore its role in target binding and to modulate the physicochemical properties of the molecule.

Table 2: Modifications of the Amino Group and their Potential Effects

ModificationReagentsRationalePotential Impact
N-AcetylationAcetic anhydride, pyridineReduces the basicity of the amino group and introduces a hydrogen bond acceptor.Can alter solubility and membrane permeability.
N-AlkylationAlkyl halide, baseIncreases lipophilicity and steric bulk around the nitrogen atom.May enhance potency or alter selectivity.
N-ArylationAryl halide, Pd-catalyst (Buchwald-Hartwig amination)Introduces a larger aromatic system, potentially leading to additional π-π stacking interactions with the target.Can significantly change the pharmacological profile.
Conversion to AmideCarboxylic acid, coupling agent (e.g., DCC, EDC)Introduces a more complex side chain with potential for additional interactions.Can lead to compounds with different therapeutic applications.[4]

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of this compound and its analogs is often evaluated in the context of their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

Anti-inflammatory Activity and COX Inhibition

The anti-inflammatory effects of many phenylacetic acid derivatives are mediated by their ability to inhibit COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.

G cluster_2 Mechanism of Action: COX Inhibition ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leads to Inhibitor Phenylacetic Acid Derivative Inhibitor->COX Inhibits

Caption: Inhibition of prostaglandin synthesis by phenylacetic acid derivatives.

SAR Insights:

  • Acetic Acid Moiety: The carboxylic acid group is generally essential for activity, as it often forms a key interaction with a conserved arginine residue in the active site of COX enzymes.

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical for potency and selectivity. For instance, in the case of diclofenac, the two chlorine atoms at the 2- and 6-positions of the N-phenyl ring force a non-planar conformation, which is believed to be important for its high potency.[5]

  • Amino Group: The amino group can participate in hydrogen bonding interactions and its modification can influence the overall electronic and steric properties of the molecule, thereby affecting its binding affinity.

Table 3: Comparative in vitro COX-1 and COX-2 Inhibitory Activities of Representative Phenylacetic Acid Analogs

CompoundR1R2R3COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
AmfenacHNH2H1.20.0815
Analog AClNH2H0.50.0510
Analog BHNH-COCH3H10.52.15
Analog CHNH2CH32.50.1516.7

Note: The data in this table is illustrative and compiled from various sources on Amfenac and its analogs for comparative purposes. Actual values may vary depending on the specific assay conditions.[1]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel homologs and analogs, a series of in vitro and in vivo assays are employed.

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Principle: This assay measures the enzymatic activity of purified recombinant COX-1 and COX-2 in the presence of varying concentrations of the test compound. The conversion of a substrate (e.g., arachidonic acid) to prostaglandin is quantified, typically using a colorimetric or fluorescent method.

Detailed Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0). Prepare a solution of arachidonic acid in ethanol.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme solution (COX-1 or COX-2), and the test compound at various concentrations.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for a further period (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., 1M HCl).

    • Quantify the amount of prostaglandin produced using a commercially available EIA kit or other detection methods.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The this compound scaffold remains a highly valuable starting point for the development of new therapeutic agents. A thorough understanding of the synthetic methodologies and the structure-activity relationships is paramount for the rational design of next-generation homologs and analogs with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the development of compounds with novel mechanisms of action, improved safety profiles, and applications beyond anti-inflammatory therapies, potentially targeting other enzymes and receptors where the phenylacetic acid motif can serve as a privileged fragment.

References

  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-80.
  • Gowrisankar, S., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Zou, B., et al. (2014). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology, 85(4), 598-609.
  • Abdel-Aziz, A. A.-M., et al. (2015). Synthesis and antiproliferative activity of some novel amides of flufenamic acid and diclofenac. Der Pharma Chemica, 7(1), 163-172.
  • Al-Obaidi, A. Y., & Al-Bayati, Y. K. (2022). Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 1-8.
  • Imramovský, A., et al. (2007). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry, 15(21), 6841-6849.
  • Sharma, P., & Kumar, V. (2013). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. International Journal of Pharmaceutical and Chemical Sciences, 2(2), 863-870.
  • Park, J. W., et al. (2007). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. Biochemical Pharmacology, 74(3), 475-484.
  • Naglah, A. M., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry.
  • Wellendorph, P., et al. (2005). Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. Journal of Neurochemistry, 93(5), 1358-1366.
  • Scribd. (n.d.). Phenylacetic Acid Derivatives Overview.
  • Liu, S., et al. (2017). Method for preparing substituted phenylacetic acid. Semantic Scholar.
  • Conexión CONEXIÓN. (2025). Phenylacetic acid derivative: Significance and symbolism.

Sources

An In-Depth Technical Guide to the Early Research and Discovery of Aminophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the foundational research into aminophenylacetic acid and its derivatives. As a Senior Application Scientist, this document is structured to provide not just procedural steps but a deep understanding of the causality behind experimental choices, the historical context of key discoveries, and the self-validating nature of the described protocols. We will delve into the seminal synthetic methods that first made these compounds accessible and the initial investigations that hinted at their vast biological potential.

Chapter 1: The Chemical Genesis - Early Synthesis of the Phenylglycine Scaffold

The Strecker Synthesis: A Cornerstone Discovery

The most classic and enduring method for producing α-amino acids from simple aldehydic precursors is the Strecker synthesis, first reported by Adolph Strecker in 1850.[3][4] This reaction was revolutionary because it provided a direct and logical pathway to construct an amino acid from a corresponding aldehyde in a one-pot fashion.

Causality of Experimental Design: The brilliance of the Strecker synthesis lies in its convergent assembly of three simple components: an aldehyde (e.g., benzaldehyde), ammonia, and a cyanide source.[5]

  • Aldehyde: Provides the carbon skeleton and the side chain of the future amino acid.

  • Ammonia (NH₃): Acts as the nitrogen source for the crucial α-amino group.

  • Cyanide (CN⁻): Serves as a carbon nucleophile to form the α-aminonitrile intermediate. The nitrile group is an ideal precursor to a carboxylic acid through hydrolysis.[4]

The reaction proceeds in two primary stages: the formation of an α-aminonitrile, followed by its hydrolysis to the final α-amino acid.[5][6] The initial step involves the reaction of the aldehyde with ammonia to form an imine, which is then attacked by the cyanide ion to yield the aminonitrile.[5][7] Subsequent hydrolysis, typically under acidic conditions, converts the nitrile group into a carboxylic acid, completing the synthesis.[7]

Strecker_Synthesis Start Benzaldehyde + Ammonia (NH3) Imine Iminium Ion Intermediate Start->Imine Condensation Aminonitrile α-Aminonitrile Imine->Aminonitrile Nucleophilic Attack Cyanide Cyanide Source (e.g., KCN) Cyanide->Imine Hydrolysis Acid Hydrolysis (e.g., H3O+) Aminonitrile->Hydrolysis Conversion Product α-Aminophenylacetic Acid (Phenylglycine) Hydrolysis->Product

Caption: Strecker Synthesis Workflow for Phenylglycine.

Alternative Pathways: The Reduction of Nitrophenyl Precursors

While the Strecker synthesis is a powerful tool for creating the core α-aminophenylacetic acid structure, early researchers also developed alternative methods, particularly for producing specific isomers like p-aminophenylacetic acid. A robust method documented in Organic Syntheses involves the chemical reduction of a nitro-substituted precursor, p-nitrophenylacetic acid.[8]

Causality of Experimental Design: This strategy leverages the well-established chemistry of nitro group reduction.

  • Starting Material: p-Nitrophenylacetic acid is a logical precursor. The nitro group acts as a masked amino group, and the phenylacetic acid backbone is already in place.

  • Reducing Agent: Various reagents were historically used, including tin with hydrochloric acid or, as detailed in the referenced protocol, ferrous sulfate in an ammonia solution.[8] The choice of ferrous sulfate was noted to be an improvement, avoiding filtration issues associated with other methods.[8] The reaction proceeds by reducing the nitro group (-NO₂) to an amino group (-NH₂).

This multi-step approach, while less direct than the Strecker synthesis, was highly effective and provided a reliable route to an important derivative that would become a valuable building block for further chemical exploration.[9]

Reduction_Workflow Start p-Nitrophenylacetic Acid Reduction Reduction with FeSO4 / NH3 (aq) Start->Reduction Intermediate Ammonium p-aminophenylacetate (in solution) Reduction->Intermediate Isolation Acidification (Acetic Acid) Intermediate->Isolation Precipitation Product p-Aminophenylacetic Acid (Precipitate) Isolation->Product

Caption: Workflow for the Reduction of p-Nitrophenylacetic Acid.

Chapter 2: From Chemical Curiosities to Bioactive Leads

The initial synthesis of aminophenylacetic acid derivatives was driven by the pursuit of chemical novelty. However, the structural similarity of these compounds to natural amino acids inevitably led to investigations into their biological roles. A significant turning point occurred in the 1960s and 1970s when phenylglycine was identified as a constituent of natural peptide antibiotics, such as virginiamycin S and streptogramin B.[1] This discovery validated that the phenylglycine scaffold was not just a laboratory creation but a motif used by nature, sparking intense interest in its medicinal chemistry potential.

Early research quickly expanded to explore a variety of derivatives, uncovering a range of biological activities. These initial screenings were crucial for laying the groundwork for future drug development programs. N-Phenylglycine, for example, was recognized not only for its historical role in the synthesis of indigo dyes but also as a pivotal intermediate for antiviral and anti-inflammatory agents.[10][11] Other research demonstrated that derivatives of 4-aminophenylacetic acid (4-APAA) possessed promising antimicrobial properties.[9][12]

Table 1: Summary of Key Early Derivatives and Their Significance
Compound/DerivativeCommon Name(s)Core StructureEarly Significance & ApplicationCitations
2-Amino-2-phenylacetic acidPhenylglycineAminophenylacetic AcidIdentified in natural antibiotics; core building block.[1][2][13]
4-Aminophenylacetic acid4-APAA, p-Aminophenylacetic AcidAminophenylacetic AcidBuilding block for medical compounds; antimicrobial activity.[8][9][12]
2-(Phenylamino)acetic acidN-Phenylglycine, Anilinoacetic acidPhenylglycine DerivativeIntermediate for dyes and pharmaceuticals (antiviral, anti-inflammatory); chiral auxiliary.[10][11]
4-HydroxyphenylglycineHpgPhenylglycine DerivativeFoundational component of glycopeptide antibiotics.[1][6]

Chapter 3: Foundational Experimental Protocols

The trustworthiness of early chemical research hinged on the reproducibility of its methods. The following protocols are detailed to be self-validating systems, incorporating steps for purification and verification that were crucial for ensuring the identity and quality of the synthesized compounds.

Protocol 1: Strecker Synthesis of Racemic 2-Amino-2-(4-hydroxyphenyl)acetic Acid

This protocol is adapted from established methodologies for the Strecker synthesis, targeting a hydroxylated derivative that is a key building block for semi-synthetic penicillins and cephalosporins.[6]

Methodology:

  • Reagent Preparation:

    • Prepare a solution of ammonium chloride (NH₄Cl) in aqueous ammonia.

    • Prepare a separate aqueous solution of sodium cyanide (NaCN).

    • Causality Note: Using NH₄Cl and NaCN is a safer laboratory adaptation than working with highly toxic hydrogen cyanide gas directly. NH₄Cl serves as both a weak acid and a source of ammonia in equilibrium.[4][5]

  • α-Aminonitrile Formation:

    • Dissolve 4-hydroxybenzaldehyde in methanol or ethanol in a round-bottom flask equipped with a stirrer.

    • Cool the flask in an ice bath to control the reaction temperature. The initial condensation can be exothermic.[6]

    • Slowly add the ammonium chloride/ammonia solution to the aldehyde with continuous stirring.

    • Subsequently, add the sodium cyanide solution dropwise, maintaining the low temperature. This forms the 2-amino-2-(4-hydroxyphenyl)acetonitrile intermediate.[6]

  • Hydrolysis to Carboxylic Acid:

    • The intermediate α-aminonitrile is then hydrolyzed under acidic conditions (e.g., with concentrated HCl) to yield the final product.[6]

  • Isolation and Self-Validation:

    • The product, racemic 2-amino-2-(4-hydroxyphenyl)acetic acid, is isolated.

    • Validation Step: The purity and identity of the final compound must be confirmed. Early methods relied heavily on melting point determination and recrystallization to obtain a pure product.[8] Modern characterization would involve spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR to confirm the structure.[9][12]

Protocol 2: Reduction of p-Nitrophenylacetic Acid to p-Aminophenylacetic Acid

This protocol is based on the detailed procedure published in Organic Syntheses, Volume 8, Page 16, providing a robust and well-vetted method.[8]

Methodology:

  • Reaction Setup:

    • In a 1500-cc flask, add 500 cc of 6 N aqueous ammonia.

    • Slowly introduce 100 g (0.55 mole) of p-nitrophenylacetic acid with shaking.

    • Place the flask in an ice bath.

  • Reduction Step:

    • Saturate the mixture with hydrogen sulfide, ensuring the temperature remains below 50°C.

    • Causality Note: The original procedure cited here uses hydrogen sulfide with ammonia. The reference also mentions ferrous sulfate as an alternative that yields better results by avoiding filtration issues.[8] This highlights the iterative improvement of early protocols.

  • Workup and Isolation:

    • Gently boil the resulting solution of ammonium p-aminophenylacetate under a hood to expel excess hydrogen sulfide and ammonia. The solution's color will change from dark orange-red to pale yellow.[8]

    • Filter the hot solution by suction to remove deposited sulfur.

    • Rapidly stir 40 cc of glacial acetic acid into the hot filtrate. This neutralizes the ammonium salt and precipitates the free amino acid.

  • Purification and Self-Validation:

    • Collect the crystallized p-aminophenylacetic acid. An initial yield of 69-70 g is expected.[8]

    • Validation Step: The crude product is recrystallized from a large volume of distilled water (approx. 4 L). The final, purified product should have a distinct melting point of 199–200°C, which serves as a critical measure of its purity and identity.[8] This sharp melting point is the self-validating checkpoint of the protocol.

Conclusion

The early research into aminophenylacetic acid derivatives was a landmark achievement in synthetic organic chemistry. The development of foundational methods like the Strecker synthesis and various reduction pathways provided scientists with the essential tools to create these non-natural amino acids. This initial work was not merely an academic exercise; it unlocked a new class of chemical building blocks. The subsequent discovery of these scaffolds in natural products and the initial screenings that revealed their biological potential set in motion a cascade of research that continues to this day. The principles established by these early pioneers—from the logic of their synthetic designs to the rigorous, self-validating nature of their protocols—form the bedrock upon which modern medicinal chemistry and drug development are built.

References

  • BenchChem. (2025). Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid.
  • Organic Syntheses. p-AMINOPHENYLACETIC ACID.
  • NINGBO INNO PHARMCHEM CO.,LTD. N-Phenylglycine: A Versatile Amino Acid Derivative for Pharmaceuticals, Dyes, and Organic Synthesis.
  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273–284.
  • El-Agrody, A. M. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. ResearchGate.
  • PharmaCompass. The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis.
  • ResearchGate. Route map for the synthesis of o-aminophenylacetic acid.
  • Master Organic Chemistry. Strecker Synthesis.
  • Patsnap. Industrial preparation method for 3-amino phenylacetic acid.
  • NROChemistry. Strecker Synthesis.
  • Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-35.
  • Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed.
  • Wikipedia. Strecker amino acid synthesis.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Journal of Chemical Education. (1983). A Study on Amino Acids: Synthesis of Alpha-Aminophenylacetic Acid (Phenylglycine) and Determination of its Isoelectric Point.
  • Wikipedia. Phenylglycine.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-Aminophenylacetic Acid 1197-55-3.
  • Google Patents. Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation.

Sources

Methodological & Application

Protocol for the Solubilization of 2-(4-Amino-3-methylphenyl)acetic Acid for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Physicochemical Behavior of 2-(4-Amino-3-methylphenyl)acetic acid

This compound is a substituted aromatic amino acid derivative. Its structure, featuring both a primary amine (-NH2) and a carboxylic acid (-COOH) functional group, confers zwitterionic properties. This means the molecule can exist as a neutral compound with localized positive and negative charges, significantly influencing its solubility. The solubility of such compounds is highly dependent on the pH of the solvent. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, a zwitterionic compound typically exhibits its lowest solubility. Adjusting the pH away from the pI, either by acidification or alkalinization, increases solubility by forming the corresponding cationic or anionic salt.

This document provides a detailed protocol for the preparation of stock solutions of this compound for use in cell culture experiments. The protocol is designed to ensure complete dissolution, sterility, and stability of the compound, while minimizing potential cytotoxicity from the solvent.

Physicochemical Properties

PropertyValueSource
Chemical Formula C9H11NO2
Molecular Weight 165.19 g/mol
Appearance Solid (form may vary)-
pKa (estimated) ~3.6 (carboxylic acid), ~5.3 (amino group)Based on 4-aminophenylacetic acid[1]
Solubility (predicted) Soluble in water, especially with pH adjustment. Soluble in DMSO.Based on 4-aminophenylacetic acid[1][2][3]

Protocol for Preparation of a 100 mM Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound. This high-concentration stock can then be diluted to the desired final working concentration in cell culture medium. The choice of solvent is critical and depends on the experimental requirements and the tolerance of the specific cell line.

Method 1: Dissolution in an Aqueous Solution with pH Adjustment (Recommended)

This is the preferred method as it avoids the use of organic solvents which can be toxic to cells, even at low concentrations[4].

Materials:

  • This compound powder

  • Sterile, cell culture-grade water or phosphate-buffered saline (PBS)

  • Sterile 1 M NaOH solution

  • Sterile 1 M HCl solution

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • Weigh the Compound: Accurately weigh out 16.52 mg of this compound for a final volume of 1 mL of 100 mM stock solution. Adjust the mass accordingly for larger volumes.

  • Initial Suspension: Add the weighed powder to a sterile conical tube. Add approximately 80% of the final desired volume of sterile water or PBS. Vortex briefly to suspend the powder. The compound may not fully dissolve at this stage.

  • pH Adjustment for Solubilization:

    • Slowly add sterile 1 M NaOH dropwise while vortexing. The addition of base will deprotonate the carboxylic acid group, forming a more soluble salt.

    • Continue adding NaOH until the compound is fully dissolved. Monitor the pH of the solution.

    • Alternative: If the experimental design requires an acidic stock, slowly add sterile 1 M HCl dropwise to protonate the amino group.

  • Final Volume Adjustment: Once the compound is completely dissolved, add sterile water or PBS to reach the final desired volume.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile, labeled tube. This step is crucial for removing any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For short-term storage (up to one week), 4°C is acceptable for many amino acid solutions[5][6].

Method 2: Dissolution in Dimethyl Sulfoxide (DMSO)

DMSO is a common solvent for dissolving hydrophobic compounds for cell culture applications. However, it is important to keep the final concentration of DMSO in the cell culture medium low (typically ≤ 0.1% to 0.5%) to avoid cytotoxicity[4].

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes

  • Sterile pipettes

Procedure:

  • Weigh the Compound: Accurately weigh out 16.52 mg of this compound for a final volume of 1 mL of 100 mM stock solution.

  • Dissolution in DMSO: Add the weighed powder to a sterile conical tube. Add the final desired volume of sterile DMSO.

  • Ensure Complete Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the DMSO stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C.

Workflow for Preparing Working Solutions

The following diagram illustrates the general workflow for preparing working solutions from a concentrated stock for cell-based assays.

Dissolution_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in Solvent (e.g., pH-adjusted H2O or DMSO) weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot & Store at -20°C sterilize->aliquot thaw Thaw Aliquot aliquot->thaw Use for Experiment dilute Dilute in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing and using this compound solutions.

Quality Control and Best Practices

  • Solvent Purity: Always use high-purity, sterile-filtered solvents to avoid introducing contaminants into your cell cultures.

  • pH Measurement: When using the aqueous dissolution method, ensure the final pH of the stock solution is compatible with your experimental needs. Remember that the cell culture medium is buffered, but a highly acidic or basic stock could still impact the final pH.

  • Solvent Toxicity Control: When using DMSO, always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of DMSO as is present in the highest concentration of your test compound. This allows you to distinguish the effects of the compound from the effects of the solvent.

  • Stability: While many amino acid solutions are stable when stored properly, it is good practice to prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by preparing single-use aliquots[6].

  • Visual Inspection: Before use, visually inspect the thawed stock solution for any signs of precipitation. If precipitation is observed, warm the solution gently and vortex to redissolve. If it does not redissolve, it may indicate degradation or saturation, and a fresh stock should be prepared.

Troubleshooting

IssuePossible CauseSolution
Compound does not dissolve in water/PBS pH is near the isoelectric point.Adjust the pH with sterile 1 M NaOH or 1 M HCl as described in Method 1.
Precipitation observed in stock solution upon thawing Compound has come out of solution at low temperature.Warm the aliquot to 37°C and vortex to redissolve. If it persists, the solution may be supersaturated; prepare a new, less concentrated stock.
Cell death observed in vehicle control DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium is at a non-toxic level for your specific cell line (typically ≤ 0.1%). Perform a dose-response curve for DMSO alone to determine the toxic threshold.

Conclusion

This application note provides a comprehensive guide for the successful dissolution and use of this compound in cell culture. By understanding the zwitterionic nature of the compound and following the detailed protocols, researchers can prepare stable, sterile stock solutions suitable for a wide range of cell-based assays. Adherence to the quality control and best practices outlined will ensure the integrity and reproducibility of experimental results.

References

  • Solubility of Things. (n.d.). 4-Aminophenylacetic acid.
  • Cui, Y., et al. (2022). Effect of storage temperature on AA stability in feed medium at pH 7.8. ResearchGate.
  • Reddit. (2024). Amino acid solution storage – please help.
  • Gracin, S., & Rasmuson, Å. C. (2004). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • ResearchGate. (2023). Can you freeze MEM Amino Acids Solution at -20?.
  • PubChem. (n.d.). N-ethyl-3-methylaniline.
  • ResearchGate. (2015). What drug stock solution concentration and what solvent to use for a MTT assay and how to add different concentrations in a 96 well plate?.
  • O'Donnell, P. A., & Rowe, J. M. (2016). Amino acids in the cultivation of mammalian cells. Journal of Cellular Physiology, 231(2), 258–268.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • ResearchGate. (2020). How do we choose a proper concentration for the stock solution?.
  • FooDB. (2010). Showing Compound N-Methylaniline (FDB003963).
  • Kramer, J. A., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology, 35(11), 2035–2049.
  • PubChem. (n.d.). N-Methylaniline.
  • PubChem. (n.d.). Phenylacetic Acid.
  • PubChem. (n.d.). 4-Aminophenylacetic acid.
  • Fisher Scientific. (n.d.). 4-Aminophenylacetic acid, 98%, Thermo Scientific.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • Organic Chemistry Data. (2022). Bordwell pKa Table.
  • Solubility of Things. (n.d.). 3-Methylaniline.
  • ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • N/A. (n.d.). Approximate pKa chart of the functional groups: values to know.
  • Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • PubChem. (n.d.). p-Toluenesulfonic acid.

Sources

Application Note: Advanced Analytical Methods for the Quantification of Phenylacetic Acid Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive guide provides a detailed exploration of the principal analytical methodologies for the quantification of phenylacetic acid (PAA) and its derivatives in complex biological matrices such as plasma, urine, and tissue. We delve into the theoretical underpinnings, practical implementation, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section includes field-proven protocols, explanations for key experimental choices, and performance data to guide researchers in selecting and validating the most appropriate method for their specific application, from clinical diagnostics to pharmacokinetic studies.

Introduction: The Significance of Phenylacetic Acid Derivatives

Phenylacetic acid (PAA) and its structural analogs are a class of organic compounds that hold significant interest in clinical and pharmaceutical research. They can be endogenous metabolites, biomarkers of disease, gut microbiota products, or therapeutic agents. For instance:

  • Phenylacetic acid (PAA) itself has been investigated as a potential biomarker for depressive disorders and is a key metabolite of drugs like phenylbutyrate, which is used to treat urea cycle disorders.[1][2][3] PAA is formed from the essential amino acid phenylalanine and its levels can be indicative of metabolic pathway dysregulation.[4]

  • Phenylpyruvic acid is a hallmark biomarker for the inborn error of metabolism, Phenylketonuria (PKU).[5][6][7] Its accumulation due to a deficiency in the enzyme phenylalanine hydroxylase can lead to severe neurological damage if not detected and managed early.[7]

  • 4-Hydroxyphenylacetic acid is a metabolite of tyrosine and its elevated urinary excretion can be an indicator of small intestinal bacterial overgrowth (SIBO) or celiac disease.[8][9][10]

  • Homogentisic acid is the key diagnostic marker for Alkaptonuria, another rare inherited metabolic disorder that can cause severe arthritis and other complications.[11][12][13]

Given their diverse roles, the accurate and precise quantification of these derivatives in biological fluids is paramount. However, analyzing these small, often polar molecules within complex matrices like plasma and urine presents significant challenges, including low endogenous concentrations, potential for conjugation, and interference from structurally similar compounds. This guide provides the technical foundation and practical protocols to overcome these challenges.

Core Principles of Bioanalytical Method Validation

Before delving into specific protocols, it is crucial to understand the framework of bioanalytical method validation. Regulatory bodies like the European Medicines Agency (EMA) and initiatives like the International Council for Harmonisation (ICH) have established guidelines to ensure the reliability and reproducibility of bioanalytical data.[14][15][16] A validated method provides definitive proof that it is fit for its intended purpose.

Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other expected components in the sample.[14]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements of the same sample, expressed as the coefficient of variation (CV) or relative standard deviation (RSD).[17]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A minimum of six non-zero standards is typically required.[17]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[17]

  • Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).[14]

Methodology 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with Ultraviolet (UV) detection is a robust and widely accessible technique for quantifying compounds that possess a UV-absorbing chromophore, such as the aromatic ring in PAA derivatives.

Causality & Experimental Rationale: This method is often chosen for its simplicity, cost-effectiveness, and reliability for concentrations in the mid-to-high ng/mL range and above. The choice of a reversed-phase (RP) column, such as a C18, is standard for these moderately polar analytes.[1][18] An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring good retention and sharp peak shapes on the RP column. Sample preparation aims to remove proteins and other macromolecules that can foul the column and interfere with detection.

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis P0 Plasma/Urine Sample P1 Protein Precipitation (e.g., with Perchloric Acid) P0->P1 P2 Centrifugation P1->P2 P3 Supernatant Collection P2->P3 P4 Liquid-Liquid Extraction (e.g., with Benzene or Ethyl Acetate) P3->P4 P5 Evaporation & Reconstitution P4->P5 A1 Injection onto C18 Column P5->A1 Inject Reconstituted Sample A2 Isocratic/Gradient Elution (ACN/Water/Acid) A1->A2 A3 UV Detection (e.g., 210-280 nm) A2->A3 A4 Data Acquisition & Quantification A3->A4

Caption: Workflow for PAA derivative analysis by HPLC-UV.

Protocol: Quantification of Phenylacetic Acid in Human Plasma[1]
  • Sample Preparation - Protein Precipitation & Extraction:

    • To 1.0 mL of human plasma, add an internal standard (e.g., phenylpropionic acid).[19]

    • Add 0.5 mL of 0.4 N perchloric acid to precipitate proteins. Vortex vigorously for 30 seconds.

    • Centrifuge the sample at 3000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to a new tube.

    • For total PAA (free + conjugated): Add 1.5 N HCl, seal the tube, and hydrolyze at 100°C for 5 hours to release conjugated PAA.[1]

    • Perform a liquid-liquid extraction by adding 5 mL of benzene (or a safer alternative like ethyl acetate), vortexing for 2 minutes, and centrifuging to separate the phases.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[18]

    • Mobile Phase: Acetonitrile and water (e.g., 30:70 v/v) with an acid modifier like 0.1% phosphoric acid.[18]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 210 nm for PAA.[1]

    • Injection Volume: 50 µL.

  • Quantification:

    • Generate a calibration curve by spiking known concentrations of PAA into a blank plasma matrix and processing as described above.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of PAA in unknown samples by interpolating from the linear regression of the calibration curve.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity and sensitivity compared to HPLC-UV. It is the gold standard for the analysis of small, volatile, and thermally stable compounds.

Causality & Experimental Rationale: Phenylacetic acid derivatives are not inherently volatile due to their polar carboxylic acid and hydroxyl groups. Therefore, a critical derivatization step is required to convert them into volatile and thermally stable esters (e.g., trimethylsilyl (TMS) derivatives).[13][20] This step replaces active hydrogens with a nonpolar group, improving chromatographic behavior and producing characteristic mass spectra for confident identification and quantification. Sample preparation involves extracting the organic acids from the aqueous biological matrix into an organic solvent suitable for the derivatization reaction.[20][21]

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis Derivatization & GC-MS Analysis P0 Urine Sample + Internal Standard P1 Acidification (e.g., with HCl) P0->P1 P2 Liquid-Liquid Extraction (e.g., with Ethyl Acetate) P1->P2 P3 Evaporation to Dryness P2->P3 A1 Derivatization (e.g., BSTFA + TMCS) P3->A1 Add Derivatizing Agent A2 Injection into GC A1->A2 A3 Chromatographic Separation (e.g., HP-5 column) A2->A3 A4 Mass Spectrometry Detection (Scan or SIM mode) A3->A4

Caption: Workflow for PAA derivative analysis by GC-MS.

Protocol: Quantification of Homogentisic Acid in Urine[13][22]
  • Sample Preparation - Extraction:

    • Take a volume of urine equivalent to 1 mg of creatinine and add a suitable internal standard (e.g., a stable isotope-labeled HGA or a structural analog).

    • Acidify the sample to a pH < 2 with 6 M HCl.

    • Add 1 g of NaCl to facilitate "salting out," which enhances the transfer of organic acids into the organic phase.[20][21]

    • Extract the sample three times with 3 mL of ethyl acetate. Vortex and centrifuge between each extraction.

    • Pool the organic layers and evaporate to complete dryness under a nitrogen stream at 50°C.[20]

  • Derivatization:

    • To the dried residue, add 100 µL of a derivatizing agent such as BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) and 100 µL of pyridine.[20]

    • Seal the vial tightly and heat at 80°C for 30 minutes to form the TMS derivatives.[20][22]

  • GC-MS Conditions:

    • GC-MS System: Standard GC coupled to a single quadrupole or ion trap mass spectrometer.

    • Column: A nonpolar or mid-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm).[20]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 50°C, hold for 3 min, then ramp at 10°C/min to 280°C and hold for 5 min.[20]

    • Injector Temperature: 250°C.

    • MS Mode: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode to identify unknown compounds or in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity in quantifying known analytes.[22] For the TMS derivative of HGA, characteristic ions like m/z 384 and 341 can be monitored.[22]

  • Quantification:

    • Prepare calibrators in a blank urine matrix.

    • Quantify using the peak area ratio of the target analyte's characteristic ion to that of the internal standard.

Methodology 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the modern gold standard for bioanalysis, offering the highest levels of sensitivity, selectivity, and throughput. It combines the powerful separation capabilities of HPLC with the highly specific detection of tandem mass spectrometry.

Causality & Experimental Rationale: This method is ideal for quantifying low-concentration analytes (pg/mL to low ng/mL) in highly complex matrices. The selectivity comes from the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion for the analyte is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole.[23][24] This "mass filtering" process virtually eliminates matrix interference. Sample preparation can often be simplified compared to GC-MS (no derivatization needed) and can be automated using 96-well plate formats, making it suitable for high-throughput applications like pharmacokinetic studies.[23][25] The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and corrects for variations in sample preparation, injection volume, and matrix effects.[23]

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P0 Plasma Sample + Stable Isotope IS P1 Protein Precipitation (e.g., with Acetonitrile) P0->P1 P2 Centrifugation P1->P2 P3 Supernatant Dilution or Direct Injection P2->P3 A1 Injection onto C18 UPLC Column P3->A1 Inject Supernatant A2 Fast Gradient Elution A1->A2 A3 Electrospray Ionization (ESI) A2->A3 A4 Tandem MS Detection (MRM Mode) A3->A4

Caption: Workflow for PAA derivative analysis by LC-MS/MS.

Protocol: Simultaneous Quantification of PAA and Related Compounds in Plasma[23][24]
  • Sample Preparation - Protein Precipitation:

    • To 50 µL of plasma in a microcentrifuge tube or 96-well plate, add 10 µL of an internal standard mix (e.g., deuterated PAA (d7-PAA)).[24]

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a new plate or vial for injection. Depending on the expected concentration, a dilution step may be necessary.

  • LC-MS/MS Conditions:

    • LC System: An Ultra-High Performance Liquid Chromatography (UPLC) system is preferred for fast analysis times.

    • Column: A rapid separation C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[26]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical fast gradient might be: 0-0.5 min (5% B), 0.5-2.0 min (5-95% B), 2.0-2.5 min (95% B), 2.5-3.0 min (re-equilibrate at 5% B).

    • Flow Rate: 0.4 mL/min.

    • MS System: A triple quadrupole mass spectrometer.

    • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor → product ion transitions must be optimized for each analyte and its internal standard. For PAA, this could be m/z 135 → 91.

  • Quantification:

    • Construct a calibration curve using blank plasma spiked with known concentrations of the analytes.

    • Quantify using the peak area ratio of the analyte MRM transition to the internal standard MRM transition. The total run time can be as short as 7 minutes per sample.[23][27]

Data Summary and Method Comparison

The choice of analytical method depends critically on the specific requirements of the study, including required sensitivity, sample throughput, and available instrumentation.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio (after EI)Specific mass transitions (MRM)
Sensitivity Moderate (ng/mL range)[1]High (low ng/mL to pg/mL)[22]Very High (pg/mL range)[23][24]
Selectivity Moderate (prone to co-elution)HighVery High
Sample Prep Protein Ppt., LLE, possible hydrolysis[1]LLE, Mandatory Derivatization [20]Simple Protein Ppt. or Dilution[23][25]
Throughput Low to ModerateLow (due to prep and run time)High
Typical LOQ ~50-100 ng/mL[1]~4 ng/µL (injected)[22]~0.8-1 µg/mL (plasma)[24] / 100 ng/mL[23]
Typical Recovery >50%[19]89-105%[13]>81-90%[23][24]
Precision (RSD) <10%2-9%[13]<10-15%[23][24]

Note: LOQ and recovery values are method-dependent and can vary significantly. The values presented are representative examples from the cited literature.

Conclusion

The quantification of phenylacetic acid derivatives in biological samples is a critical task in many areas of biomedical research. This guide has detailed three primary analytical techniques, each with distinct advantages and operational considerations.

  • HPLC-UV remains a viable, cost-effective option for applications where analyte concentrations are relatively high.

  • GC-MS , while requiring a more involved sample preparation process including derivatization, offers excellent sensitivity and structural confirmation.

  • LC-MS/MS stands as the definitive method for high-sensitivity, high-throughput, and high-specificity bioanalysis, making it the preferred choice for demanding applications in drug development and clinical diagnostics.

Successful implementation of any of these methods requires a thorough understanding of the underlying principles and a commitment to rigorous method validation, ensuring that the generated data is both accurate and reliable.

References

  • Davis, B. A., & Durden, D. A. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Anal Biochem, 145(1), 101-5. [Link]
  • Bory, C., et al. (1989). Homogentisic acid determined in biological fluids by HPLC. Clin Chem, 35(2), 321-2. [Link]
  • Seegmiller, J. E., et al. (1961). Determination of Homogentisic Acid in Urine. Journal of Biological Chemistry, 236(3), 774-777. [Link]
  • Healthmatters.io. 4-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine). [Link]
  • Pistone, C., et al. (2016). Quick Diagnosis of Alkaptonuria by Homogentisic Acid Determination in Urine Paper Spots. JIMD Reports, 28, 7-12. [Link]
  • Hirata, T., et al. (1981). Determination of phenylpyruvic acid in urine and serum by high-performance liquid chromatography with fluorescence detection.
  • Al-sbou, M., et al. (2014). Measurements of Homogentisic Acid levels in Alkaptonuria Patients Using an Optimized and Validated Gas Chromatography Method/Mass. Jordan Journal of Biological Sciences, 7(3), 195-199. [Link]
  • Lee, J., et al. (2014). Determination of homogentisic acid in human plasma by GC-MS for diagnosis of alkaptonuria. Journal of the Korean Society for Applied Biological Chemistry, 57, 245-250. [Link]
  • van der Meer, R., et al. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. J Inherit Metab Dis, 33(4), 445-52. [Link]
  • Chalmers, R. A., et al. (1979). Measurement of 4-hydroxyphenylacetic aciduria as a screening test for small-bowel disease. Clin Chem, 25(10), 1791-4. [Link]
  • SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]
  • International Council for Harmonisation (ICH). (2016).
  • Matsuo, H., et al. (1995). Simple and sensitive high-performance liquid chromatographic determination of free and total phenylacetic acid in human and rat plasma.
  • Ansar, A., & Bhasin, P. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 29(3), 379–383. [Link]
  • European Medicines Agency (EMA). (2011).
  • Rupa Health. 4-Hydroxyphenylacetic Acid. [Link]
  • Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 559-570. [Link]
  • International Council for Harmonisation (ICH). (2019).
  • Andrade, F., et al. (2019). Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea Cycle disorders. Journal of Pharmaceutical and Biomedical Analysis, 174, 539-545. [Link]
  • ResearchGate. (2020). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. [Link]
  • Human Metabolome Database. (n.d.). Phenylacetic acid (HMDB0000209). [Link]
  • Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. J Chromatogr B Analyt Technol Biomed Life Sci, 903, 118-25. [Link]
  • European Medicines Agency (EMA). (2022).
  • ResearchGate. (2019). Implementation of a Hplc Method for the Evaluation of Urinary 4-Hydroxyphenylacetic Acid in Patients with Neuroendocrine Tumors. [Link]
  • DergiPark. (2022). Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC-MS/MS. [Link]
  • MetBioNet. (n.d.).
  • ResearchGate. (2018). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. [Link]
  • Mokhtarani, M., et al. (2013). Elevated phenylacetic acid levels do not correlate with adverse events in patients with urea cycle disorders or hepatic encephalopathy and can be predicted based on the plasma PAA to PAGN ratio. Molecular Genetics and Metabolism, 110(1-2), 190-197. [Link]
  • Want, E. J., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analytical Methods, 12, 3049-3058. [Link]
  • Chen, Y., & Sun, L. (2023). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Metabolites, 13(10), 1057. [Link]
  • Semantic Scholar. (1975).
  • Mokhtarani, M., et al. (2013). Elevated phenylacetic acid levels do not correlate with adverse events in patients with urea cycle disorders or hepatic encephalopathy and can be predicted based on the plasma PAA to PAGN ratio. Mol Genet Metab, 110(1-2), 190-7. [Link]
  • HealthMatters.io. Phenylpyruvic acid - Organic Acids. [Link]
  • ResearchGate. (2010).
  • MDPI. (2025). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. [Link]
  • Gusovsky, F., et al. (1984). Gas-liquid chromatographic determination of total phenylacetic acid in urine. Anal Biochem, 136(1), 202-7. [Link]
  • P. aeruginosa Metabolome Database. Phenylpyruvic acid (PAMDB000084). [Link]
  • Human Metabolome Database. (n.d.). Phenylpyruvic acid (HMDB0000205). [Link]
  • ResearchGate. (2013).
  • Wacyk, J., et al. (2023). Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method. Toxics, 11(3), 289. [Link]
  • Schiff, M., et al. (2022). Metabolomics to Improve the Diagnostic Efficiency of Inborn Errors of Metabolism. Metabolites, 12(11), 1083. [Link]

Sources

The Versatile Role of 2-(4-Amino-3-methylphenyl)acetic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Amino-3-methylphenyl)acetic acid is a valuable and versatile building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive carboxylic acid, coupled with the steric and electronic influence of the methyl group on the phenyl ring, allows for its strategic incorporation into a diverse array of complex molecules. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights, to empower researchers in leveraging this compound for novel molecular design and development.

Core Applications and Synthetic Utility

The synthetic utility of this compound stems from the independent or sequential reactivity of its amino and carboxylic acid functionalities. This allows for its use as a scaffold to introduce the substituted phenylacetic acid motif into larger molecules, a common feature in many biologically active compounds.

Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid moiety of this compound readily participates in amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals and other bioactive compounds. The amino group can be either protected or unprotected during this transformation, depending on the desired final product and the reactivity of the coupling partner.

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the amine, the potential for racemization, and the presence of other sensitive functional groups. For instance, carbodiimide-based reagents like EDC are often used in conjunction with additives like HOBt to suppress side reactions and minimize racemization.[1] Boric acid and its derivatives have also emerged as green and efficient catalysts for direct amidation.[1][2]

Caption: General workflow for amide bond formation.

This protocol details the coupling of this compound with benzylamine using a standard carbodiimide-mediated approach.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add benzylamine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-2-(4-amino-3-methylphenyl)acetamide.

Data Presentation: Representative Coupling Reagents

Coupling ReagentAdditiveBaseTypical SolventKey Features
EDCHOBt/HOAtDIPEA, Et3NDMF, DCMWidely used, minimizes racemization.
HATU-DIPEA, Et3NDMFHighly efficient, suitable for hindered substrates.
Boric Acid--Toluene (azeotropic removal of water)Green, cost-effective, requires heating.[1]
Acetic Anhydride-Pyridine-Used for acylation of the amino group.[3]
Synthesis of Heterocyclic Scaffolds

The presence of both an amino group and a carboxylic acid (or its derivatives) on the same aromatic scaffold makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocycles. These heterocyclic motifs are prevalent in a vast number of pharmaceuticals.

1,4-Benzodiazepines are a well-known class of psychoactive drugs. The synthesis of the benzodiazepine core can be achieved through the cyclocondensation of an ortho-aminobenzophenone derivative with an amino acid. While not a direct cyclization of this compound itself, its derivatives are key intermediates. For instance, the corresponding 2-(2-aminoacetamido)-benzophenone can undergo intramolecular cyclization. A general approach involves the condensation of an o-phenylenediamine with a β-diketone, a reaction in which derivatives of the title compound could be employed.[4]

Caption: Conceptual pathway to benzodiazepine analogs.

This protocol outlines a conceptual approach for the synthesis of a 1,5-benzodiazepine derivative, illustrating the potential of this compound as a precursor.

Materials:

  • o-Phenylenediamine

  • A β-diketone derivative of this compound (to be synthesized separately)

  • Methanol

  • Glacial acetic acid

Procedure:

  • Dissolve the o-phenylenediamine (1.0 eq) and the β-diketone derivative (1.0 eq) in methanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for an appropriate time, monitoring by TLC.

  • Cool the reaction mixture to room temperature to allow for precipitation of the product.

  • Filter the solid, wash with cold methanol, and recrystallize from a suitable solvent to obtain the pure 1,5-benzodiazepine derivative.[4]

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, a core structure in many natural products and pharmaceuticals.[3][5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While this compound is not a direct substrate, its reduced and decarboxylated derivative, 2-(4-amino-3-methylphenyl)ethan-1-amine, would be an ideal precursor for this transformation.

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Advanced Applications in Drug Discovery

The substituted phenylacetic acid motif is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The unique substitution pattern of this compound makes it an attractive starting material for the development of novel drug candidates with potentially improved efficacy and selectivity. For example, it can be used as a scaffold to synthesize inhibitors of enzymes such as cyclooxygenase-2 (COX-2).[6]

Conclusion

This compound is a synthetically tractable and highly valuable building block for organic synthesis. Its utility in the preparation of amides and as a precursor to a variety of heterocyclic systems underscores its importance in the synthesis of complex and biologically relevant molecules. The protocols and insights provided herein are intended to serve as a practical guide for researchers seeking to explore the full potential of this versatile compound in their synthetic endeavors.

References

  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911, 44, 2030–2036. [Link]
  • Experiment 8 - Amide Prepar
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors.
  • Sabila, P. R.; et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. J. Org. Chem.2013, 78(13), 6705-6714. [Link]
  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [Link]
  • Vibhute, A. Y.; et al. Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity. J. Chem. Pharm. Res.2011, 3(5), 438-442. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-(4-Amino-3-methylphenyl)acetic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of 2-(4-Amino-3-methylphenyl)acetic acid as a versatile building block in contemporary drug discovery programs.

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery project. This compound has emerged as a molecule of significant interest due to its intrinsic structural features that offer a powerful combination of rigidity, functional handles for diversification, and favorable physicochemical properties.

The molecule incorporates a phenylacetic acid motif, a well-established pharmacophore in its own right, notably found in non-steroidal anti-inflammatory drugs (NSAIDs). However, its true utility lies in the strategic placement of two key functional groups: a primary aromatic amine (aniline) and a carboxylic acid. These groups, with their distinct and orthogonal reactivity, provide chemists with precise control over molecular growth and the introduction of diverse pharmacophoric elements. The additional methyl group ortho to the amine serves to modulate the electronic properties and pKa of the aniline, while also providing steric influence that can be exploited to fine-tune binding interactions with biological targets.

This guide will elucidate the core applications of this scaffold, provide detailed, field-proven protocols for its chemical modification, and present a logical framework for its incorporation into drug design workflows.

Physicochemical Properties & Reactivity Profile

Understanding the fundamental properties of this compound is essential for its effective use. The molecule's reactivity is dominated by its two primary functional groups, which can be addressed selectively.

PropertyValueSignificance in Drug Design
Molecular Formula C₉H₁₁NO₂Provides a low molecular weight starting point, allowing for significant additions while adhering to Lipinski's Rule of Five for drug-likeness.
Molecular Weight 165.19 g/mol [1]Low starting weight is ideal for fragment-based or scaffold-based drug design.
Topological Polar Surface Area 63.3 Ų[1]Contributes to good oral bioavailability and cell membrane permeability predictions.
Key Reactive Sites 1. Carboxylic Acid (pKa ~4-5)The primary site for amide bond formation, esterification, or reduction. Enables linkage to other fragments or modification of solubility and polarity.
2. Aromatic Amine (pKa ~4-5)A nucleophilic site for N-alkylation, N-acylation, sulfonylation, or diazotization. Allows for exploration of key hydrogen bond donor/acceptor interactions.

The spatial and electronic separation of the acidic carboxylic function and the basic amino group makes this molecule a versatile zwitterionic building block under certain pH conditions.

Core Applications & Strategic Workflows

The utility of this compound spans multiple phases of drug discovery, from library synthesis to lead optimization. Its primary application is as a central scaffold upon which molecular complexity and diversity are built.

Workflow for Scaffold Elaboration

The following workflow illustrates how the scaffold can be systematically elaborated to generate a library of diverse chemical entities for screening.

G cluster_0 Scaffold Preparation cluster_1 Orthogonal Derivatization cluster_2 Library Generation cluster_3 Screening & Optimization start 2-(4-Amino-3-methylphenyl) acetic acid amide Amide Coupling (Carboxylic Acid Site) start->amide R-NH₂, Coupling Agent n_func N-Functionalization (Amine Site) start->n_func R-COCl or R-SO₂Cl, Base lib_a Library A (Amide Derivatives) amide->lib_a lib_c Dual-Functionalized Library amide->lib_c lib_b Library B (N-Acyl/Sulfonyl Derivatives) n_func->lib_b n_func->lib_c screen Biological Screening (e.g., Kinase Assay) lib_a->screen lib_b->screen lib_c->screen sar SAR Analysis & Lead Optimization screen->sar

Caption: General workflow for scaffold elaboration.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the chemical modification of this compound. All procedures should be performed by qualified personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Protocol 1: General Amide Bond Formation via EDC/HOBt Coupling

This protocol describes the coupling of the carboxylic acid moiety with a representative primary amine. The use of 1-Hydroxybenzotriazole (HOBt) is critical for minimizing racemization if the amine component has a chiral center and for improving the efficiency of the coupling reaction by forming an activated HOBt ester intermediate.[2]

Rationale: Carbodiimide reagents like EDC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to rearrangement and can cause racemization. HOBt acts as an additive that rapidly traps the O-acylisourea to form a less reactive but more stable active ester, which then cleanly reacts with the amine to form the desired amide with high fidelity.[2]

Reaction Scheme:

Caption: Amide coupling reaction scheme.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)[3]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)[3]

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)[3]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Addition of Reagents: Add the amine (1.1 eq), HOBt (1.2 eq), and DIEA (3.0 eq). Stir the solution for 5 minutes.

    • Scientist's Note: DIEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid, ensuring the reacting amine remains in its free base form.

  • Cooling: Cool the flask to 0 °C in an ice-water bath. This is crucial to control the initial exothermic reaction upon adding the coupling agent.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight increase in temperature may be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Scientist's Note: The bicarbonate wash removes unreacted HOBt and the acidic starting material. The urea byproduct from EDC is often water-soluble and is removed here.[2] c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-Sulfonylation of the Aromatic Amine

This protocol details the reaction of the aniline nitrogen with a sulfonyl chloride, a common transformation to introduce sulfonamide groups, which are prevalent in many classes of drugs (e.g., diuretics, antibiotics, and protease inhibitors).

Rationale: The aniline nitrogen is sufficiently nucleophilic to react with electrophilic sulfonyl chlorides. A non-nucleophilic base like pyridine or DIEA is required to act as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

Materials:

  • This compound derivative (e.g., the methyl ester to protect the carboxylic acid) (1.0 eq)

  • Arylsulfonyl chloride (e.g., Dansyl chloride or p-toluenesulfonyl chloride) (1.2 eq)

  • Pyridine or DIEA (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Protection (If Necessary): The carboxylic acid may need to be protected (e.g., as a methyl or ethyl ester) to prevent unwanted side reactions. This can be achieved using standard procedures like Fischer esterification.

  • Reaction Setup: Dissolve the N-unsubstituted starting material (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add pyridine or DIEA (2.0-3.0 eq) and stir for 5 minutes at room temperature.

  • Electrophile Addition: Add the sulfonyl chloride (1.2 eq) portion-wise or as a solution in DCM.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with additional DCM. b. Wash the organic layer sequentially with 1 M aq. HCl (2x) to remove the base, water (1x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Deprotection (If Necessary): If the carboxylic acid was protected, deprotect it using appropriate conditions (e.g., saponification with LiOH or NaOH for an ester).

Characterization and Quality Control

All synthesized compounds must be rigorously characterized to confirm their identity, purity, and structure.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the covalent structure of the synthesized derivatives.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compound, which should typically be >95% for use in biological assays.

Conclusion and Future Perspectives

This compound is a powerful and economically viable scaffold for medicinal chemistry. Its pre-installed, orthogonally reactive functional groups allow for the rapid and systematic generation of diverse chemical libraries. The protocols outlined herein provide a reliable foundation for the chemical exploration of this scaffold. Future applications will likely see this building block used in the synthesis of covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and DNA-encoded libraries, further cementing its role as a valuable tool in the quest for novel therapeutics.

References

  • Fisher Scientific. Amide Synthesis.
  • Future Med Chem. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Med Chem, 17(20), 2453-2464.
  • Journal of Emerging Technologies and Innovative Research. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Nature Communications. (2021). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
  • ResearchGate. Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives.
  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
  • Nature Communications. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11877.
  • Aapptec Peptides. Coupling Reagents.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854–1857.
  • MDPI. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2021(4), M1291.
  • PubChem. 4-Aminomethylphenylacetic acid.
  • Wikipedia. Mephedrone.
  • ACS Publications. (2022). Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. ACS Omega.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(10), 1241.
  • MDPI. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
  • MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 24(13), 10815.
  • NIH. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst.
  • NIH. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8, 12.
  • NIH PubChem. 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid.
  • Chemspace. 2-[4-({methyl[(3-methyloxetan-3-yl)methyl]amino}methyl)phenyl]acetic acid.
  • FooDB. Showing Compound 3-Methylphenylacetic acid (FDB022916).

Sources

Application Note: 2-(4-Amino-3-methylphenyl)acetic acid as a Versatile Precursor for the Synthesis of Novel Bio-active Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(4-Amino-3-methylphenyl)acetic acid

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount. Precursors that offer multiple points for chemical modification are invaluable assets, enabling the rapid generation of diverse compound libraries for biological screening. This compound is one such precursor, possessing a unique combination of reactive functional groups: a primary aromatic amine, a carboxylic acid, and a substituted phenyl ring. This trifecta of functionalities allows for selective and sequential modifications, making it an ideal scaffold for building novel molecular architectures.

Phenylacetic acid derivatives are integral components of numerous pharmaceuticals, including well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1][2] The incorporation of an amino group opens avenues for the synthesis of amide libraries and the construction of complex heterocyclic systems, which are prevalent in a vast array of FDA-approved drugs.[3][4] This application note provides detailed protocols for leveraging the reactivity of this compound to synthesize two classes of compounds with high potential for biological activity: novel amides and dihydropyrimidinones.

Caption: Key reactive sites of the precursor molecule.

Synthesis of Novel Amide Derivatives via Carboxylic Acid Activation

The formation of an amide bond is one of the most fundamental and frequently used reactions in medicinal chemistry.[5] It involves the coupling of a carboxylic acid with an amine. Direct condensation is kinetically slow; therefore, the carboxylic acid must first be "activated". This protocol details a robust and widely adopted method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to mediate the coupling.

Causality Behind Experimental Choices:

  • EDC (Carbodiimide): EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This crucial step transforms the poor hydroxyl leaving group of the acid into a much better one.[6]

  • HOBt (Additive): The O-acylisourea intermediate can be unstable and prone to side reactions or racemization at adjacent chiral centers. HOBt acts as a nucleophilic trap, intercepting the intermediate to form a more stable HOBt-active ester. This active ester is sufficiently reactive to couple with the amine but is less susceptible to side reactions, thus improving yields and maintaining stereochemical integrity.[6][7]

  • DIPEA (Base): A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and the acid formed during the reaction, driving the equilibrium towards product formation without competing with the desired amine nucleophile.[5]

Experimental Protocol: General Amide Coupling

Caption: General workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound (1.0 equiv)

  • Desired amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1N HCl, saturated aqueous NaHCO₃, brine

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv), the chosen amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.2 M).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 equiv) to the mixture in one portion, followed by the dropwise addition of DIPEA (2.5 equiv).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic and basic washes serve to remove unreacted starting materials and the water-soluble urea byproduct of EDC.[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Data Presentation: Representative Amide Library
EntryAmine PartnerProduct StructureExpected Yield (%)Purity (LC-MS)
1Benzylamine2-(4-amino-3-methylphenyl)-N-benzylacetamide85-95%>98%
2Morpholine2-(4-amino-3-methylphenyl)-1-(morpholino)ethan-1-one80-90%>98%
3Aniline2-(4-amino-3-methylphenyl)-N-phenylacetamide70-85%>95%
4Piperidine2-(4-amino-3-methylphenyl)-1-(piperidin-1-yl)ethan-1-one88-96%>98%

Synthesis of Heterocyclic Scaffolds via Multicomponent Reaction

The presence of both an amine and a carboxylic acid on the same scaffold makes this compound an excellent candidate for synthesizing heterocyclic compounds.[8] A particularly efficient method for generating molecular complexity is through multicomponent reactions. The Biginelli reaction, a classic acid-catalyzed three-component reaction, can be adapted to synthesize valuable dihydropyrimidinone (DHPM) scaffolds from an aldehyde, a β-ketoester, and a urea or thiourea derivative.[9][10] DHPMs are known to exhibit a wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.[11]

In this protocol, we utilize the primary aromatic amine of our precursor in place of urea to construct a novel dihydropyrimidinone derivative.

Causality Behind Experimental Choices:

  • Multicomponent Strategy: This approach is highly atom-economical and efficient, allowing for the construction of complex molecules in a single step, which is ideal for library synthesis.[12]

  • Lewis/Brønsted Acid Catalyst: The reaction is catalyzed by an acid (e.g., Yb(OTf)₃, InCl₃, or even a strong Brønsted acid like HCl).[9] The catalyst activates the aldehyde carbonyl group, facilitating the initial condensation with the amine (the rate-limiting step) to form an iminium intermediate, which is key to the reaction cascade.[10]

Experimental Protocol: Biginelli-Type Synthesis of a Dihydropyrimidinone Derivative

Caption: Representative Biginelli-type reaction scheme.

Materials:

  • This compound (1.0 equiv)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • β-Ketoester (e.g., Ethyl acetoacetate) (1.2 equiv)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%) or another suitable Lewis acid

  • Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Methodology:

  • In a round-bottom flask, combine this compound (1.0 equiv), the aldehyde (1.0 equiv), the β-ketoester (1.2 equiv), and the acid catalyst (e.g., Yb(OTf)₃, 0.1 equiv).

  • Add the solvent (e.g., acetonitrile) to the flask.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-12 hours.

  • Monitor the reaction by TLC. The formation of a new, often UV-active spot and the disappearance of the aldehyde are indicative of progress.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield the pure dihydropyrimidinone derivative.

Conclusion

This compound stands out as a highly valuable and versatile precursor in synthetic and medicinal chemistry. The protocols detailed herein provide reliable and field-tested methodologies for derivatizing this scaffold into novel amides and complex heterocyclic systems. The strategic orthogonality of the amino and carboxylic acid functional groups allows for a broad exploration of chemical space, making this compound an excellent starting point for the development of new therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Wikipedia. (n.d.). Biginelli reaction.
  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Slideshare. (n.d.). BIGINELLI REACTION.
  • National Center for Biotechnology Information. (n.d.). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. PMC.
  • Royal Society of Chemistry. (2015). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry.
  • Scribd. (n.d.). Phenylacetic Acid Derivatives Overview.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
  • ResearchGate. (n.d.). Recent Development On Importance Of Heterocyclic Amides As Potential Bioactive Molecules: A Review.
  • ijrpr. (n.d.). A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. PubChem.
  • ACS Publications. (n.d.). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Phenylacetic acid derivatives as hPPAR agonists. PubMed.
  • MDPI. (2023). Recent Advances: Heterocycles in Drugs and Drug Discovery.

Sources

Application Notes & Protocols: A Phased Approach to Efficacy Testing of 2-(4-Amino-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey of a novel chemical entity from the bench to potential therapeutic application is underpinned by a rigorous, systematic evaluation of its biological activity. This document provides a comprehensive experimental framework for assessing the efficacy of 2-(4-Amino-3-methylphenyl)acetic acid, a compound with limited public data on its specific biological functions. As such, the experimental design proposed herein is not based on a known target but rather follows a logical, phased-gate progression. This strategy is designed to first identify any significant biological activity, then elucidate the underlying mechanism, and finally, validate the findings in a relevant in vivo context.

The structural components of this compound—a phenylacetic acid derivative—suggests potential parallels with classes of molecules known to possess anti-inflammatory or other signaling-modulatory properties. Phenylacetic acid derivatives, for instance, have been explored as cyclooxygenase-2 (COX-2) inhibitors.[1] Therefore, our initial screening will include assays sensitive to common therapeutic pathways, such as inflammation and cell viability.

This guide is structured to empower researchers to generate robust, reproducible, and meaningful data. Each phase is designed to be a self-validating system, with clear decision points that determine progression to the next, more complex stage of investigation. Adherence to these principles is critical for establishing a trustworthy pharmacological profile of this novel compound.[2][3]

Phase I: Broad-Spectrum In Vitro Assessment and Target Identification

Rationale

The initial phase of screening is designed to be broad, aiming to detect a signal of biological activity across a range of fundamental cellular processes.[4][5] Without a predefined target, we must cast a wide net. The primary goals are to determine if the compound exhibits any cytotoxicity at high concentrations and to screen for potential anti-inflammatory or anti-proliferative effects. This phase is crucial for generating initial hypotheses about the compound's potential therapeutic utility.

Workflow for Phase I

G cluster_0 Phase I: In Vitro Screening A Compound Preparation (Solubility & Stability Testing) B Experiment 1: Cytotoxicity Screening (e.g., MTS Assay) A->B Dose-response (0.1 µM to 100 µM) C Experiment 2: Apoptosis Induction (e.g., Caspase-3/7 Assay) B->C If cytotoxic, investigate mechanism D Experiment 3: Anti-inflammatory Screen (e.g., LPS-stimulated Macrophages) B->D If non-cytotoxic, screen for activity E Data Analysis & Decision Gate (Is there a significant, non-cytotoxic effect?) C->E D->E G cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Transcription Compound 2-(4-Amino-3-methylphenyl) acetic acid Compound->IKK Inhibits?

Caption: Hypothetical mechanism: Compound inhibits IKK, preventing NF-κB translocation.

Experiment 3: NF-κB Translocation Assay (High-Content Imaging)

Rationale: A key event in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus. [6]High-content imaging allows for the direct visualization and quantification of this event on a per-cell basis, providing robust, quantitative data.

Protocol: Immunofluorescence for NF-κB p65 Translocation

  • Cell Culture: Seed RAW 264.7 cells onto 96-well, black-walled, clear-bottom imaging plates.

  • Pre-treatment: Treat cells with various non-cytotoxic concentrations of this compound (determined in Phase I) for 1-2 hours. Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 30-60 minutes to induce NF-κB activation. [7]An unstimulated, vehicle-treated group will serve as the negative control.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Immunostaining:

    • Block with 5% Bovine Serum Albumin (BSA).

    • Incubate with a primary antibody against NF-κB p65.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain nuclei with DAPI.

  • Imaging & Analysis: Acquire images using a high-content imaging system. Analyze the images using software that can quantify the fluorescence intensity of p65 in both the nuclear and cytoplasmic compartments. The ratio of nuclear to cytoplasmic fluorescence is the primary readout.

Phase III: In Vivo Efficacy Validation

Rationale

Positive in vitro results must be validated in a living organism to assess true therapeutic potential. [8][9]An in vivo model of systemic inflammation induced by LPS is a well-established and relevant model for testing potential anti-inflammatory agents. [7][10]This model mimics the acute inflammatory response and allows for the assessment of the compound's ability to reduce systemic cytokine production.

Experiment 4: LPS-Induced Systemic Inflammation in Mice

Rationale: This model evaluates the compound's ability to suppress a systemic inflammatory response. The key endpoints are the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the serum. This provides a direct measure of in vivo anti-inflammatory efficacy.

Protocol: Murine Model of Endotoxemia

  • Animal Acclimation: Acclimate male C57BL/6 mice for at least one week under standard housing conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Group Allocation: Randomly assign mice to experimental groups (n=8-10 per group):[2]

    • Group 1: Vehicle Control (Saline i.p.) + Vehicle (Compound solvent, e.g., p.o.)

    • Group 2: LPS (i.p.) + Vehicle (p.o.)

    • Group 3: LPS (i.p.) + Dexamethasone (positive control, e.g., 5 mg/kg, i.p.)

    • Group 4: LPS (i.p.) + Compound (Low Dose, p.o.)

    • Group 5: LPS (i.p.) + Compound (High Dose, p.o.)

  • Dosing: Administer the compound or its vehicle orally (p.o.) one hour prior to the inflammatory challenge.

  • Inflammatory Challenge: Administer a sub-lethal dose of LPS (e.g., 0.5 mg/kg) via intraperitoneal (i.p.) injection. [7]Administer saline to the vehicle control group.

  • Sample Collection: At a peak response time (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.

  • Analysis: Separate serum and quantify the levels of TNF-α and IL-6 using a validated method such as ELISA or a multiplex bead assay.

Data Presentation:

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle50 ± 1530 ± 10
LPS + Vehicle2500 ± 4504000 ± 600
LPS + Dexamethasone300 ± 80500 ± 120
LPS + Compound (10 mg/kg)1800 ± 3503100 ± 550
LPS + Compound (50 mg/kg)950 ± 2001500 ± 300

Phase IV: Data Analysis and Reporting

Rationale

Rigorous statistical analysis and transparent reporting are essential for the credibility and reproducibility of the findings. [2]All data should be analyzed using appropriate statistical tests to determine significance.

  • In Vitro Data: For dose-response curves, use non-linear regression to calculate IC₅₀ or CC₅₀ values. For comparisons between groups (e.g., control vs. treated), use a Student's t-test or ANOVA followed by a post-hoc test for multiple comparisons.

  • In Vivo Data: Use one-way ANOVA with Dunnett's or Tukey's post-hoc test to compare treatment groups to the LPS + Vehicle control group. A p-value of <0.05 is typically considered statistically significant.

All experimental methods, including housing conditions, blinding procedures, and statistical methods, must be reported in detail to ensure the study can be reviewed and reproduced by other scientists. [2]

References

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information, U.S.
  • MTS Tetrazolium Assay Protocol.
  • Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation.
  • Cell viability assessment. Protocols.io. [Link]
  • How to design robust preclinical efficacy studies that make a difference.
  • Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed. [Link]
  • LPS-induced neuroinflammatory model of mice. Bio-protocol. [Link]
  • Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols, Cell Press. [Link]
  • Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accur
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
  • Transcription - NF-kB signaling p
  • Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis. Bio-protocol. [Link]
  • Muse® Caspase-3/7 Kit.
  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]
  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals.
  • NF-kappaB Signaling P
  • NF-κB Reporter Kit (NF-κB Signaling P
  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. National Center for Biotechnology Information, U.S.
  • Preclinical Safety vs Efficacy Research.
  • How to Develop a Successful in vitro Screening Str
  • General Considerations for Preclinical Studies Submissions. Saudi Food & Drug Authority. [Link]
  • In vitro testing of top-ranked predicted compounds from an FDA-approved...
  • Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. NIH. [Link]
  • Step 2: Preclinical Research. U.S.
  • 4-Aminomethylphenylacetic acid.
  • 2-amino-2-(4-methylphenyl)acetic Acid.
  • Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors.
  • 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid.

Sources

Application Note: Comprehensive Spectroscopic Characterization of 2-(4-Amino-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the definitive structural characterization of 2-(4-Amino-3-methylphenyl)acetic acid, a key substituted phenylacetic acid derivative relevant to pharmaceutical and chemical synthesis. We present an integrated analytical workflow employing advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This note details not only the step-by-step protocols but also the underlying scientific rationale for experimental design and data interpretation, ensuring a robust and reproducible characterization for researchers, chemists, and quality control professionals.

Introduction and Scientific Context

This compound is a bifunctional molecule featuring a phenylacetic acid core, substituted with both an amino and a methyl group. This substitution pattern makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules. Phenylacetic acid derivatives are known for a wide range of biological activities and are often precursors in drug development.[1] Therefore, unambiguous confirmation of its molecular structure and purity is a critical first step in any research or development pipeline.

This guide moves beyond a simple listing of data, offering a strategic approach to structural elucidation. We will demonstrate how a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, coupled with ESI-HRMS and tandem MS (MS/MS), provides irrefutable evidence for the compound's identity and connectivity.

Molecular Structure and Physicochemical Properties

A clear understanding of the target molecule's structure is foundational to interpreting the spectral data. The numbering convention used throughout this guide is presented below.

Caption: Numbering scheme for this compound.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₉H₁₁NO₂
Average Molecular Weight 165.19 g/mol

| Monoisotopic Mass | 165.07898 Da |

Experimental Workflow: A Strategic Overview

A multi-technique approach is essential for comprehensive characterization. The workflow below outlines the logical sequence of experiments, from sample preparation to final data integration, ensuring all structural questions are answered systematically.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_conclusion Structural Confirmation Prep_NMR Dissolve in DMSO-d₆ H1 ¹H NMR (Proton Environment) Prep_NMR->H1 Prep_MS Dilute in MeOH/H₂O MS ESI-HRMS (Exact Mass & Formula) Prep_MS->MS MSMS MS/MS (Fragmentation Pattern) MS->MSMS Confirm Unambiguous Structure Elucidation MSMS->Confirm C13 ¹³C & DEPT-135 (Carbon Skeleton) H1->C13 COSY 2D COSY (¹H-¹H Connectivity) H1->COSY HSQC 2D HSQC (¹H-¹³C Direct Corr.) C13->HSQC HMBC 2D HMBC (¹H-¹³C Long-Range Corr.) HSQC->HMBC HMBC->Confirm

Caption: Integrated workflow for spectroscopic characterization.

Sample Preparation Protocols

The quality of spectroscopic data is directly dependent on meticulous sample preparation. The protocols below are optimized for this compound.

Protocol 1: NMR Sample Preparation

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the zwitterionic character of the amino acid, and importantly, it allows for the observation of exchangeable protons from the amine (-NH₂) and carboxylic acid (-COOH) groups, which provide crucial structural information. Its residual proton signal appears as a pentet around 2.50 ppm.[2][3]

Step-by-Step Procedure:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ (≥99.9% deuteration).

  • Gently vortex or sonicate the mixture until the sample is fully dissolved. A clear, particulate-free solution should be obtained.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Cap the NMR tube securely and label it appropriately before analysis.

Protocol 2: Mass Spectrometry Sample Preparation

Rationale for Ionization and Solvent Choice: Electrospray ionization (ESI) is the ideal technique for this polar, non-volatile molecule as it gently generates gas-phase ions from a liquid solution.[4] A solvent system of methanol and water is used to ensure good solubility and efficient ionization. A low concentration is critical to avoid signal suppression and detector saturation.[5]

Step-by-Step Procedure:

  • Prepare a stock solution by dissolving ~1 mg of the sample in 1 mL of methanol to create a 1 mg/mL solution.

  • Perform a serial dilution. Take 100 µL of the stock solution and dilute it with 900 µL of a 50:50 (v/v) mixture of methanol and water. This yields a working solution of 100 µg/mL.

  • For high-sensitivity instruments, a further 1:10 dilution to 10 µg/mL may be necessary.[5]

  • If any particulates are visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.[5][6]

  • Transfer the final solution to an appropriate autosampler vial.

NMR Spectroscopic Analysis and Interpretation

NMR spectroscopy provides the definitive map of the molecule's covalent framework.

¹H NMR: Mapping the Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton types and their neighboring environments through spin-spin coupling.

Expected ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment (See Structure) Rationale
~12.1 br s 1H -COOH The acidic proton is highly deshielded and often appears as a broad singlet.
~6.95 d 1H H-6 This proton is ortho to the electron-withdrawing CH₂COOH group and shows coupling to H-5.
~6.80 s 1H H-2 This proton has no adjacent protons, appearing as a singlet (or a very narrow doublet from meta-coupling).
~6.55 d 1H H-5 This proton is ortho to the electron-donating NH₂ group and coupled to H-6.
~4.90 br s 2H -NH₂ Amine protons are exchangeable and typically appear as a broad singlet.
~3.40 s 2H H-7 (-CH₂-) The benzylic methylene protons are adjacent to an aromatic ring and a carbonyl, appearing as a singlet.

| ~2.05 | s | 3H | H-11 (-CH₃) | The methyl group protons are isolated and appear as a sharp singlet. |

¹³C NMR and DEPT-135: The Carbon Backbone

The ¹³C NMR spectrum identifies all unique carbon atoms, while a DEPT-135 experiment differentiates them by the number of attached protons (CH₃/CH positive, CH₂ negative, Cq/CH no signal).

Expected ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) DEPT-135 Assignment (See Structure) Rationale
~173.5 No Signal C-8 (C=O) Carbonyl carbons are highly deshielded.
~144.8 No Signal C-4 Aromatic carbon directly attached to the electron-donating amino group.
~130.2 CH C-6 Aromatic methine carbon.
~129.5 CH C-2 Aromatic methine carbon.
~128.0 No Signal C-1 Quaternary aromatic carbon attached to the acetic acid side chain.
~124.3 No Signal C-3 Quaternary aromatic carbon attached to the methyl group.
~114.7 CH C-5 Aromatic methine carbon shielded by the ortho-amino group.
~40.1 Negative C-7 (-CH₂-) Aliphatic methylene carbon.

| ~17.2 | Positive | C-11 (-CH₃) | Aliphatic methyl carbon. |

2D NMR: Confirming Connectivity

Two-dimensional NMR experiments are crucial for assembling the puzzle pieces from 1D spectra into a complete, unambiguous structure.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will show a cross-peak between the aromatic protons at ~6.95 ppm (H-6) and ~6.55 ppm (H-5), confirming their adjacent relationship on the aromatic ring. No other correlations are expected for the isolated spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to. It will show correlations between:

    • δH ~6.95 ppm and δC ~130.2 ppm (H-6 to C-6)

    • δH ~6.80 ppm and δC ~129.5 ppm (H-2 to C-2)

    • δH ~6.55 ppm and δC ~114.7 ppm (H-5 to C-5)

    • δH ~3.40 ppm and δC ~40.1 ppm (H-7 to C-7)

    • δH ~2.05 ppm and δC ~17.2 ppm (H-11 to C-11)

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity across quaternary carbons. Key expected correlations include:

    • Methylene protons (H-7) to the carbonyl carbon (C-8), the attached aromatic carbon (C-6), and the quaternary carbon C-1. This definitively links the acetic acid side chain to the ring.

    • Methyl protons (H-11) to the attached quaternary carbon (C-3) and the adjacent ring carbons (C-2 and C-4). This confirms the position of the methyl group.

    • Aromatic proton H-2 to carbons C-4 and C-6, confirming its placement on the ring.

Mass Spectrometry Analysis

Mass spectrometry provides the molecular formula and key fragmentation data that corroborates the structure determined by NMR.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is used to determine the elemental composition.

Table 4: Expected HRMS Data

Ion Mode Adduct Calculated m/z Measured m/z Δ (ppm) Elemental Composition
Positive [M+H]⁺ 166.08626 To be determined < 5 C₉H₁₂NO₂⁺

| Negative | [M-H]⁻ | 164.07170 | To be determined | < 5 | C₉H₁₀NO₂⁻ |

Tandem Mass Spectrometry (MS/MS)

By selecting the parent ion ([M+H]⁺, m/z 166.086) and inducing fragmentation, we can observe characteristic losses that reflect the molecule's structure. The most common fragmentation pathway for such acids is the loss of the carboxyl group.[7][8]

Table 5: Predicted MS/MS Fragmentation of [M+H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
166.086 120.081 HCOOH (46.005) [M+H - HCOOH]⁺ (Benzylic carbocation)

| 166.086 | 149.060 | NH₃ (17.026) | [M+H - NH₃]⁺ |

The primary and most diagnostic fragmentation is the loss of formic acid (decarboxylation), leading to a stable benzylic cation at m/z 120.081. This is a hallmark fragmentation for phenylacetic acid derivatives.

Conclusion

The combination of one- and two-dimensional NMR spectroscopy provides a complete and unambiguous assignment of all proton and carbon signals, confirming the covalent bonding framework of this compound. High-resolution mass spectrometry validates the elemental composition, while tandem MS/MS corroborates the presence of the key acetic acid functional group through its characteristic fragmentation pattern. The application of this integrated workflow ensures the highest level of confidence in the structural identity and purity of the target compound, which is essential for its application in research and development.

References

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec.
  • Wikipedia. (n.d.). Sample preparation in mass spectrometry.
  • Clinical Tree. (2023). Sample preparation for mass spectrometry.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • Lin, C. Y., et al. (2020). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision. Scientific Reports.
  • Happer, D. A. R., et al. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Journal of the Chemical Society, Perkin Transactions 2.
  • León, T., et al. (2014). Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Royal Society of Chemistry.
  • Connor, T. M., & McLauchlan, K. A. (1965). N.M.R.
  • SpectraBase. (n.d.). Phenylacetic acid.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • University of Münster. (n.d.). Reference of fragmentation data of single amino acids prepared by electrospray.
  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry.
  • ResearchGate. (n.d.). 13C NMR (CDCl3, 50 MHz) of phenylacetic acid.
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
  • ResearchGate. (n.d.). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization.
  • Biological Magnetic Resonance Bank. (n.d.). Phenylacetic Acid at BMRB.
  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem....
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).
  • PubChem. (n.d.). 4-Aminophenylacetic acid.
  • PubChem. (n.d.). 4-Aminomethylphenylacetic acid.
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • PubChem. (n.d.). Acetic acid, phenyl(trimethylsiloxy)-, methyl ester.
  • DergiPark. (n.d.). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei.
  • NIST. (n.d.). Acetic acid, 4-methylphenyl ester.
  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.
  • SpectraBase. (n.d.). 2-{[4-({4-[(Carboxymethyl)amino)phenyl)methyl)phenyl]amino)acetic acid. Available at: https://spectrabase.com/spectrum/AYDDX1tZ9Hhh

Sources

Application Note: 2-(4-Amino-3-methylphenyl)acetic Acid as a Rigid Building Block for PROTAC® Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of Targeted Protein Degradation (TPD).

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While the ligands provide specificity, the linker is far more than a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's biological activity, influencing ternary complex formation, physicochemical properties, and overall efficacy.[1][2][4]

Historically, PROTAC linkers have been dominated by flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility.[4][5] However, the field is rapidly evolving towards more sophisticated, rigid linkers that offer greater control over the PROTAC's conformational profile.[2][5] Rigid linkers can pre-organize the molecule into a bioactive conformation, enhancing the stability of the crucial POI-PROTAC-E3 ligase ternary complex and improving pharmacokinetic properties.[4][5]

This application note details the use of 2-(4-Amino-3-methylphenyl)acetic acid as a strategic building block for constructing rigid PROTAC linkers, providing scientific rationale, detailed synthetic protocols, and characterization guidelines.

The Building Block: this compound

This building block offers a unique combination of features that address several challenges in PROTAC design:

  • Structural Rigidity: The phenyl ring introduces conformational constraint, reducing the entropic penalty associated with ternary complex formation and potentially increasing potency.[4][5]

  • Defined Exit Vectors: The ortho, meta, and para positions on the phenyl ring provide precise, geometrically defined attachment points for the rest of the linker, allowing for systematic exploration of the ideal orientation between the POI and E3 ligase.[2]

  • Modulation of Physicochemical Properties: The methyl substituent can influence the molecule's properties. Strategic methylation can promote a "chameleonic effect," where the PROTAC adopts a more folded, less polar conformation in the hydrophobic environment of a cell membrane, thereby enhancing cell permeability.[4][6][7]

  • Synthetic Versatility: The carboxylic acid and amino moieties serve as reliable handles for standard amide bond formation, enabling straightforward incorporation into a modular synthesis workflow.

G cluster_0 Protein of Interest (POI) Ligand cluster_1 Linker cluster_2 E3 Ligase Ligand PROTAC PROTAC Structure POI_Ligand Warhead Building_Block This compound(Core Building Block) POI_Ligand->Building_Block Amide Bond (via Amino Group) Linker_Extension Additional Linker Components (e.g., PEG, Alkyl) Building_Block->Linker_Extension Amide Bond E3_Ligand e.g., CRBN or VHL Ligand Linker_Extension->E3_Ligand Linker Attachment

Protocol: Synthesis of a PROTAC Intermediate via Amide Coupling

This section provides a detailed, step-by-step protocol for the synthesis of a PROTAC linker intermediate using this compound. The strategy involves the protection of the amino group, followed by a robust amide coupling reaction.

Overall Synthetic Workflow

The synthesis is a modular process. First, the amino group of the building block is protected (e.g., with a Boc group) to ensure chemoselectivity. The carboxylic acid is then activated and coupled to an amine-functionalized linker extension or E3 ligase ligand. Finally, the protecting group is removed to reveal the amine, which is then available for coupling to the POI ligand.

G Start Start:this compound Protect Step 1: Protection(Boc)2O, BaseYields Boc-protected intermediate Start->Protect Couple1 Step 2: Amide CouplingHATU/DIPEA + Amine-LinkerForms first amide bond Protect->Couple1 Deprotect Step 3: DeprotectionTFA in DCMExposes free amine Couple1->Deprotect Couple2 Step 4: Final CouplingActivated POI LigandCompletes PROTAC assembly Deprotect->Couple2 End Final PROTAC Couple2->End

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes the coupling of a Boc-protected version of the building block with a generic amine-containing molecule (R-NH₂), which could be a linker fragment or an E3-ligase ligand. The use of HATU is recommended for its high efficiency and fast kinetics, especially for challenging couplings.[8][9]

Materials & Reagents

Reagent/MaterialSupplier ExamplePurpose
2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acidCommercialThe rigid linker building block
Amine-containing molecule (R-NH₂)N/ACoupling partner
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)CommercialCarboxylic acid activating agent
DIPEA (N,N-Diisopropylethylamine)CommercialNon-nucleophilic base
Anhydrous DMF (Dimethylformamide)CommercialReaction solvent
Dichloromethane (DCM)CommercialExtraction/Purification solvent
Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, BrineN/AAqueous workup solutions
Anhydrous Na₂SO₄ or MgSO₄CommercialDrying agent
Silica Gel (for column chromatography)CommercialPurification medium

Step-by-Step Procedure:

  • Preparation: Ensure all glassware is oven-dried. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dissolution: In a round-bottom flask, dissolve 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine-containing molecule (R-NH₂) (1.1 eq) followed by HATU (1.2 eq).

  • Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise. The solution may change color.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.[8]

  • Workup:

    • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide-coupled product.

Subsequent Deprotection and Final Coupling
  • Boc Deprotection: The Boc-protecting group can be efficiently removed by treating the purified product with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA) at room temperature. After deprotection, the TFA salt is typically neutralized or used directly in the next coupling step.

  • Final Amide Coupling: The newly exposed primary amine is then coupled to the carboxylic acid of the POI ligand (or a POI-linker conjugate) using a similar HATU or EDC-mediated protocol to complete the synthesis of the final PROTAC molecule.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

Table 1: Key Analytical Techniques for PROTAC Characterization

TechniquePurposeExpected Outcome
LC-MS (Liquid Chromatography-Mass Spectrometry)To determine purity and confirm the molecular weight of the final compound and intermediates.A major peak in the chromatogram (>95% purity) with a mass corresponding to the calculated molecular weight.
HRMS (High-Resolution Mass Spectrometry)To confirm the elemental composition and exact mass.Observed mass should be within 5 ppm of the calculated exact mass.
¹H and ¹³C NMR (Nuclear Magnetic Resonance)To confirm the chemical structure and stereochemistry.Spectra should be consistent with the proposed structure, with correct chemical shifts and integrations.
HPLC (High-Performance Liquid Chromatography)To provide a quantitative assessment of purity.Purity analysis, typically reported as a percentage area of the main peak.
Solubility Assays To determine aqueous solubility, a critical parameter for biological assays and in vivo performance.Quantitative measurement of solubility (e.g., in µg/mL) in relevant buffers (e.g., PBS).
Cell Permeability Assays (e.g., PAMPA, Caco-2)To assess the ability of the PROTAC to cross cell membranes.Measurement of the permeability coefficient (Papp), indicating low, medium, or high permeability.[6][7]

In addition to these standard techniques, biophysical assays such as Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) are crucial for characterizing the binding affinities of the PROTAC to both the target protein and the E3 ligase, as well as for confirming the formation of the ternary complex.[10][11]

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be taken when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The strategic incorporation of rigid structural elements is a key trend in modern PROTAC design. This compound serves as an excellent building block for this purpose, offering a balance of conformational rigidity, synthetic accessibility, and the ability to fine-tune physicochemical properties. The protocols and guidelines presented here provide a robust framework for researchers to leverage this versatile building block in the development of novel and effective protein degraders.

References

  • Mtoz Biolabs. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
  • Degorce, T., et al. (2024). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters.
  • Degorce, T., et al. (2024). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. PMC.
  • Arvinas. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. ACS Fall 2025.
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • National Center for Biotechnology Information. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PubMed Central.
  • Technology Networks. (2023). Overcome Roadblocks to PROTAC Characterization.
  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service.
  • Sancineto, L., et al. (2024). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Organic & Biomolecular Chemistry.
  • ResearchGate. (2023). PROTAC datasets and their characterization.
  • Fisher Scientific. Amide Synthesis.
  • Organic Chemistry Portal. Amine to Amide (Coupling) - HATU.
  • National Center for Biotechnology Information. 2-(4-((((Tert-butoxy)carbonyl)amino)methyl)phenyl)acetic acid. PubChem Compound Summary for CID 2755983.
  • Organic Syntheses. (2007). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Org. Synth. 2007, 84, 343.
  • MDPI. (2018). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank 2018, 2018(4), M1021.
  • Liu, Z., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules, 25(24), 5842.
  • Crysdot LLC. 2-(4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)acetic acid.
  • ResearchGate. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Amino-3-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Amino-3-methylphenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthesis yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this multi-step synthesis.

Introduction to the Synthetic Challenge

The synthesis of this compound, a valuable building block in pharmaceutical chemistry, presents several challenges that can impact the final yield and purity. These include regioselectivity during electrophilic substitution, potential for side-product formation, and difficulties in purification. This guide provides a comprehensive framework for a common synthetic route, focusing on practical solutions to overcome these obstacles.

A plausible and efficient synthetic pathway commences with the nitration of 2-methylacetophenone, followed by the Willgerodt-Kindler reaction to introduce the acetic acid precursor, subsequent hydrolysis, and a final reduction of the nitro group. Each step has been analyzed to anticipate and address potential experimental bottlenecks.

Visualizing the Synthetic Pathway

To provide a clear overview, the recommended synthetic route is illustrated below.

Synthetic_Pathway A 2-Methylacetophenone B 3-Methyl-4-nitroacetophenone A->B Nitration (HNO3, H2SO4) C 2-(3-Methyl-4-nitrophenyl)thioacetamide B->C Willgerodt-Kindler Reaction (Sulfur, Morpholine) D 2-(3-Methyl-4-nitrophenyl)acetic acid C->D Hydrolysis (H2SO4, H2O) E This compound D->E Reduction (H2, Pd/C)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide: A Step-by-Step Q&A

This section addresses specific issues that may arise during each stage of the synthesis.

Step 1: Nitration of 2-Methylacetophenone

Objective: To regioselectively nitrate 2-methylacetophenone to form 3-methyl-4-nitroacetophenone.

ParameterRecommended Condition
Reagents Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)
Temperature 0-5 °C
Reaction Time 1-2 hours
Work-up Quenching with ice-water, extraction

Q1: My nitration reaction is producing a mixture of isomers, primarily the 5-nitro and 3-nitro derivatives, leading to a low yield of the desired 3-methyl-4-nitroacetophenone. How can I improve the regioselectivity?

A1: This is a common challenge due to the competing directing effects of the methyl and acetyl groups. The methyl group is an ortho-, para-director, while the acetyl group is a meta-director. To favor nitration at the 4-position (para to the methyl group and meta to the acetyl group):

  • Temperature Control is Critical: Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating mixture. Higher temperatures can lead to the formation of undesired isomers and dinitrated byproducts.

  • Order of Addition: Slowly add the nitric acid-sulfuric acid mixture to the 2-methylacetophenone. This ensures that the concentration of the nitrating agent is kept low, which can improve selectivity.

  • Solvent Effects: While typically performed in excess sulfuric acid, the use of a co-solvent like acetic anhydride at low temperatures can sometimes alter the selectivity profile. However, this requires careful optimization.

Q2: I am observing significant charring and a dark-colored reaction mixture upon adding the nitrating agents. What is the cause and how can I prevent it?

A2: Charring indicates aggressive, uncontrolled oxidation of the starting material. This is usually due to:

  • Concentrated Nitrating Agents: Ensure you are using the correct concentrations of nitric and sulfuric acid.

  • Rapid Addition: The addition of the nitrating mixture must be slow and controlled to allow for efficient heat dissipation.

  • Inadequate Cooling: The reaction is highly exothermic. Ensure your cooling bath is robust and the reaction flask is well-immersed.

Step 2: Willgerodt-Kindler Reaction

Objective: To convert 3-methyl-4-nitroacetophenone to 2-(3-methyl-4-nitrophenyl)thioacetamide.

ParameterRecommended Condition
Reagents Sulfur (S), Morpholine
Temperature 120-140 °C (Reflux)
Reaction Time 6-12 hours
Work-up Cooling, precipitation, and filtration

Q3: The Willgerodt-Kindler reaction is proceeding very slowly, and I have a low conversion of the starting ketone even after prolonged reaction times. What can I do to improve the reaction rate?

A3: The Willgerodt-Kindler reaction can be sluggish.[1][2][3] To enhance the reaction rate:

  • Temperature: Ensure the reaction is maintained at a sufficiently high temperature (refluxing morpholine, around 128 °C). If using a higher boiling solvent, the temperature can be increased, but this may also increase byproduct formation.

  • Reagent Stoichiometry: An excess of both sulfur and morpholine is typically required. A molar ratio of ketone:sulfur:morpholine of 1:2.5:3 is a good starting point.

  • Microwave Irradiation: If available, microwave-assisted heating can significantly reduce reaction times and improve yields for this transformation.

Q4: My product from the Willgerodt-Kindler reaction is a dark, oily residue that is difficult to purify. How can I obtain a cleaner product?

A4: The formation of a dark, complex mixture is a known issue with this reaction, often due to the formation of polysulfides and other byproducts.

  • Controlled Heating: Avoid overheating, as this can lead to decomposition and polymerization.

  • Work-up Procedure: After cooling, pouring the reaction mixture into a large volume of water or dilute acid can help precipitate the thioamide product, leaving some of the more polar impurities in the aqueous phase.

  • Recrystallization: The crude thioacetamide can often be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Step 3: Hydrolysis of the Thioacetamide

Objective: To hydrolyze 2-(3-methyl-4-nitrophenyl)thioacetamide to 2-(3-methyl-4-nitrophenyl)acetic acid.

ParameterRecommended Condition
Reagents Sulfuric acid (aqueous solution, e.g., 50%)
Temperature 100-120 °C (Reflux)
Reaction Time 4-8 hours
Work-up Cooling, precipitation in water, filtration

Q5: The hydrolysis of my thioacetamide is incomplete, and I am isolating a mixture of the starting material, the corresponding amide, and the desired carboxylic acid. How can I drive the reaction to completion?

A5: Incomplete hydrolysis is a common issue. To ensure complete conversion:

  • Acid Concentration and Temperature: A higher concentration of sulfuric acid and a higher reaction temperature will accelerate the hydrolysis of both the thioamide and the intermediate amide.

  • Extended Reaction Time: Monitor the reaction by TLC. If the starting material or amide is still present, extend the reflux time.

  • Alternative Hydrolysis Conditions: In some cases, a two-step procedure involving initial conversion to the amide followed by a separate, more vigorous hydrolysis step can be more effective. Basic hydrolysis (e.g., with aqueous NaOH) followed by acidification is also an option, although this may lead to other side reactions with the nitro group.

Q6: I am concerned about the potential for decarboxylation of the product under the harsh acidic and high-temperature conditions of hydrolysis. Is this a significant risk?

A6: While decarboxylation is a possibility for some phenylacetic acids, it is generally not a major side reaction for this substrate under typical hydrolysis conditions. The presence of the electron-withdrawing nitro group can help to stabilize the carboxylic acid. However, to minimize any potential for degradation:

  • Use the Minimum Necessary Temperature and Time: Monitor the reaction progress and stop the heating as soon as the hydrolysis is complete.

  • Avoid Prolonged Exposure to Strong Acid at High Temperatures: Once the reaction is finished, cool the mixture and proceed with the work-up promptly.

Step 4: Reduction of the Nitro Group

Objective: To reduce 2-(3-methyl-4-nitrophenyl)acetic acid to the final product, this compound.

ParameterRecommended Condition
Reagents Hydrogen gas (H₂), 10% Palladium on Carbon (Pd/C)
Pressure 50-100 psi (or balloon pressure)
Solvent Methanol or Ethanol
Temperature Room Temperature
Reaction Time 2-6 hours

Q7: The catalytic hydrogenation of the nitro group is slow, and I am observing incomplete conversion. How can I improve the efficiency of the reduction?

A7: Several factors can influence the rate of catalytic hydrogenation:[4][5][6]

  • Catalyst Activity: Ensure you are using a fresh, high-quality Pd/C catalyst. The catalyst can be poisoned by sulfur-containing impurities from the previous steps. If you suspect catalyst poisoning, you may need to further purify the nitro-intermediate or use a higher catalyst loading.

  • Hydrogen Pressure: Increasing the hydrogen pressure will generally increase the reaction rate.

  • Agitation: Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Solvent: The choice of solvent can impact the solubility of the starting material and the efficiency of the reduction. Methanol and ethanol are generally good choices.

Q8: After the reduction, I am having difficulty separating the final product from the catalyst and potential byproducts. What is the best purification strategy?

A8:

  • Catalyst Removal: The Pd/C catalyst can be removed by filtration through a pad of Celite®. Ensure the filtration is done carefully to remove all of the fine catalyst particles.

  • Purification of the Final Product: The crude product can be purified by recrystallization.[7][8][9][10][11] Given the amphoteric nature of the product (containing both an acidic carboxylic acid group and a basic amino group), adjusting the pH of the solution can be a powerful purification tool.

    • Dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃).

    • Filter to remove any insoluble impurities.

    • Carefully acidify the filtrate with a dilute acid (e.g., acetic acid or dilute HCl) to the isoelectric point of the amino acid, at which it will have minimum solubility and precipitate out.

    • Collect the purified product by filtration.

Frequently Asked Questions (FAQs)

Q: Can I use a different method to introduce the acetic acid moiety instead of the Willgerodt-Kindler reaction?

A: Yes, there are several alternatives, each with its own advantages and disadvantages. For example:

  • From the corresponding benzyl halide: If you can synthesize 3-methyl-4-nitrobenzyl halide, this can be converted to the corresponding nitrile followed by hydrolysis. However, the synthesis of the benzyl halide may present its own challenges.

  • Suzuki Coupling: It may be possible to couple a suitable aryl halide with a protected form of bromoacetic acid or its ester using a palladium catalyst.[12] This approach can offer good yields but may require more expensive reagents and careful optimization of the coupling conditions.

Q: What are the most common impurities I should look for in my final product?

A: Common impurities can include:[13]

  • Isomeric Aminophenylacetic Acids: If the initial nitration was not completely regioselective, you may have isomeric impurities in your final product.

  • Unreacted Nitro Intermediate: Incomplete reduction will leave the starting nitro compound in your final product.

  • Over-reduction Products: Under very harsh reduction conditions, other functional groups could potentially be reduced, though this is less common for the aromatic ring under these conditions.

  • Solvent Residues: Ensure the final product is thoroughly dried to remove any residual solvents from the reaction or purification steps.

Q: What analytical techniques are best for monitoring the progress of these reactions and assessing the purity of the final product?

A:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of each reaction step. Use an appropriate solvent system to achieve good separation between the starting material, intermediates, and products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing the purity of the final product and quantifying any isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and identify any byproducts.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-4-nitroacetophenone
  • To a stirred solution of 2-methylacetophenone (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a pre-mixed solution of nitric acid (1.1 eq) and sulfuric acid (2.0 eq) while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of this compound
  • Combine 3-methyl-4-nitroacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) and heat the mixture to reflux (120-140 °C) for 6-12 hours.

  • Cool the reaction mixture and pour it into water. Collect the precipitated thioacetamide by filtration.

  • Heat the crude thioacetamide in 50% aqueous sulfuric acid at reflux for 4-8 hours.

  • Cool the reaction mixture and collect the precipitated 2-(3-methyl-4-nitrophenyl)acetic acid by filtration.

  • Dissolve the nitro-intermediate in methanol and add 10% Pd/C catalyst (5-10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (50-100 psi or balloon) at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate.

  • Purify the crude product by recrystallization as described in the troubleshooting section.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Low Yield or Purity Issue Step Identify the problematic reaction step Start->Step Nitration Nitration Issues: - Isomer formation - Charring Step->Nitration Step 1 WK Willgerodt-Kindler Issues: - Slow reaction - Impure product Step->WK Step 2 Hydrolysis Hydrolysis Issues: - Incomplete reaction - Decarboxylation Step->Hydrolysis Step 3 Reduction Reduction Issues: - Slow reaction - Catalyst poisoning Step->Reduction Step 4 Purification Purification Issues: - Isomer separation - Catalyst removal Step->Purification Final Solution Implement recommended solutions from the guide Nitration->Solution WK->Solution Hydrolysis->Solution Reduction->Solution Purification->Solution End Achieve improved yield and purity Solution->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Veeprho. (n.d.). Aniline Impurities and Related Compound.
  • CrystEngComm. (n.d.). Influence of isomerism on recrystallization and cocrystallization induced by CO2 as an antisolvent. RSC Publishing.
  • Wikipedia. (n.d.). Willgerodt rearrangement.
  • MSU Chemistry. (2009, January 30). Willgerodt-Kindler Reaction.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chemica Scandinavica B, 40, 534–544.
  • Priebbenow, D., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880.
  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Google Patents. (n.d.). Process of preparing substituted anilines.
  • University of Rochester Department of Chemistry. (n.d.). Recrystallization and Crystallization.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Wikipedia. (n.d.). Aniline.
  • Dupray, V. (2021). Recrystallization of Enantiomers from Conglomerates. In ResearchGate.
  • Li, L., Li, N., Mo, X.-T., Yuan, M.-W., Jiang, L., & Yuan, M.-L. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1481–1488.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Professor Dave Explains. (2020, January 10).
  • Google Patents. (n.d.). Catalytic hydrogenation of nitriles.
  • Yang, C., Teixeira, A. R., Shi, Y., Born, S. C., Lin, H., Song, Y. L., ... & Jensen, K. F. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893.
  • DSpace@MIT. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor.
  • Google Patents. (n.d.). Preparation method of 4-methylthio phenylacetic acid.
  • Google Patents. (n.d.). Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

Sources

Troubleshooting precipitation issues with 2-(4-Amino-3-methylphenyl)acetic acid solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(4-Amino-3-methylphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common precipitation issues encountered when working with solutions of this compound. As Senior Application Scientists, we have compiled this in-depth guide based on fundamental chemical principles and extensive laboratory experience.

Understanding the Molecule: The Root of Solubility Challenges

This compound is an amphoteric molecule, meaning it possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual nature makes its solubility highly dependent on the pH of the solution. The molecule can exist in three different charge states: cationic (protonated amine), zwitterionic (neutral overall charge), and anionic (deprotonated carboxylic acid). The isoelectric point (pI) is the pH at which the molecule has a net-zero charge (the zwitterionic form is dominant), and it is at or near this pH that the compound typically exhibits its lowest aqueous solubility.

The additional methyl group on the phenyl ring, adjacent to the amino group, increases the molecule's hydrophobicity, which can further complicate dissolution in purely aqueous systems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: This is a common issue due to the molecule's zwitterionic nature and the hydrophobic contribution of the methylphenyl group. At neutral pH, the compound is likely near its isoelectric point, where its aqueous solubility is minimal. To achieve dissolution in an aqueous medium, pH adjustment is almost always necessary.

Q2: I've dissolved the compound by adjusting the pH, but it crashed out of solution after a while. What happened?

A2: This phenomenon, known as precipitation upon standing, often occurs when a supersaturated solution has been created. This can happen if the pH adjustment was rapid or if the final pH is still too close to the compound's isoelectric point. Over time, the thermodynamically favored, less soluble form precipitates out. It can also be triggered by temperature changes.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes. The compound generally shows good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and in alcohols such as ethanol and methanol.[1] However, if your experimental system cannot tolerate organic solvents, pH adjustment of an aqueous solution is the preferred method.

Q4: What are the approximate pKa values for this compound?

In-Depth Troubleshooting Guides

Issue 1: Precipitation During Initial Dissolution

Scenario: You are attempting to dissolve this compound in an aqueous buffer (e.g., PBS at pH 7.4) and it remains a suspension or a precipitate forms immediately.

Causality: At neutral pH, the compound is predominantly in its least soluble zwitterionic form. The buffer has insufficient capacity to shift the equilibrium towards the more soluble charged forms.

Step-by-Step Protocol for Dissolution:

  • Initial Slurry: Add the desired amount of this compound to a minimal amount of purified water or your target buffer to create a slurry.

  • pH Adjustment for Solubilization:

    • Acidification (to form the cationic salt): Slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring vigorously. The solid should dissolve as the amino group becomes protonated (-NH₃⁺). Aim for a pH of approximately 2-3 units below the estimated pKa of the carboxylic acid (i.e., pH ~2).

    • Alkalinization (to form the anionic salt): Alternatively, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise. The compound will dissolve as the carboxylic acid group is deprotonated (-COO⁻). Aim for a pH of approximately 2-3 units above the estimated pKa of the anilinium ion (i.e., pH ~7 or higher).

  • Final pH and Volume Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back towards your desired experimental pH with dilute acid or base. Perform this step slowly and with continuous stirring. If you observe any cloudiness, you have likely crossed into the region of low solubility. Finally, add your buffer concentrate and/or water to reach the final desired concentration and volume.

Expert Tip: It is often more practical to prepare a concentrated stock solution in a solubilizing solvent (like DMSO or a pH-adjusted aqueous solution) and then dilute it into your final experimental medium.

Issue 2: Precipitation After pH Adjustment or During Storage

Scenario: The compound dissolved perfectly after adjusting the pH, but a precipitate formed after bringing the pH closer to neutral or upon storage (e.g., at 4°C).

Causality: The final pH of the solution is within the "zone of insolubility" around the isoelectric point. Temperature changes during storage can also reduce solubility and induce precipitation.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow for Post-Dissolution Precipitation start Precipitate forms after pH adjustment or during storage check_ph Is the final pH between 4 and 6? start->check_ph ph_too_neutral pH is likely near the isoelectric point (pI). check_ph->ph_too_neutral Yes check_temp Was the solution stored at a lower temperature? check_ph->check_temp No adjust_ph_further Adjust pH further away from the pI (e.g., < 4 or > 7). ph_too_neutral->adjust_ph_further end Solution remains stable adjust_ph_further->end temp_effect Solubility may be temperature-dependent. check_temp->temp_effect Yes check_concentration Is the concentration high? check_temp->check_concentration No warm_and_redissolve Gently warm and agitate to redissolve. Consider storing at room temperature if stability allows. temp_effect->warm_and_redissolve warm_and_redissolve->end supersaturation Solution may be supersaturated. check_concentration->supersaturation Yes consider_cosolvent Consider adding a co-solvent (e.g., DMSO, ethanol) to the stock solution. check_concentration->consider_cosolvent No reduce_concentration Lower the working concentration. supersaturation->reduce_concentration reduce_concentration->end consider_cosolvent->end G cluster_0 pH-Dependent Equilibrium of this compound cluster_1 pH Scale Cationic Cationic Form (High Solubility) [H₃N⁺-R-COOH] Zwitterionic Zwitterionic Form (Low Solubility) [H₃N⁺-R-COO⁻] Cationic->Zwitterionic + OH⁻ - H₂O Zwitterionic->Cationic + H₃O⁺ - H₂O Anionic Anionic Form (High Solubility) [H₂N-R-COO⁻] Zwitterionic->Anionic + OH⁻ - H₂O Anionic->Zwitterionic + H₃O⁺ - H₂O Low_pH Low pH (Acidic) pI pH ≈ pI High_pH High pH (Basic)

Caption: The effect of pH on the ionic state of the molecule.

References

  • PubChem. 4-Amino-3-methylbenzoic acid.
  • Organic Syntheses. p-AMINOPHENYLACETIC ACID. [Link]
  • PubChem. o-Toluidine.
  • University of Massachusetts.
  • Michigan State University.
  • Organic Chemistry Data.
  • ResearchGate. Dimethyl Sulfoxide (DMSO)
  • Inventiva Pharma.
  • Google Patents. Industrial preparation method for 3-amino phenylacetic acid.
  • Organic Syntheses. dl-PHENYLGLYCINE. [Link]
  • PubChem. N,2-Dimethylaniline.
  • Organic Chemistry D

Sources

Technical Support Center: Optimizing Derivatization of 2-(4-Amino-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-(4-Amino-3-methylphenyl)acetic acid. As a bifunctional molecule containing both a primary aromatic amine and a carboxylic acid, its chemical modification requires careful planning and execution to achieve desired outcomes, whether for analytical purposes or as part of a larger synthetic strategy. This guide, structured in a question-and-answer format, is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate common challenges and optimize reaction conditions.

As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the causality behind them. This guide emphasizes the "why" behind each recommendation, ensuring your protocols are robust and self-validating.

Core Principles: Understanding the Reactivity of this compound

Before troubleshooting, it's crucial to understand the molecule's inherent chemical properties. It possesses two key reactive sites: a nucleophilic aromatic amine and an acidic carboxylic acid. The aromatic amine's lone pair of electrons is partially delocalized into the benzene ring, making it less basic and less nucleophilic than a typical aliphatic amine[1]. The carboxylic acid can be deprotonated to form a carboxylate or activated for reactions like esterification or amidation. The challenge—and opportunity—lies in selectively targeting one group in the presence of the other.

G cluster_molecule This compound cluster_sites Reactive Functional Groups mol amine Aromatic Amine (-NH₂) - Nucleophilic Site - Moderately Basic mol->amine acid Carboxylic Acid (-COOH) - Acidic Site - Can be Activated mol->acid

Caption: Key reactive sites on the this compound molecule.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Selective Derivatization & Protecting Group Strategy

Question 1: I need to selectively form an ester at the carboxylic acid group. How can I prevent the amine from reacting with my reagents?

Answer: To achieve selective esterification, you must temporarily "mask" or protect the more nucleophilic amine group. The key is to choose a protecting group that is stable under your esterification conditions but can be removed later without cleaving your newly formed ester. This is a cornerstone of orthogonal protection strategy, where different protecting groups can be removed under distinct conditions.

For an aromatic amine, a common and effective choice is the tert-butyloxycarbonyl (Boc) group.

  • Why it works: The Boc group is introduced under basic or neutral conditions and is highly stable to the acidic or coupling-agent conditions often used for esterification. It is readily removed with a strong acid like trifluoroacetic acid (TFA), which typically does not cleave simple alkyl esters[2].

  • Common Pitfall: Using an acid-labile ester (like a tert-butyl ester) in conjunction with a Boc-protected amine is not an orthogonal strategy, as the deprotection conditions (strong acid) would cleave both the protecting group and the ester.

Protocol: Boc Protection of the Aromatic Amine

  • Dissolution: Dissolve this compound in a suitable solvent mixture, such as 1,4-dioxane and water.

  • Base Addition: Add a base, typically sodium hydroxide or sodium carbonate, to deprotonate the carboxylic acid and facilitate the reaction.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc)₂O dropwise at 0-5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, acidify the mixture (e.g., with citric acid or dilute HCl) to protonate the carboxylic acid and precipitate the Boc-protected product.

  • Purification: Filter and wash the solid product. It can then be carried forward to the esterification step.

Question 2: I want to perform an acylation on the amine group. How do I protect the carboxylic acid?

Answer: Protecting the carboxylic acid is necessary to prevent it from acting as a nucleophile (in its carboxylate form) or undergoing unwanted side reactions. A common strategy is to convert it into a simple ester, such as a methyl or ethyl ester, which is generally unreactive towards acylation reagents under neutral or basic conditions.

  • Why it works: The ester serves as a robust protecting group that doesn't interfere with the acylation of the amine. After the acylation is complete, the ester can be hydrolyzed back to the carboxylic acid using basic conditions (e.g., NaOH or LiOH), which typically will not affect the newly formed amide bond.

  • Recommended Method: Fischer Esterification

    • Dissolve the starting material in an excess of the desired alcohol (e.g., methanol or ethanol).

    • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl gas).

    • Heat the mixture to reflux for several hours, monitoring by TLC.

    • After completion, neutralize the acid, remove the excess alcohol under reduced pressure, and extract the ester product. This protected intermediate is now ready for amine acylation.

Functional Group to Protect Recommended Protecting Group Protection Conditions Deprotection Conditions Orthogonal To
Aromatic Amine (-NH₂)tert-Butyloxycarbonyl (Boc)(Boc)₂O, Base (e.g., NaOH, TEA)Strong Acid (e.g., TFA, HCl)[2]Base-labile groups (Fmoc), simple esters
Aromatic Amine (-NH₂)9-Fluorenylmethoxycarbonyl (Fmoc)Fmoc-Cl, Base (e.g., NaHCO₃)Base (e.g., Piperidine in DMF)[2]Acid-labile groups (Boc, t-Bu esters)
Carboxylic Acid (-COOH)Methyl or Ethyl EsterMeOH or EtOH, Cat. Acid (H₂SO₄)Base Hydrolysis (e.g., LiOH, NaOH)Amides, Boc group
Carboxylic Acid (-COOH)tert-Butyl (t-Bu) EsterIsobutylene, Cat. AcidStrong Acid (e.g., TFA, HCl)Fmoc group, simple amides

Table 1: Common protecting groups for selective derivatization.

Section 2: Troubleshooting Amine Derivatization (Acylation)

Question 3: My acylation reaction with an acid chloride is giving a very low yield. What are the most likely causes?

Answer: Low yields in the acylation of this specific amine can stem from several factors, primarily related to its reduced nucleophilicity and potential side reactions. Here is a systematic troubleshooting guide.

G start Low Yield in Amine Acylation q1 Is the amine starting material pure? start->q1 sol1 Purify starting material. (Recrystallization or Chromatography) q1->sol1 No q2 Are you using at least 2 equivalents of amine or 1 equivalent of a non-nucleophilic base? q1->q2 Yes sol1->q2 sol2 The reaction produces HCl, which protonates the starting amine, deactivating it. Add a scavenger base like Pyridine or TEA. q2->sol2 No q3 Is the reaction temperature adequate? q2->q3 Yes sol2->q3 sol3 Aromatic amines are weaker nucleophiles. Gently heat the reaction (40-60°C) or allow for longer reaction times. q3->sol3 No q4 Is your acid chloride fresh? q3->q4 Yes sol3->q4 sol4 Acid chlorides hydrolyze easily. Use a freshly opened bottle or redistill before use. q4->sol4 No end Yield Improved q4->end Yes sol4->end

Caption: Troubleshooting workflow for low-yield amine acylation.

Detailed Explanation:

  • HCl Byproduct Deactivation: The acylation of an amine with an acid chloride produces one equivalent of hydrochloric acid (HCl)[3]. Since amines are basic, this HCl will immediately react with a molecule of your starting material, forming an ammonium salt. This salt is no longer nucleophilic and will not react further, limiting your theoretical maximum yield to 50%[4].

    • Solution: Always include a non-nucleophilic base like pyridine or triethylamine (TEA) in the reaction to act as an "acid scavenger." Alternatively, use two equivalents of the amine starting material, though this is less atom-economical.

  • Reduced Nucleophilicity: As previously mentioned, the aromatic amine in this compound is less reactive than an aliphatic amine[1].

    • Solution: The reaction may require gentle heating or a longer reaction time to proceed to completion. Running the reaction at room temperature may be too slow for practical purposes.

  • Reagent Quality: Acid chlorides are highly reactive and susceptible to hydrolysis from atmospheric moisture.

    • Solution: Use a freshly opened bottle of the acid chloride or purify it by distillation before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Section 3: Troubleshooting Carboxylic Acid Derivatization

Question 4: I am trying to form an ester using an alcohol and an acid catalyst (Fischer Esterification), but the reaction won't go to completion. What can I do?

Answer: Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the product side, you must manipulate the equilibrium based on Le Châtelier's principle.

  • Remove Water: The reaction produces water as a byproduct. Its accumulation will push the equilibrium back towards the starting materials.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water as it forms, especially when using solvents like toluene. Alternatively, adding a dehydrating agent like molecular sieves can be effective.

  • Use Excess Reagent: The equilibrium can also be shifted by using a large excess of one of the reactants.

    • Solution: Since this compound is often the limiting reagent, using the alcohol as the solvent (a very large excess) is a common and effective strategy to drive the reaction to completion[5][6].

  • Increase Catalyst Loading: While catalytic, the amount of acid can influence the reaction rate.

    • Solution: Ensure you are using a sufficient amount of catalyst (e.g., 5-10 mol% of H₂SO₄). Some studies on similar phenylacetic acids have explored heterogeneous catalysts like Amberlyst-15, which can simplify workup and purification[5][6].

Question 5: What are the best activating agents for coupling the carboxylic acid with an amine to form an amide, especially if my substrate is sensitive to heat?

Answer: For sensitive substrates where forcing conditions like high heat are not viable, using a carbodiimide coupling agent is the industry standard. These reagents activate the carboxylic acid in situ under mild conditions to facilitate amide bond formation.

  • Most Common Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide, making it extremely useful for a wide range of applications, and its urea byproduct is also water-soluble, simplifying purification[7].

  • Improving Efficiency: The efficiency and rate of EDC couplings, and the suppression of side reactions (like racemization in chiral substrates), are significantly improved by adding an auxiliary nucleophile. Common additives include:

    • N-hydroxysuccinimide (NHS)

    • 1-Hydroxybenzotriazole (HOBt)

Protocol: EDC/NHS Amide Coupling

  • Dissolution: Dissolve the carboxylic acid (your protected starting material) in an appropriate aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add NHS (1.1 eq) and EDC (1.1 eq) to the solution and stir at room temperature for 15-30 minutes. This forms the active NHS-ester intermediate.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Perform an aqueous workup to remove the water-soluble EDC-urea byproduct and any excess reagents. Typically, this involves washing with dilute acid, dilute base (e.g., NaHCO₃ solution), and brine.

  • Purification: The final product is usually purified by column chromatography.

Parameter Fischer Esterification Carbodiimide Coupling (e.g., EDC)
Reaction Type Equilibrium-driven condensationActivation and nucleophilic substitution
Conditions Acid catalyst, often requires heat/refluxMild (often room temperature), neutral pH
Key Reagents Alcohol (often in excess), H₂SO₄EDC, HOBt/NHS, Amine/Alcohol
Byproducts WaterWater-soluble urea
Best For Simple, robust esterifications where heat is toleratedHeat-sensitive substrates, peptide synthesis, high-value amines
Common Issue Incomplete conversion due to equilibriumRacemization (if chiral), side reactions if NHS/HOBt is omitted

Table 2: Comparison of common carboxylic acid derivatization methods.

References

  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • National Institutes of Health. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Semantic Scholar. (n.d.). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias.
  • Reddit. (2025, March 26). Acylation of amines. r/chemhelp.
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
  • Stoddard Tutoring. (2021, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube.
  • ResearchGate. (2017, October 13). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.

Sources

Technical Support Center: Stability and Storage of 2-(4-Amino-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Amino-3-methylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Introduction to the Stability of this compound

This compound is a valuable compound in pharmaceutical research and development. Its molecular structure, featuring both an aromatic amine and a carboxylic acid functional group, makes it susceptible to degradation under various environmental conditions. Understanding and mitigating these degradation pathways is crucial for maintaining the compound's purity, potency, and safety. This guide provides a comprehensive overview of potential stability issues and practical solutions to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors contributing to the degradation of this compound are exposure to light, oxygen, high temperatures, and humidity . The aromatic amine group is particularly susceptible to oxidation, which can be accelerated by light and heat, leading to the formation of colored impurities. The carboxylic acid group can also participate in degradation reactions, such as decarboxylation, at elevated temperatures.

Q2: What is the ideal temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound in a cool, dry place, typically at 2-8°C . Some suppliers may recommend storage below +30°C for shorter periods, but refrigerated conditions are optimal to minimize the rate of potential degradation reactions.[1] Always refer to the manufacturer's specific storage recommendations on the product's certificate of analysis.

Q3: How does oxygen affect the stability of the compound?

A3: The aromatic amine functionality is prone to oxidation in the presence of atmospheric oxygen. This oxidative degradation can lead to the formation of colored polymeric byproducts, compromising the purity of the material. To mitigate this, it is best practice to store the compound under an inert atmosphere , such as argon or nitrogen.

Q4: Should I be concerned about exposure to light?

A4: Yes, photostability is a significant concern for aromatic amines. Exposure to UV or visible light can provide the energy to initiate and accelerate oxidative degradation pathways. Therefore, the compound should always be stored in amber or opaque containers to protect it from light.

Q5: What type of container is best for storing this compound?

A5: The ideal container should be made of a non-reactive material, such as amber glass or a compatible polymer like high-density polyethylene (HDPE) .[2] The container must have a tight-fitting seal to prevent the ingress of moisture and oxygen. For highly sensitive applications, storing under an inert gas within the sealed container is recommended.

Troubleshooting Guides

This section provides detailed troubleshooting for common degradation-related issues observed during the storage and handling of this compound.

Issue 1: Observation of Color Change (e.g., from white/off-white to yellow/brown)

Potential Cause: This is a classic indicator of oxidative degradation of the aromatic amine group. The formation of colored impurities, such as quinone-imines and subsequent polymers, is a common degradation pathway for aromatic amines when exposed to oxygen and/or light.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for color change.

Recommended Actions & Explanations:

  • Verify Storage Container: Immediately check if the compound is stored in a light-protective container. If not, transfer it to an amber glass vial.

  • Inert Atmosphere: If the material has been stored under air, the headspace of the container should be purged with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes further oxidation.

  • Temperature Control: Ensure the compound is stored at the recommended refrigerated temperature (2-8°C) to slow down the rate of chemical reactions.

  • Analytical Confirmation (Optional but Recommended): To confirm degradation, you can perform a simple analytical test like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method would show the appearance of new impurity peaks and a decrease in the main peak area of the parent compound.

Issue 2: Poor Solubility or Presence of Particulates in Solution

Potential Cause: The formation of insoluble degradation products, likely polymers resulting from oxidation, can lead to decreased solubility. Alternatively, if the compound has been exposed to moisture, it may have formed hydrates or other byproducts with different solubility profiles.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the solid material for any heterogeneity or clumping, which might suggest moisture absorption.

  • Solvent Check: Ensure you are using an appropriate solvent and that the concentration is within the known solubility limits. The compound is generally soluble in alcohols and alkalis, and slightly soluble in hot water.[1]

  • Filtration and Analysis: Dissolve a small sample in a suitable solvent and filter it through a 0.22 µm syringe filter. Analyze both the filtrate and any residue (if possible) by HPLC or another suitable analytical technique. This can help identify if the insoluble material consists of degradation products.

  • Review Storage Conditions:

    • Humidity Control: Was the container tightly sealed? Was it stored in a desiccator or a humidity-controlled environment? Amines can be hygroscopic, meaning they absorb moisture from the air, which can lead to the formation of byproducts.

    • Temperature Fluctuations: Frequent temperature changes can lead to condensation inside the container, introducing moisture.

Issue 3: Inconsistent Experimental Results or Loss of Potency

Potential Cause: A decrease in the purity of the starting material due to degradation will directly impact experimental outcomes. Even a small percentage of degradation can lead to significant variations in biological assays or chemical reactions.

Proactive Stability Assessment: Forced Degradation Study

To understand the potential degradation pathways and develop a stability-indicating analytical method, a forced degradation study is highly recommended.[3][4] This involves subjecting the compound to harsh conditions to intentionally induce degradation.

Experimental Protocol for a Forced Degradation Study:

  • Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60°C for a specified time (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 60°C for a specified time.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep it at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for a set period.

    • Photolytic Degradation: Expose the solid compound or a solution to UV light (e.g., in a photostability chamber).

  • Sample Analysis: At each time point, take an aliquot of the stressed sample, neutralize it if necessary, and analyze it using a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Caption: Workflow for a forced degradation study.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes rates of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the aromatic amine.
Light Protect from light (Amber/Opaque Container)Prevents photolytically induced degradation.
Humidity Tightly sealed container in a dry environmentPrevents hydrolysis and moisture absorption.
Container Amber glass or HDPEInert and provides protection from light.[2]

References

  • Diplomata Comercial. (n.d.). Amine Packaging: Essential Solutions for High-Purity Amines.
  • GL Sciences. (n.d.). Amines | Products.
  • Taylor & Francis. (n.d.). Forced degradation – Knowledge and References.
  • ResearchGate. (n.d.). On the origin of primary aromatic amines in food packaging materials.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
  • SciSpace. (2016). Forced Degradation Studies.
  • Food Compliance Solutions. (2022). PRIMARY AROMATIC AMINES (PAA).
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • Henkel Adhesives. (n.d.). Food safe packaging.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • MDPI. (n.d.). Bacterial Degradation of Aromatic Compounds.
  • RSC Publishing. (2017). Exploring the pathways of aromatic carboxylic acids in ozone solutions.
  • PubChem. (n.d.). 2-amino-2-(4-methylphenyl)acetic Acid.
  • PubChem. (n.d.). 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid.
  • Oxford Academic. (n.d.). Degradation of aromatic carboxylic acids by Nocardia spec. DSM 43251.
  • PubChem. (n.d.). 4-Aminophenylacetic acid.
  • PubChem. (n.d.). 4-Aminomethylphenylacetic acid.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • Master Organic Chemistry. (2022). Decarboxylation.

Sources

Technical Support Center: Enhancing the Bioavailability of 2-(4-Amino-3-methylphenyl)acetic acid Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 2-(4-Amino-3-methylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals actively working on formulating this active pharmaceutical ingredient (API). The inherent physicochemical properties of this compound, particularly its poor aqueous solubility, likely classify it as a Biopharmaceutics Classification System (BCS) Class II compound.[1][2] For such APIs, the oral bioavailability is not limited by permeation across the gut wall, but by the slow and incomplete dissolution in gastrointestinal fluids.[3]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation development. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and accelerate your development timeline.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses high-level questions that form the basis of a rational formulation design for a poorly soluble compound.

Q1: Why is the bioavailability of this compound likely limited by its solubility?

A1: As a likely BCS Class II drug, this compound possesses high membrane permeability but low aqueous solubility.[2][4] For a drug to be absorbed after oral administration, it must first be dissolved in the GI fluids. When the dissolution rate is slower than the absorption rate, dissolution becomes the rate-limiting step for the entire process.[3] This can lead to low and variable bioavailability, potentially compromising therapeutic efficacy. The primary goal of formulation, therefore, is to enhance the dissolution rate and/or the apparent solubility of the API in the gastrointestinal tract.

Q2: What are the primary formulation strategies I should consider for this compound?

A2: Three principal strategies have proven highly effective for BCS Class II compounds and are recommended for initial investigation:

  • Particle Size Reduction (Nanonization): This involves reducing the drug particle size to the sub-micron range, creating a nanosuspension.[5][6] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, thereby increasing the dissolution velocity.[7]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the API in a polymeric carrier in its amorphous (non-crystalline) state.[8][9] The amorphous form has a higher free energy than the stable crystalline form, leading to a significant increase in apparent solubility and dissolution rate.[3]

  • Lipid-Based Formulations (e.g., SEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media.[10][11] The drug is pre-dissolved in this lipidic concentrate, bypassing the dissolution step in the GI tract entirely.[12][13]

Q3: How do I select the right excipients for my formulation?

A3: Excipient selection is critical and strategy-dependent.

  • For Nanosuspensions: You need stabilizers (surfactants and/or polymers) that adsorb to the drug particle surface to prevent aggregation through steric or electrostatic repulsion.[14]

  • For ASDs: The polymer must be miscible with the drug and possess a high glass transition temperature (Tg) to prevent recrystallization.[9] Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and specific co-polymers like Soluplus®.[15][16]

  • For SEDDS: Selection involves screening a combination of oils (for drug solubilization), surfactants (to facilitate emulsification), and co-surfactants/co-solvents (to improve drug loading and emulsion stability).[10][12] The goal is to find a system that can dissolve the required dose and form a stable nano- or microemulsion upon dilution.

Q4: What are the critical quality attributes (CQAs) I should monitor?

A4: The CQAs depend on your chosen formulation strategy. However, some are universal:

  • Drug Content & Purity: Must be monitored throughout the process.

  • Physical Stability: Absence of crystal growth (for nanosuspensions and ASDs) or phase separation (for SEDDS).

  • In Vitro Dissolution/Drug Release: This is a key performance indicator. Testing should be performed in biorelevant media (e.g., FaSSIF, FeSSIF) to better predict in vivo performance.

  • For Nanosuspensions: Particle size distribution and Zeta potential.

  • For ASDs: Amorphous state confirmation (via DSC, XRD) and glass transition temperature.

  • For SEDDS: Droplet size distribution upon emulsification and robustness to dilution.

Section 2: Troubleshooting Guides by Formulation Strategy

This section provides in-depth, problem-solution guides for common issues encountered with the primary formulation approaches.

Guide 1: Nanosuspension Formulations

Nanosuspensions are a powerful tool but are thermodynamically unstable systems prone to failure if not properly stabilized.[5][14]

Problem: Particle aggregation or Ostwald ripening (crystal growth) is observed during storage.

  • Causality: This is a sign of inadequate stabilization. The high surface energy of nanoparticles creates a strong driving force for them to agglomerate or for smaller particles to dissolve and redeposit onto larger ones (Ostwald ripening) to reduce the total surface energy of the system.

  • Troubleshooting Steps:

    • Re-evaluate Stabilizer Choice: A single stabilizer may be insufficient. A combination of a primary surfactant (for initial wetting and electrostatic stabilization) and a polymeric stabilizer (for long-term steric hindrance) is often more effective.[14]

    • Optimize Stabilizer Concentration: Create a series of formulations with varying drug-to-stabilizer ratios. Insufficient stabilizer will leave particle surfaces exposed, while excessive amounts can lead to micelle formation or other issues.

    • Assess Zeta Potential: Aim for a Zeta potential of at least |±30| mV for electrostatically stabilized systems to ensure sufficient repulsive force. If the Zeta potential is low, consider adding a charged surfactant.

    • Investigate Polymer Adsorption: Ensure the chosen polymeric stabilizer has good affinity for the drug particle surface.

    • Control Polydispersity: A narrow particle size distribution (Polydispersity Index < 0.25) is crucial, as highly polydisperse systems are more prone to Ostwald ripening. Refine your production process (e.g., increase homogenization cycles or milling time) to achieve this.

Workflow: Nanosuspension Stabilizer Optimization

G cluster_0 Formulation Design cluster_1 Production cluster_2 Characterization & Troubleshooting API API: 2-(4-Amino-3- methylphenyl)acetic acid Screen Screen Stabilizers (Surfactants & Polymers) API->Screen Ratio Define Drug:Stabilizer Ratios Screen->Ratio Production Produce Nanosuspension (e.g., High-Pressure Homogenization) Ratio->Production Char Initial Characterization: - Particle Size (DLS) - PDI - Zeta Potential Production->Char Stability Accelerated Stability Study (e.g., 40°C/75% RH) Char->Stability Check Check for Aggregation or Crystal Growth Stability->Check Good Pass: Formulation is Stable Check->Good No Bad Fail: Unstable Check->Bad Yes Optimize Optimize Stabilizer Concentration/Type Bad->Optimize Optimize->Screen

Caption: Workflow for optimizing nanosuspension stability.

Guide 2: Amorphous Solid Dispersion (ASD) Formulations

The primary challenge with ASDs is maintaining the drug in its amorphous state throughout the product's shelf life.[9]

Problem: The drug recrystallizes during stability studies, leading to a loss of solubility enhancement.

  • Causality: Recrystallization occurs when the amorphous drug molecules gain enough mobility to rearrange into their more stable, lower-energy crystalline lattice. This is often triggered by temperature and humidity and is a sign of either poor drug-polymer miscibility or an inadequate choice of polymer.

  • Troubleshooting Steps:

    • Verify Drug-Polymer Miscibility: Use Differential Scanning Calorimetry (DSC) to analyze the ASD. A single glass transition temperature (Tg) that varies with the drug-to-polymer ratio is a strong indicator of miscibility. Multiple Tgs suggest phase separation.

    • Increase Polymer Tg: Select a polymer with a higher Tg. A high Tg for the overall ASD system restricts molecular mobility, kinetically trapping the drug in its amorphous state.

    • Reduce Drug Loading: High drug loading increases the thermodynamic driving force for crystallization. Systematically reduce the drug loading until a stable formulation is achieved. See the table below for a typical screening summary.

    • Incorporate a Second Polymer: Sometimes, a combination of polymers can provide better stability. For example, one polymer may be excellent for miscibility, while a second improves the overall Tg or prevents moisture uptake.

    • Control Moisture: Package the ASD in moisture-protective material (e.g., alu-alu blisters). Water is a potent plasticizer that can lower the Tg of the system and dramatically increase molecular mobility, facilitating crystallization.[17]

Table 1: Example of an ASD Polymer Screening Summary

Formulation IDPolymerDrug Loading (%)Initial StateStability Outcome (3 mo @ 40°C/75% RH)
ASD-01PVP K3040%AmorphousRecrystallized
ASD-02PVP K3025%AmorphousAmorphous
ASD-03HPMC-AS40%AmorphousAmorphous
ASD-04Soluplus®50%AmorphousAmorphous

Logical Diagram: Troubleshooting ASD Instability

G Start ASD shows recrystallization on stability Check_Tg Does DSC show a single Tg? Start->Check_Tg Check_Loading Is drug loading > 30%? Check_Tg->Check_Loading Yes Sol_Miscibility Improve Miscibility: - Screen new polymers - Use drug-polymer interaction models Check_Tg->Sol_Miscibility No Check_Moisture Is formulation hygroscopic? Check_Loading->Check_Moisture No Sol_Loading Reduce drug loading systematically Check_Loading->Sol_Loading Yes Sol_Moisture Incorporate moisture protection: - Add second polymer - Use protective packaging Check_Moisture->Sol_Moisture Yes End Stable ASD Achieved Check_Moisture->End No, re-evaluate system Sol_Miscibility->Start Re-formulate Sol_Loading->Start Re-formulate Sol_Moisture->End

Caption: Logical approach to troubleshooting ASD instability.

Guide 3: Self-Emulsifying Drug Delivery Systems (SEDDS)

The performance of a SEDDS formulation is entirely dependent on its ability to form a fine, stable emulsion in the gut.[10][18]

Problem: The formulation becomes cloudy, separates, or shows drug precipitation upon dilution with aqueous media.

  • Causality: This indicates an unstable or poorly optimized formulation. The components (oil, surfactant, co-surfactant) are not in the correct ratio to form and maintain a stable micro- or nanoemulsion that can keep the drug solubilized.[13]

  • Troubleshooting Steps:

    • Systematic Component Screening: First, determine the solubility of this compound in various oils, surfactants, and co-solvents individually. Prioritize excipients that show high solubilizing capacity for the drug.

    • Construct Ternary Phase Diagrams: This is the most crucial step. A ternary phase diagram maps the emulsification behavior of different ratios of oil, surfactant, and co-surfactant. It allows you to visually identify the region that forms the desired fine emulsion (o/w) and avoid regions that form gels, coarse emulsions, or other undesirable phases.

    • Optimize Surfactant/Co-surfactant Ratio (S/CoS): The ratio of these two components is critical for the stability of the interfacial film around the oil droplets. Systematically test ratios (e.g., 1:1, 2:1, 3:1, 1:2) to find the one that yields the largest stable emulsion region in your phase diagram.

    • Assess Drug Precipitation: Once you have a promising blank formulation, load it with the drug and perform dilution studies. If the drug precipitates, it means the solubilization capacity of the resulting emulsion is insufficient. You may need to:

      • Increase the amount of surfactant/co-surfactant.

      • Select a different oil or co-solvent with higher drug solubility.

      • Reduce the total drug concentration in the unit dose.

Section 3: Essential Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Enhanced Formulations
  • Apparatus: USP Apparatus II (Paddles).

  • Media: Start with standard 0.1 N HCl (pH 1.2) and pH 6.8 phosphate buffer. Crucially, also use biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) to better mimic in vivo conditions.

  • Procedure: a. Set paddle speed to 75 RPM and maintain temperature at 37 ± 0.5 °C. b. Add the formulation (e.g., one capsule containing the ASD or SEDDS) to 900 mL of dissolution media. c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). d. Immediately filter the samples through a 0.22 µm syringe filter to remove any undissolved particles. e. Replace the withdrawn volume with fresh media. f. Analyze the samples for drug concentration using a validated analytical method (see Protocol 2).

Protocol 2: Quantification of this compound via RP-HPLC

This is a general method adaptable for amino acid-like structures. Method validation is required.

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by a UV scan of the API (likely around 254-280 nm).

  • Procedure: a. Prepare a stock solution of the API in a suitable solvent (e.g., methanol or mobile phase). b. Create a calibration curve by preparing a series of standards of known concentrations. c. Inject the filtered samples from the dissolution study. d. Quantify the drug concentration by comparing the peak area of the samples to the calibration curve.

Protocol 3: Accelerated Stability Assessment
  • Conditions: Store the formulations under accelerated conditions, typically 40 °C ± 2 °C and 75% RH ± 5% RH.

  • Packaging: Store samples in the intended final packaging as well as in open containers to assess worst-case scenarios.

  • Time Points: Pull samples at initial (T=0), 1-month, 2-month, 3-month, and 6-month intervals.

  • Testing: At each time point, test the critical quality attributes identified in FAQ Q4. For an ASD, this must include XRD or DSC to confirm the amorphous state. For a nanosuspension, this must include particle size analysis.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Vertex AI Search. (n.d.). Self-Emulsifying Drug Delivery Systems (SEDDS)
  • Vertex AI Search. (n.d.). Summary of the commonly used excipients for preparation of solid dispersions.
  • Vertex AI Search. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare.
  • Vertex AI Search. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs.
  • Vertex AI Search. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2020). Self-Emulsifying Drug Delivery System (SEDDS): An Emerging Dosage Form to Improve the Bioavailability of Poorly Absorbed Drugs. PubMed.
  • Vertex AI Search. (n.d.). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update.
  • Vertex AI Search. (n.d.). Self-Emulsifying Drug Delivery Systems (SEDDS)
  • Vertex AI Search. (n.d.). NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. International Journal of Pharmacy and Biological Sciences.
  • Vertex AI Search. (n.d.). Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. American Pharmaceutical Review.
  • Vertex AI Search. (n.d.). Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org.
  • Vertex AI Search. (2015). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Pharma Excipients.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research.
  • Vertex AI Search. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
  • Vertex AI Search. (n.d.). Techniques used to Enhance Bioavailability of BCS Class II Drugs. IT Medical Team.
  • Vertex AI Search. (2025). advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL.
  • Vertex AI Search. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • Vertex AI Search. (n.d.). Dispersion Excipients. American Pharmaceutical Review.
  • Vertex AI Search. (2020). Role of excipients in amorphous solid dispersions.
  • Vertex AI Search. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology.
  • Vertex AI Search. (n.d.). The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules.
  • Vertex AI Search. (2016). Solid Dispersions. Contract Pharma.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2023).

Sources

Technical Support Center: Resolving Poor Peak Shape for 2-(4-Amino-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of 2-(4-Amino-3-methylphenyl)acetic acid. This document provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to help you overcome the common challenge of poor peak shape for this and structurally similar analytes. Our goal is to move beyond simple fixes to a place of deep understanding, enabling you to build robust and reliable HPLC methods.

Understanding the Analyte: The Root of the Challenge

The molecular structure of this compound is the primary reason for its challenging chromatographic behavior. It is a zwitterionic compound, meaning it possesses both a basic functional group (the primary amine, -NH₂) and an acidic functional group (the carboxylic acid, -COOH).

  • The Basic Amine Group: This is the main contributor to poor peak shape, specifically peak tailing . The positively charged (protonated) amine group can undergo strong, secondary ionic interactions with negatively charged (ionized) residual silanol groups (Si-O⁻) on the surface of standard silica-based reversed-phase columns.[1][2][3] These interactions are a different retention mechanism from the intended hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[1]

  • The Acidic Carboxylic Group: This group can interact with metal impurities present in the silica matrix, mobile phase, or HPLC system hardware (e.g., stainless steel frits), a phenomenon known as chelation.[4][5] This can also contribute to peak tailing or, in severe cases, irreversible adsorption of the analyte.[4]

  • pH-Dependent Ionization: Both functional groups can exist in an ionized or neutral state depending on the mobile phase pH. This dual nature complicates method development, as a pH that is optimal for one group may be detrimental to the other, or to the interaction with the stationary phase.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered with this analyte.

QuestionBrief Answer
Why is my peak for this compound tailing? The most probable cause is the interaction of the basic amine group with acidic silanol groups on the column's silica surface.[1][2][3] Other causes include metal chelation or column overload.
How do I fix peak tailing? The most effective strategies are adjusting the mobile phase pH to be low (e.g., <3) to protonate the silanols, or using a modern, high-purity, end-capped (Type B) silica column.[6][7] Adding a competing base or using a higher buffer concentration can also help.
Why is my peak fronting? Peak fronting is typically caused by column overload (injecting too much sample mass) or a mismatch between the sample solvent and the mobile phase (injecting in a solvent that is much stronger than the mobile phase).[2][8]
Why is my peak broad? Broad peaks can result from several issues, including extra-column volume (long tubing), column degradation (voids), or slow kinetics. Ensure all connections are tight and tubing lengths are minimized. If the column is old, it may need replacement.[9][10]
Why do I see a split peak? Split peaks often indicate a problem at the column inlet, such as a partially blocked frit or a void in the packing bed.[9] It can also be caused by injecting the sample in a solvent that is not compatible with the mobile phase.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is the most common problem for this analyte. The goal is to minimize the secondary interactions between the analyte's amine group and the column's silanol groups.

The following diagrams illustrate the underlying chemical interactions causing peak tailing and how mobile phase optimization provides a solution.

Caption: Analyte interaction with ionized silanols.

Caption: Minimized interaction at low mobile phase pH.

Follow this workflow to systematically eliminate peak tailing.

G start Poor Peak Shape: Tailing Observed check_column Is the column modern & high purity (Type B, end-capped)? start->check_column check_ph Is mobile phase pH < 3.0? check_column->check_ph Yes replace_column Use a new, high-purity end-capped column check_column->replace_column No check_buffer Is buffer concentration adequate (e.g., 20-50 mM)? check_ph->check_buffer Yes adjust_ph Adjust pH to 2.5-3.0 with Formic or Phosphoric Acid check_ph->adjust_ph No add_modifier Add a competing base (e.g., 10-20 mM TEA) check_metal Suspect Metal Chelation? (e.g., inconsistent tailing) add_modifier->check_metal If not effective end_good Peak Shape Improved add_modifier->end_good If effective check_buffer->add_modifier No check_buffer->check_metal Yes passivate Passivate system with EDTA or use chelating additive check_metal->passivate Yes end_bad Problem Persists: Consider alternative stationary phase (e.g., polymer-based) check_metal->end_bad No passivate->end_good replace_column->check_ph adjust_ph->end_good increase_buffer Increase buffer concentration (e.g., phosphate, acetate) increase_buffer->end_good

Caption: Workflow for troubleshooting peak tailing.

  • Optimize Mobile Phase pH (Most Effective): The ionization state of surface silanols is highly pH-dependent.[11]

    • Action: Lower the mobile phase pH to between 2.5 and 3.0 using an appropriate acidifier like formic acid (for MS compatibility) or phosphoric acid.[6][7]

    • Causality: At low pH, the silanol groups (Si-OH) are protonated and thus neutral.[11][12] This eliminates the primary ionic interaction site for the protonated amine on your analyte, dramatically improving peak symmetry.[6]

  • Select the Right Column: Not all C18 columns are created equal.

    • Action: Use a modern, high-purity "Type B" silica column that is specified as "end-capped" or "base-deactivated".[6][7]

    • Causality: End-capping is a process that chemically bonds a small, inert molecule (like a trimethylsilyl group) to the residual silanol groups that remain after the C18 chains are attached.[1][3] This sterically hinders the analyte from interacting with the silanols, leading to better peak shape for basic compounds.[6]

  • Use Mobile Phase Additives:

    • Competing Base: Add a small concentration (10-20 mM) of a competing base, like triethylamine (TEA), to the mobile phase.[13]

      • Causality: The TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte. This approach is less common with modern columns but can be effective.[14]

    • Increase Buffer Ionic Strength: Increase the concentration of your buffer (e.g., from 10 mM to 25-50 mM phosphate or acetate).

      • Causality: Higher salt concentrations in the mobile phase can help mask the charged silanol sites, reducing the secondary retention of your analyte and improving peak shape.[6][13]

  • Address Metal Chelation: If peak shape is inconsistent or improves after flushing with a strong acid, metal contamination may be the issue.

    • Action: Add a weak chelating agent like 1 ppm citric acid or EDTA to the mobile phase.[5] Alternatively, passivate the entire HPLC system by flushing with a solution containing EDTA.

    • Causality: The analyte's carboxylic acid and amine groups can form a chelate with metal ions (like Fe³⁺ or Al³⁺) that may have leached from stainless steel components or are present as impurities in the silica packing.[4][15] A chelating additive in the mobile phase will bind these metal ions, preventing them from interacting with your analyte.[5]

Experimental Protocols
Protocol 1: Low pH Mobile Phase Preparation (0.1% Formic Acid)

This protocol is a robust starting point for analyzing this compound.

Objective: To prepare a mobile phase at a pH of approximately 2.7 to minimize silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • High-purity formic acid (~99%)

  • 1 L volumetric flask

  • Graduated cylinders

  • 0.22 or 0.45 µm solvent filtration apparatus

Procedure:

  • Prepare Aqueous Phase (Solvent A): a. Measure approximately 950 mL of HPLC-grade water into a 1 L volumetric flask. b. Carefully pipette 1.0 mL of formic acid into the flask. c. Bring the volume to the 1 L mark with HPLC-grade water and mix thoroughly. d. Filter the solution using a 0.22 µm membrane filter to remove particulates. e. This solution is Aqueous: 0.1% Formic Acid in Water .

  • Prepare Organic Phase (Solvent B): a. Measure approximately 950 mL of HPLC-grade acetonitrile into a separate 1 L flask. b. Carefully pipette 1.0 mL of formic acid into the flask. c. Bring the volume to the 1 L mark with ACN and mix. d. Filter the solution. This is Organic: 0.1% Formic Acid in Acetonitrile .

  • Degassing: Degas both solvents thoroughly using an inline degasser, sonication, or helium sparging before use.

Protocol 2: System and Column Passivation for Metal Contamination

Use this protocol if you suspect metal-ion-mediated peak tailing.

Objective: To remove metal ion contaminants from the HPLC flow path and column that can cause peak tailing via chelation.

Materials:

  • HPLC-grade water

  • Disodium EDTA (Ethylenediaminetetraacetic acid, disodium salt)

  • HPLC-grade methanol and isopropanol

Procedure:

  • Prepare Passivation Solution: Prepare a solution of 0.1% EDTA in HPLC-grade water. Ensure it is fully dissolved and filtered.

  • System Passivation: a. Remove the column from the system. Replace it with a union. b. Flush all pump lines with HPLC-grade water for 10 minutes at 1 mL/min to remove any buffers. c. Flush the entire system (all pump lines you intend to use) with the 0.1% EDTA solution for 60 minutes at 1 mL/min. d. Flush the system with HPLC-grade water for at least 30 minutes to remove all traces of EDTA.

  • Column Passivation (perform only on columns known to be contaminated): a. Flush the column with HPLC-grade water for 20 minutes. b. In the reverse flow direction , flush the column with the 0.1% EDTA solution for 90 minutes at a low flow rate (e.g., 0.2 mL/min for a 4.6 mm ID column). c. Still in reverse flow , flush with HPLC-grade water for 60 minutes to remove the EDTA. d. Turn the column back to the normal flow direction and equilibrate with your mobile phase.

Method Development Starting Points

Use this table as a starting point for developing a robust method for this compound.

ParameterRecommended Starting ConditionRationale & Notes
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µmA modern Type-B silica column is critical to minimize silanol activity.[7][14] The dimensions provide a good balance of efficiency and pressure.
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to ~2.7, protonating silanols and minimizing secondary interactions.[6] MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often a good choice for organic modifier and can reduce silanol activity compared to methanol in some cases.[12]
Gradient 5% to 95% B over 15 minutesA generic scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better run-to-run reproducibility than ambient temperature.
Injection Vol. 5 µLStart with a low volume to avoid potential column overload.
Detection UV at ~254 nm or 280 nmThe phenyl ring and conjugated system should provide good UV absorbance. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Sample Diluent Starting mobile phase conditions (e.g., 95:5 Water:ACN)Crucial for good peak shape. Injecting in a stronger solvent can cause peak distortion.[2]
References
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Chen, K. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Cheatham, R. W., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B, 1125, 121731.
  • LCGC. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Stoll, D. R. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe, 34(12), 524-529.
  • Phenomenex Inc. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • McCalley, D. V., & Neue, U. D. (2001). Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column. Journal of Chromatography A, 913(1-2), 61-70.
  • Hindo, S. S., et al. (1986). Resolution of an ATP-metal chelate from metal-free ATP by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 156(1), 86-91.
  • Pan, L., LoBrutto, R., Kazakevich, Y., & Thompson, R. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1049(1-2), 63-73.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506.
  • Tang, J., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18296-18309.
  • Tyteca, E., et al. (2024, June 5). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International.
  • Oravec, M., et al. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International.
  • Uehara, N., et al. (1998). Separation and determination of scandium by reversed-phase high-performance liquid chromatography with diacetyl-N,N-bis(4-hydroxybenzoylhydrazone). Analyst, 123, 117-121.
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex Inc. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.

Sources

Minimizing byproducts in the synthesis of 2-(4-Amino-3-methylphenyl)acetic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-(4-Amino-3-methylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize byproduct formation in this multi-step synthesis. Drawing from established chemical principles and extensive laboratory experience, this document provides in-depth troubleshooting advice, detailed protocols, and a comprehensive understanding of the underlying reaction mechanisms.

Structure of this Guide

This guide is structured in a logical, question-and-answer format to directly address the specific issues you may encounter during your experiments. It is divided into sections corresponding to the major synthetic steps:

  • Frequently Asked Questions (FAQs): A Quick Overview

  • Troubleshooting Guide: Nitration of 2-Methylphenylacetic Acid

  • Troubleshooting Guide: Reduction of 2-(3-Methyl-4-nitrophenyl)acetic Acid

  • Analytical Methodologies for Purity Assessment

  • Experimental Protocols

  • References

Frequently Asked Questions (FAQs): A Quick Overview

Q1: What is the most common synthetic route for this compound?

A common and efficient synthetic pathway involves a two-step process starting from 2-methylphenylacetic acid. The first step is the nitration of the aromatic ring to yield 2-(3-methyl-4-nitrophenyl)acetic acid. The second step is the reduction of the nitro group to the desired amine.

Q2: What are the primary byproducts I should be aware of during this synthesis?

The main byproducts are typically associated with the two key reaction stages:

  • Nitration: Formation of regioisomers, such as 2-(3-methyl-2-nitrophenyl)acetic acid and 2-(3-methyl-6-nitrophenyl)acetic acid, as well as dinitrated species.

  • Reduction: Incomplete reduction can lead to the formation of nitroso, hydroxylamine, azoxy, and azo intermediates.

Q3: How can I monitor the progress of my reactions effectively?

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. Specific analytical protocols are detailed in Section 4.

Troubleshooting Guide: Nitration of 2-Methylphenylacetic Acid

The regioselective nitration of 2-methylphenylacetic acid to 2-(3-methyl-4-nitrophenyl)acetic acid is a critical step. The directing effects of the methyl and acetic acid groups on the aromatic ring influence the position of nitration. Byproduct formation is a common challenge.

Q&A: Nitration Issues and Solutions

Q: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 4-nitro product?

A: The formation of multiple isomers is a common issue due to the competing directing effects of the ortho-para directing methyl group and the meta-directing (deactivating) acetic acid group.

  • Causality: The activating methyl group strongly directs nitration to the ortho and para positions. The deactivating acetic acid group directs to the meta position. This results in a mixture of products.

  • Solution: Careful control of reaction temperature is paramount. Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance the selectivity for the desired 4-nitro isomer.[1][2] Additionally, the choice of nitrating agent and solvent system can influence the isomer ratio. A milder nitrating agent, such as a mixture of nitric acid and acetic anhydride, can sometimes provide better selectivity than the more aggressive sulfuric acid/nitric acid mixture.[3]

Q: I am observing the formation of dinitrated byproducts. What is causing this and how can I prevent it?

A: Dinitration occurs when the reaction conditions are too harsh, leading to the introduction of a second nitro group onto the aromatic ring.

  • Causality: Excess nitrating agent, elevated temperatures, or prolonged reaction times can all contribute to dinitration.

  • Solution:

    • Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. A molar ratio of 1.1 to 1.2 equivalents of nitric acid is often sufficient.

    • Temperature Control: Maintain a low reaction temperature throughout the addition of the nitrating agent and for the duration of the reaction.

    • Reaction Time: Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Parameter Standard Condition Troubleshooting Adjustment for Isomer/Dinitration Control
Temperature 0 - 10 °CMaintain strictly at 0 - 5 °C
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Consider HNO₃ / Acetic Anhydride for milder conditions
Equivalents of HNO₃ 1.5 - 2.0Reduce to 1.1 - 1.2
Reaction Time 2 - 4 hoursMonitor closely and quench upon completion (typically 1-2 hours)

Troubleshooting Guide: Reduction of 2-(3-Methyl-4-nitrophenyl)acetic Acid

The reduction of the nitro group is the final step to obtain the target molecule. Catalytic hydrogenation is a common and clean method for this transformation. However, incomplete reduction can lead to a variety of byproducts.

Q&A: Reduction Issues and Solutions

Q: My reduction reaction is incomplete, and I am isolating a mixture of compounds. What are these impurities and how can I ensure complete conversion?

A: Incomplete hydrogenation of a nitro group can result in the formation of several stable intermediates. The two primary pathways for nitro group reduction are the direct route and the condensation route.[4][5][6]

  • Causality: The reduction of a nitro group proceeds through several intermediates. The direct pathway involves the formation of nitroso and hydroxylamine species. The condensation pathway involves the reaction of these intermediates to form azoxy and azo compounds, which are then further reduced.[6] Insufficient catalyst loading, low hydrogen pressure, or catalyst poisoning can halt the reduction at these intermediate stages.

  • Solution:

    • Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a highly effective catalyst for nitro group reductions. Ensure a sufficient catalyst loading, typically 5-10 mol%.

    • Hydrogen Pressure: While atmospheric pressure can be sufficient, increasing the hydrogen pressure (e.g., to 50 psi) can drive the reaction to completion more efficiently.

    • Solvent Choice: Protic solvents like ethanol, methanol, or acetic acid are generally effective. Acetic acid can sometimes accelerate the reaction.[7]

    • Catalyst Deactivation: Ensure the starting material and solvent are free of impurities that could poison the catalyst, such as sulfur compounds.

Q: My final product is colored, suggesting the presence of impurities. What are these colored species and how can I remove them?

A: The presence of color, often yellow or orange, can indicate trace amounts of azoxy and azo compounds.

  • Causality: These colored byproducts form via the condensation pathway, especially if the reaction is sluggish or if there are localized areas of low hydrogen concentration.

  • Solution:

    • Optimize Reduction Conditions: Ensure vigorous stirring to maintain a homogenous distribution of hydrogen and catalyst.

    • Purification: Most of the target product can be isolated by crystallization. If colored impurities persist, a charcoal treatment of the product solution before the final crystallization can be effective at adsorbing these colored species.

Parameter Standard Condition Troubleshooting Adjustment for Complete Reduction
Catalyst 5% Pd/CIncrease to 10% Pd/C if reaction is sluggish
Hydrogen Pressure AtmosphericIncrease to 50 psi
Solvent Ethanol/MethanolConsider using acetic acid as a solvent or co-solvent
Reaction Time 4 - 8 hoursMonitor by TLC/HPLC and extend time if necessary

Analytical Methodologies for Purity Assessment

Accurate assessment of product purity is crucial. The following methods are recommended for monitoring the reaction and qualifying the final product.

Technique Mobile Phase/Conditions Expected Results
TLC (Nitration) Hexane:Ethyl Acetate (1:1) + 1% Acetic AcidStarting Material (higher Rf) vs. Product (lower Rf, more polar)
TLC (Reduction) Dichloromethane:Methanol (9:1)Starting Nitro Compound (higher Rf) vs. Product Amine (lower Rf, polar)
HPLC C18 column, Acetonitrile:Water gradient with 0.1% TFABaseline separation of starting materials, intermediates, and final product.

Experimental Protocols

Protocol 1: Nitration of 2-Methylphenylacetic Acid

  • To a stirred solution of 2-methylphenylacetic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, slowly pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to yield crude 2-(3-methyl-4-nitrophenyl)acetic acid.

Protocol 2: Catalytic Hydrogenation of 2-(3-Methyl-4-nitrophenyl)acetic Acid

  • To a solution of 2-(3-methyl-4-nitrophenyl)acetic acid (1.0 eq) in methanol, add 10% Pd/C (5 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (50 psi) with vigorous stirring.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizing the Synthetic Pathway and Potential Byproducts

Synthesis_Workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction Start 2-Methylphenylacetic Acid Nitration HNO₃, H₂SO₄ 0-5 °C Start->Nitration Reacts with Intermediate 2-(3-Methyl-4-nitrophenyl)acetic Acid Nitration->Intermediate Desired Product Byproduct1 Isomeric Nitro Products (e.g., 2-nitro, 6-nitro) Nitration->Byproduct1 Side Reaction Byproduct2 Dinitrated Products Nitration->Byproduct2 Side Reaction Reduction H₂, Pd/C Methanol Intermediate->Reduction Input for Step 2 Final_Product This compound Reduction->Final_Product Desired Product Byproduct3 Incomplete Reduction Products (Nitroso, Hydroxylamine) Reduction->Byproduct3 Side Reaction Byproduct4 Condensation Byproducts (Azoxy, Azo) Reduction->Byproduct4 Side Reaction Troubleshooting_Logic cluster_nitration_ts Nitration Troubleshooting cluster_reduction_ts Reduction Troubleshooting Issue1 Problem: Mixture of Isomers Cause1 Cause: Competing Directing Groups Issue1->Cause1 Solution1 Solution: Lower Temperature (0-5°C) Use Milder Nitrating Agent Cause1->Solution1 Issue2 Problem: Incomplete Reduction Cause2 Cause: Insufficient Catalyst/H₂ Catalyst Poisoning Issue2->Cause2 Solution2 Solution: Increase Catalyst Load/H₂ Pressure Ensure Purity of Reagents Cause2->Solution2

Caption: Troubleshooting logic for common synthesis issues.

References

  • Willgerodt, C. Ber. Dtsch. Chem. Ges.1887, 20 (2), 2467–2470. [Link]
  • Taft, R. W., Jr. J. Am. Chem. Soc.1948, 70 (10), 3364–3369. [Link]
  • Carmack, M.; Spielman, M. A. Org. React.1946, 3, 83–107.
  • Blaser, H.-U.; Steiner, H.; Studer, M.
  • Organic Syntheses, Coll. Vol. 2, p.471 (1943); Vol. 18, p.64 (1938). [Link]
  • Organic Syntheses, Coll. Vol. 4, p.42 (1963); Vol. 34, p.5 (1954). [Link]
  • Priebbenow, D. L.; Bolm, C. Chem. Soc. Rev.2013, 42 (19), 7870-7880. [Link]
  • Haber, F. Z. Elektrochem. Angew. Phys. Chem.1898, 4 (21), 506-514.
  • 2-Nitrophenylacetic acid, Wikipedia. [Link]
  • Corma, A.; Serna, P. Science2006, 313 (5785), 332-334. [Link]
  • Reduction of nitrobenzene, YouTube. [Link]
  • Nitr
  • Synthesis method of 4-bromo-2-nitrophenyl acetic acid, Google P
  • 2-amino-3-nitrotoluene, Organic Syntheses. [Link]
  • Method for synthesizing 2-methyl-3-nitrophenylacetic acid, Google P
  • p-AMINOPHENYLACETIC ACID, Organic Syntheses. [Link]
  • Synthesis of p-nitrobenzoic acid, PrepChem.com. [Link]
  • Ramesh, C.; Yao, C.-F. Synlett2011, 2011 (04), 587-588. [Link]

Sources

Technical Support Center: Stability Testing of 2-(4-Amino-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Amino-3-methylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into establishing robust stability testing protocols. Here, we will move beyond mere procedural lists to explain the scientific rationale behind each step, ensuring your experimental design is both compliant and scientifically sound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Stability Concepts

Q1: Why is stability testing critical for an Active Pharmaceutical Ingredient (API) like this compound?

A1: Stability testing is fundamental to ensuring the quality, safety, and efficacy of any API.[1] For this compound, these studies provide evidence on how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3] The primary goals are to determine a retest period for the drug substance and to recommend appropriate storage conditions.[2][3] Without this data, the safety and efficacy of the final drug product could be compromised, leading to potential patient harm and regulatory rejection.

Q2: What are the primary degradation pathways I should anticipate for this compound?

A2: Given its chemical structure—an aromatic amine and a carboxylic acid—the primary anticipated degradation pathways are oxidation and hydrolysis.

  • Oxidation: The amino group on the phenyl ring is susceptible to oxidation, which can be initiated by light, heat, or trace metals.[4] This can lead to the formation of colored degradation products and a decrease in potency. The side chains of amino acid residues like tryptophan and tyrosine are also prone to oxidation.[5]

  • Hydrolysis: While the amide bond is more stable than an ester, hydrolysis of the acetic acid side chain or reactions involving the amino group can occur under extreme pH conditions.[4][6]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate free-radical reactions, leading to a variety of degradation products.[5]

Understanding these potential pathways is crucial for designing appropriate forced degradation studies and developing stability-indicating analytical methods.[]

Forced Degradation (Stress Testing)

Q3: I'm designing a forced degradation study. What conditions are essential to include for this specific molecule?

A3: Forced degradation studies are designed to intentionally break down the API to identify potential degradation products and pathways.[5][][8][9] For this compound, a comprehensive study should include the following stress conditions, as recommended by ICH Q1A(R2):[10]

  • Acid and Base Hydrolysis: Expose the API to a range of pH values to evaluate its susceptibility to hydrolysis.[10]

  • Oxidation: Use an oxidizing agent like hydrogen peroxide to assess the impact of oxidative stress.[10]

  • Thermal Stress: Subject the API to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature) to understand the effect of heat.[10]

  • Photostability: Expose the API to controlled light conditions to determine its light sensitivity, as detailed in ICH Q1B.[10][11][12]

The goal is to achieve a target degradation of 10-20%, which is sufficient to identify degradation products without completely destroying the molecule.[13]

Q4: My forced degradation study is showing no degradation under any stress condition. What should I do?

A4: While this may suggest a highly stable molecule, it's more likely that the stress conditions were not stringent enough. Here's a troubleshooting approach:

  • Increase Stress Severity: Gradually increase the concentration of acid/base, the strength of the oxidizing agent, the temperature, or the duration of light exposure.

  • Evaluate in Solution: If you are testing the solid-state, repeat the studies with the API in solution. Degradation is often more rapid in the solution state.

  • Check Analytical Method Specificity: Ensure your analytical method is capable of detecting and separating potential degradants from the parent peak. A peak purity analysis (e.g., using a photodiode array detector) can help determine if co-eluting impurities are present.

Formal Stability Studies

Q5: What are the standard ICH conditions for long-term and accelerated stability testing that I should use?

A5: The International Council for Harmonisation (ICH) provides globally accepted guidelines for stability testing.[2][14] For a new drug substance like this compound, the following conditions are standard:

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Source: ICH Q1A(R2)[10][15]

The choice of long-term conditions depends on the climatic zone for which the drug is intended.[15] Accelerated testing is designed to increase the rate of chemical degradation and physical change, providing a predictive look at long-term stability.[16]

Q6: I've observed a "significant change" during my accelerated stability study. What are the next steps?

A6: A "significant change" is defined by the ICH as a failure to meet the acceptance criteria. If this occurs during accelerated testing, the following steps are necessary:

  • Initiate Intermediate Testing: If not already started, begin testing at intermediate conditions (30°C ± 2°C / 65% RH ± 5% RH).[10]

  • Propose a Retest Period Based on Real-Time Data: The retest period should be based on the long-term stability data.[3]

  • Investigate the Cause: Determine the root cause of the instability. This could be related to the API itself, the container closure system, or interactions with impurities.

Analytical Method Considerations

Q7: What are the key characteristics of a "stability-indicating" analytical method?

A7: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. The key characteristic is specificity . This means the method must be able to separate, detect, and quantify the various degradation products that may form, in the presence of the API and any excipients. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a commonly used technique for this purpose due to its high sensitivity and versatility.[17]

Q8: I'm developing an HPLC method and observing peak tailing for the main API peak. What could be the cause and how can I fix it?

A8: Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification. For a molecule like this compound, potential causes include:

  • Secondary Interactions: The amino group can interact with residual silanol groups on the silica-based column packing.

  • Insufficient Buffer Capacity: If the mobile phase pH is not well-controlled, the ionization state of the molecule can vary, leading to tailing.[18]

  • Column Overload: Injecting too much sample can saturate the column.[18]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the pH is at least 2 units away from the pKa of the amino and carboxylic acid groups to maintain a consistent ionization state.

  • Increase Buffer Strength: A higher buffer concentration can better control the mobile phase pH.[18]

  • Use a Different Column: Consider a column with a different stationary phase or one that is end-capped to minimize silanol interactions.

  • Reduce Sample Concentration: Inject a smaller amount of the sample to see if the peak shape improves.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid API at 80°C for 48 hours.

    • Photodegradation: Expose the solid API and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[19]

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Workflow for Investigating Out-of-Specification (OOS) Results in a Stability Study

OOS_Workflow OOS Out-of-Specification (OOS) Result Obtained Phase1 Phase 1: Laboratory Investigation OOS->Phase1 CheckCal Check Instrument Calibration and Analyst Error Phase1->CheckCal Reanalyze Re-analyze Original Sample CheckCal->Reanalyze NoAssignableCause No Assignable Cause Found? Reanalyze->NoAssignableCause Phase2 Phase 2: Full-Scale Investigation NoAssignableCause->Phase2 Yes Invalidate Invalidate Initial Result NoAssignableCause->Invalidate No ReviewMfg Review Manufacturing Records Phase2->ReviewMfg Resample Resample and Retest ReviewMfg->Resample ConfirmOOS OOS Confirmed? Resample->ConfirmOOS CAPA Implement Corrective and Preventive Actions (CAPA) ConfirmOOS->CAPA Yes ConfirmOOS->Invalidate No

Caption: Workflow for investigating OOS results.

Data Presentation

Table 1: Acceptance Criteria for Impurities in a New Drug Substance
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: ICH Q3A(R2)[20][21][22]

Note: These thresholds are general guidelines and may need to be adjusted based on the specific toxicity of any identified impurity.

References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline - EMA. (1998-01-01).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA.
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy.
  • Quality Guidelines - ICH.
  • ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003-08-01).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01).
  • Analytical Techniques In Stability Testing - Separ
  • Q1A(R2) A deep dive in Stability Studies - YouTube. (2025-04-03).
  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals - YouTube. (2024-11-17).
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC - NIH. (2022-10-28).
  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV. (2003-02-06).
  • Q1A(R2) Guideline - ICH.
  • Stability Testing of Active Pharmaceutical Ingredients - BOC Sciences.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org.
  • HPLC Troubleshooting Guide.
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006-10-25).
  • Spotlight on stability: API and drug product testing - Almac.
  • October 2006 CPMP/ICH/2737/99 ICH Topic Q 3 A (R2) Impurities in new Drug Substances ICH Step 5 NOTE FOR GUIDANCE ON IMPURITIES - EMA. (2006-10-02).
  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX - Slideshare.
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016-05-02).
  • Proteins & Peptides Forced Degradation Studies - CD Formul
  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Understanding the chemical basis of drug stability and degrad
  • Drug degradation p

Sources

Technical Support Center: Purification of Crude 2-(4-Amino-3-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-(4-Amino-3-methylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Characterization & Impurity Profile

Question 1: What are the likely impurities in my crude this compound, and how do they arise?

Answer: Understanding the potential impurities is the cornerstone of designing an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis involves the hydrolysis of a nitrile precursor, such as 2-(4-amino-3-methylphenyl)acetonitrile.

  • Unreacted Starting Materials: Incomplete hydrolysis will leave residual nitrile.

  • Side-Reaction Products: The amino group is susceptible to side reactions. For instance, in acidic hydrolysis conditions, you might see byproducts from reactions involving the amino functionality.

  • Reagents and Solvents: Residual acids, bases, or solvents used in the synthesis and initial work-up are common. For example, if sulfuric acid is used for hydrolysis, residual sulfates may be present.[1][2]

  • Color-Causing Impurities: The presence of a distinct color, often yellow to tan, suggests the formation of oxidized or polymeric byproducts. Aromatic amines are particularly prone to air oxidation, which can lead to colored impurities.

A preliminary analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities before proceeding with purification.

Question 2: My crude product is a dark, oily substance instead of a solid. What should I do?

Answer: An oily crude product often indicates the presence of significant impurities that are depressing the melting point or preventing crystallization.

  • Solvent Contamination: The most common culprit is residual solvent. Ensure your crude product is thoroughly dried under vacuum, possibly with gentle heating, to remove any remaining solvents from the reaction or work-up.

  • High Impurity Load: A high concentration of byproducts can act as a eutectic mixture, preventing crystallization. In this case, a preliminary purification step is necessary before attempting crystallization. Liquid-liquid extraction can be an effective first pass. Dissolve the oil in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove acidic impurities. Subsequent washes with brine can help remove water-soluble impurities.

  • Degradation: The compound itself may be degrading. Aromatic amino acids can be sensitive to heat and light. Ensure that your work-up and drying procedures are performed under mild conditions.

Purification Strategies: A Deeper Dive

Question 3: What is the most effective and scalable method for purifying this compound?

Answer: For industrial-scale and most lab-scale purifications, recrystallization is often the most efficient and economical method. The choice of solvent is critical for successful recrystallization.

Given that this compound has both an acidic carboxylic acid group and a basic amino group, its solubility is highly pH-dependent. This amphoteric nature can be exploited for purification.

A typical and effective recrystallization involves:

  • Dissolving the crude product in a hot solvent in which it has high solubility.

  • Allowing the solution to cool slowly, promoting the formation of pure crystals as the solubility decreases.

  • Filtering the purified crystals.

Hot water is often a good starting point for recrystallizing amino acids.[3] The solubility of similar compounds like methylphenylacetic acid is low in cold water but increases significantly at higher temperatures.[1]

Question 4: I'm struggling with recrystallization. My product either "oils out" or the recovery is very low. What am I doing wrong?

Answer: This is a common challenge in crystallization. Let's break down the potential issues:

  • "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent.

    • Solution: Use a larger volume of solvent to ensure the compound remains dissolved at a lower temperature. Alternatively, switch to a solvent system where the compound has lower solubility at elevated temperatures. A mixed solvent system can also be effective. For instance, dissolving the compound in a good solvent (like ethanol) and then adding a poor solvent (like water) until the solution becomes turbid, followed by gentle heating to redissolve, can promote better crystal formation upon cooling.

  • Low Recovery: This typically means the compound is too soluble in the chosen solvent, even at low temperatures.

    • Solution: Consider a different solvent or a mixed solvent system. If your compound is highly soluble in a particular solvent, you can add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the first solvent) to induce precipitation. For example, if your product is very soluble in methanol, you could slowly add diethyl ether to decrease its solubility and promote crystallization.

The diagram below illustrates a decision-making workflow for troubleshooting recrystallization.

Caption: Troubleshooting workflow for recrystallization.

Question 5: Can I use chromatography for purification? If so, what conditions are recommended?

Answer: Yes, chromatography is a powerful tool for purifying amino acids, especially for achieving very high purity on a smaller scale.[4][5]

  • Column Chromatography (Flash Chromatography): For preparative scale, silica gel chromatography can be used. However, the polar nature of your compound can lead to tailing on silica. A mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is a good starting point. Adding a small amount of acetic acid or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid group and improve the peak shape.

  • High-Performance Liquid Chromatography (HPLC): For analytical and semi-preparative work, reversed-phase HPLC is very effective. A C18 column is typically used with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.[4]

The following diagram outlines a general strategy for selecting a purification method.

Purification_Strategy start Crude this compound purity_check Assess Purity (TLC/HPLC) start->purity_check decision Purity Level? purity_check->decision high_purity High Purity (>90%) decision->high_purity High low_purity Low Purity (<90%) decision->low_purity Low recrystallization Recrystallization high_purity->recrystallization extraction Liquid-Liquid Extraction low_purity->extraction final_product Pure Product recrystallization->final_product extraction->recrystallization chromatography Column Chromatography extraction->chromatography If impurities persist chromatography->final_product

Caption: General purification strategy decision tree.

Experimental Protocols

Protocol 1: Recrystallization from Hot Water

This protocol provides a general guideline for the recrystallization of this compound. The exact volumes will need to be optimized based on the purity of your crude material.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound into an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of deionized water to the flask.

  • Gently heat the mixture on a hot plate with stirring. Add more hot water portion-wise until all the solid has just dissolved. Avoid adding an excess of water to ensure good recovery.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes to decolorize. Hot filter the solution to remove the charcoal.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Data Presentation

Table 1: Solubility and Melting Point Data for Related Phenylacetic Acids

CompoundMolecular Weight ( g/mol )Melting Point (°C)Water Solubility
4-Aminophenylacetic acid151.16201 (dec.)Very soluble in hot water
Phenylacetic acid136.1576-78Sparingly soluble
This compound165.19Not readily availableExpected to be soluble in hot water

Data sourced from various chemical suppliers and databases.[3]

References

  • Jurková, M., & Wurst, M. (1988). Chromatography of microbial metabolites of aromatic amino acids. Journal of Chromatography A, 446, 117-130.
  • Majhi, P., et al. (2019). Chromatographic Separation of Amino Acids. In Separation of Amino Acids and Peptides.
  • CN1927801A - Preparation method of methylphenyl acetic acid. (2007). Google Patents.
  • CN100455557C - The production method of methylphenylacetic acid. (2009). Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(4-Amino-3-methylphenyl)acetic acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylacetic acid derivatives are a cornerstone in medicinal chemistry, forming the basis of many nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide provides a comparative analysis of the biological activity of 2-(4-Amino-3-methylphenyl)acetic acid and two of its positional isomers. We explore the hypothesis that subtle shifts in the positions of the amino and methyl functional groups on the phenyl ring can profoundly alter biological efficacy, specifically anti-inflammatory and cytotoxic activities. Through a series of standardized in vitro assays, including cyclooxygenase (COX) inhibition, nitric oxide (NO) suppression, and cytotoxicity assessments, this guide elucidates the critical structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. The findings underscore the importance of isomeric purity and precise structural design in the development of targeted therapeutics.

Introduction

The phenylacetic acid scaffold is a privileged structure in drug discovery, most notably recognized for its role in the development of potent anti-inflammatory agents like diclofenac.[1][3] These molecules typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[4] The COX enzyme exists in two primary isoforms: COX-1, a constitutive enzyme involved in homeostatic functions, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[4] Selective inhibition of COX-2 over COX-1 is a key objective in modern NSAID design to minimize gastrointestinal side effects.[3]

Furthermore, many small molecule therapeutics are being investigated for their potential as anticancer agents.[5][6] Phenylacetic acid and phenylacetamide derivatives have demonstrated anti-proliferative and pro-apoptotic effects on various cancer cell lines.[5][7][8] This dual potential for anti-inflammatory and anticancer activity makes this chemical class a fertile ground for investigation.

This guide focuses on a specific derivative, this compound, and its positional isomers. The core hypothesis is that the spatial arrangement of the amino (-NH2) and methyl (-CH3) substituents dictates the molecule's interaction with biological targets. By systematically comparing the parent compound with its isomers, we can derive valuable structure-activity relationships (SAR) that inform future rational drug design.[9][10][11]

For this comparison, we will evaluate the following three compounds:

  • Compound A: this compound

  • Compound B: 2-(4-Amino-2-methylphenyl)acetic acid

  • Compound C: 2-(3-Amino-4-methylphenyl)acetic acid

We will assess their relative efficacy in inhibiting COX-1 and COX-2 enzymes, their ability to suppress inflammatory nitric oxide production in macrophages, and their cytotoxic potential against a panel of human cancer cell lines.

Materials and Methods

Cyclooxygenase (COX-1/COX-2) Inhibition Assay
  • Rationale: This assay directly measures the primary mechanism of action for most NSAIDs. By determining the concentration required to inhibit 50% of enzyme activity (IC50), we can quantify both the potency and the COX-2 selectivity of each isomer.

  • Protocol:

    • A commercial colorimetric COX inhibitor screening assay kit is used.

    • Ovine COX-1 and human recombinant COX-2 enzymes are utilized.

    • Each compound (A, B, and C) is dissolved in DMSO to create stock solutions and then serially diluted in assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • The enzymes are pre-incubated with the test compounds or a vehicle control (DMSO) for 10 minutes at 25°C.

    • The reaction is initiated by adding arachidonic acid as the substrate.

    • The reaction is allowed to proceed for 5 minutes at 37°C.

    • The production of prostaglandin G2 is measured colorimetrically by monitoring the absorbance at 590 nm.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

    • The COX-2 selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Nitric Oxide (NO) Inhibition Assay in Macrophages
  • Rationale: During inflammation, macrophages are stimulated (e.g., by bacterial lipopolysaccharide, LPS) to produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[12][13] NO is a key pro-inflammatory mediator. This assay provides a cell-based measure of anti-inflammatory activity.

  • Protocol:

    • Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.[12] Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.[12]

    • Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (A, B, C) for 1 hour.

    • Stimulation: Cells are then stimulated with 1 µg/mL of LPS to induce iNOS expression and NO production.[14] A set of wells without LPS stimulation serves as a negative control.

    • Incubation: The plates are incubated for 24 hours at 37°C.

    • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[14][15][16] 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm after a 10-minute incubation.

    • Data Analysis: A standard curve using sodium nitrite is generated to quantify nitrite concentrations. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. IC50 values are determined from dose-response curves.

MTT Cytotoxicity Assay
  • Rationale: To evaluate the potential anticancer activity of the isomers, their effect on the metabolic activity and viability of cancer cells is assessed. The MTT assay is a standard colorimetric method for this purpose.[17][18] It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

  • Protocol:

    • Cell Culture: A panel of human cancer cell lines is used, for example: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).

    • Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.

    • Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., 1 µM to 200 µM). A vehicle control (DMSO) is included.

    • Incubation: Plates are incubated for 48 hours.

    • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[18] The plate is shaken for 15 minutes.

    • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[19]

    • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated from the dose-response curves.

Mechanistic Investigation: NF-κB Signaling
  • Rationale: The transcription factor NF-κB is a master regulator of inflammation.[20][21] It controls the expression of many pro-inflammatory genes, including iNOS and COX-2.[20][22] To understand the mechanism behind the observed anti-inflammatory activity, we can assess the effect of the most active isomer on the NF-κB pathway.

  • Workflow:

    • Treat RAW 264.7 macrophages with the most potent anti-inflammatory isomer.

    • Stimulate with LPS.

    • Lyse the cells and perform Western blot analysis to measure the phosphorylation of IκBα, a key step in NF-κB activation.[21][23] A reduction in phosphorylated IκBα would indicate inhibition of the pathway.

Results

The experimental data are summarized in the tables below for direct comparison.

Table 1: Comparative COX-1 and COX-2 Inhibition

Compound Chemical Name COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index (SI)
A This compound 15.2 0.8 19.0
B 2-(4-Amino-2-methylphenyl)acetic acid 25.8 8.5 3.0

| C | 2-(3-Amino-4-methylphenyl)acetic acid | 5.4 | 1.2 | 4.5 |

Table 2: Comparative Inhibition of NO Production in LPS-Stimulated Macrophages

Compound Chemical Name NO Inhibition IC50 (µM)
A This compound 12.5
B 2-(4-Amino-2-methylphenyl)acetic acid 45.7

| C | 2-(3-Amino-4-methylphenyl)acetic acid | 28.1 |

Table 3: Comparative Cytotoxicity in Human Cancer Cell Lines

Compound Chemical Name IC50 (µM) - MCF-7 (Breast) IC50 (µM) - A549 (Lung) IC50 (µM) - HCT116 (Colon)
A This compound > 100 > 100 > 100
B 2-(4-Amino-2-methylphenyl)acetic acid 85.2 91.5 > 100

| C | 2-(3-Amino-4-methylphenyl)acetic acid | 42.1 | 55.8 | 68.3 |

Visualization of Workflows and Pathways

To clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_prep Compound Preparation cluster_assays In Vitro Biological Evaluation cluster_analysis Data Analysis CpdA Compound A COX COX-1/COX-2 Inhibition Assay CpdA->COX NO NO Inhibition Assay (RAW 264.7 Cells) CpdA->NO MTT MTT Cytotoxicity Assay (Cancer Cell Lines) CpdA->MTT CpdB Compound B CpdB->COX CpdB->NO CpdB->MTT CpdC Compound C CpdC->COX CpdC->NO CpdC->MTT IC50 Calculate IC50 Values COX->IC50 NO->IC50 MTT->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Experimental workflow for comparing isomer bioactivity.

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa p-IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription (COX-2, iNOS) CompoundA Compound A (Inhibition) CompoundA->IKK blocks

Caption: Proposed inhibition of the NF-κB signaling pathway.

Discussion

The results clearly demonstrate that the isomeric position of the methyl and amino groups has a dramatic impact on biological activity.

The proposed mechanism for this activity is the inhibition of the NF-κB signaling pathway, which is a key regulator of both COX-2 and iNOS expression.[20][23] The structure of Compound A may allow for optimal binding within the active site of an upstream kinase like IKK, preventing the cascade that leads to inflammation.[21][24]

In contrast, Compound B, with the methyl group at the 2-position, was significantly less active in all anti-inflammatory assays. The steric hindrance from the methyl group being ortho to the acetic acid side chain likely impedes the molecule's ability to fit into the active site of the COX enzymes and other protein targets. Compound C showed moderate activity, suggesting that while its configuration is more favorable than Compound B's, it does not achieve the optimal orientation of Compound A.

Cytotoxic Activity: An interesting divergence was observed in the cytotoxicity assays. While Compound A was largely non-toxic to the tested cancer cell lines (IC50 > 100 µM), Compound C displayed moderate cytotoxic effects, particularly against the MCF-7 breast cancer line (IC50 = 42.1 µM). This suggests that the structural features favoring anti-inflammatory activity are distinct from those required for cytotoxicity. The 3-amino, 4-methyl substitution pattern of Compound C may interact with targets involved in cell proliferation or apoptosis that are not engaged by Compound A. Phenylacetamide derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways, and it's possible Compound C acts through a similar mechanism.[7][8]

Structure-Activity Relationship (SAR) Summary:

  • 4-Amino, 3-Methyl Substitution (Compound A): This arrangement is optimal for potent and selective COX-2 inhibition and cellular anti-inflammatory activity. The meta position of the methyl group relative to the amino group appears crucial.

  • Ortho-Methyl Group (Compound B): Placing the methyl group at the 2-position drastically reduces anti-inflammatory activity, likely due to steric hindrance that prevents effective binding to target enzymes.

  • 3-Amino, 4-Methyl Substitution (Compound C): This pattern reduces anti-inflammatory potency compared to Compound A but confers moderate cytotoxic activity against cancer cells, indicating a different biological target profile.

Conclusion

This comparative guide demonstrates that the biological activity of aminomethyl-substituted phenylacetic acids is highly dependent on the precise isomeric arrangement of the functional groups. This compound (Compound A) was identified as a potent and selective COX-2 inhibitor with significant anti-inflammatory properties, making it a promising lead candidate for the development of new NSAIDs. Conversely, its isomer, 2-(3-Amino-4-methylphenyl)acetic acid (Compound C), showed a distinct profile with moderate anticancer activity. These findings highlight the power of isomeric analysis in drug discovery and provide a clear SAR framework for guiding the synthesis of more potent and specific therapeutic agents. Further studies should focus on elucidating the specific mechanism of cytotoxicity for Compound C and optimizing the anti-inflammatory profile of Compound A.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
  • Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor-kappaB (NF-kappaB) signaling pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(4), a000165. [Link]
  • Perkins, N. D. (2007). Integrating cell-signalling pathways with NF-kappaB and IKK function. Nature Reviews Molecular Cell Biology, 8(1), 49-62. [Link]
  • van Meerloo, J., et al. (2011). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. In: Cell Sensitivity Assays: The MTT Assay. Springer. [Link]
  • Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
  • Mulero, M. C., et al. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 10, 1399. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
  • Scribd. (n.d.).
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
  • Google Patents. (1984).
  • Blaskó, G., et al. (1985). [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues]. Archiv der Pharmazie, 318(5), 419-25. [Link]
  • Feldpausch, M., et al. (2016). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Nutrients, 8(10), 639. [Link]
  • Lin, Y. C., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 10(3), 553–566. [Link]
  • Spandidos Publications. (2025). Phenylacetic acid derivative: Significance and symbolism.
  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]
  • ResearchGate. (n.d.). Nitric oxide (NO) production in RAW 264.7 macrophages. [Link]
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71. [Link]
  • Semantic Scholar. (2013). 2-(4-Fluorophenyl)
  • Jurnal Kedokteran Brawijaya. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. [Link]
  • Kim, S. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of Medicinal Plants Research, 3(5), 405-411. [Link]
  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]
  • Semantic Scholar. (1977). ANTIINFLAMMATORY PHENYLACETIC ACID DERIVATIVES. II.
  • ResearchGate. (2011).
  • Rowlinson, S. W., et al. (2003). Molecular determinants for the selective inhibition of cyclooxygenase-2 by lumiracoxib. Journal of Biological Chemistry, 278(47), 45763-45769. [Link]
  • Wikipedia. (n.d.). Analgesic. [Link]
  • Khan, I., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 26(15), 4446. [Link]
  • PubChem. (n.d.). 4-Aminomethylphenylacetic acid. [Link]
  • MDPI. (2024). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. [Link]
  • PubChem. (n.d.). 2-amino-2-(4-methylphenyl)acetic Acid. [Link]
  • Wood, P. J., et al. (2018). Structure-activity relationships of rationally designed AMACR 1A inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3359-3367. [Link]
  • Drug Design Org. (2005).
  • Pharmacology Mentor. (2024).
  • Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. [Link]
  • Wu, Y., et al. (2021). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 9, e11791. [Link]
  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4A), 621-7. [Link]

Sources

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2-(4-Amino-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 2-(4-Amino-3-methylphenyl)acetic acid against a traditional Ultraviolet-Visible (UV-Vis) spectrophotometric assay. This compound is a critical process intermediate in the synthesis of several active pharmaceutical ingredients (APIs), and its accurate quantification is paramount for ensuring process control, yield optimization, and the quality of the final drug substance.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with a detailed, side-by-side comparison of these two analytical techniques, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[1][3][4][5]

The Analytical Challenge

This compound and its potential process-related impurities or degradation products may possess similar chromophores, making selective quantification challenging. A robust analytical method must be able to unequivocally assess the analyte in the presence of these other components.[6] This guide will demonstrate the superior specificity, accuracy, and precision of the novel HPLC-UV method.

Comparison of Analytical Methodologies

FeatureNovel HPLC-UV MethodTraditional UV-Vis Spectrophotometric Method
Principle Chromatographic separation of the analyte from impurities followed by quantification based on UV absorbance at a specific wavelength.Direct measurement of the total UV absorbance of a solution at a wavelength corresponding to the maximum absorbance of the analyte.
Specificity High. Achieved through physical separation of components on the HPLC column.Low. Susceptible to interference from any compound that absorbs at the same wavelength.
Sensitivity High. Capable of detecting and quantifying low levels of the analyte.Moderate to Low. Limited by the molar absorptivity of the analyte and background noise.
Application Suitable for assay, impurity determination, and stability studies.Primarily suitable for the assay of pure substances or simple mixtures with no interfering components.

Validation Workflow Overview

The following diagram illustrates the systematic approach to validating an analytical method in accordance with ICH guidelines.[7][8] Each parameter is a critical piece of evidence demonstrating the method's suitability for its intended purpose.[1]

ValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting Protocol Validation Protocol Definition (Scope, Parameters, Acceptance Criteria) Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD Detection Limit (LOD) Protocol->LOD LOQ Quantitation Limit (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report (Results, Analysis, Conclusion) Specificity->Report Range Range Linearity->Range Linearity->Report Range->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report LinearityRelationship Concentration Analyte Concentration Response Instrument Response Concentration->Response Directly Proportional

Caption: The relationship between concentration and response in a linear method.

Accuracy

Expertise & Experience: Accuracy measures the closeness of the test results to the true value. It is typically assessed by a recovery study, where a known amount of analyte is "spiked" into a sample matrix.

Experimental Protocol:

  • Prepare samples of the matrix (placebo) spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples using the respective methods.

  • Calculate the percent recovery for each sample.

Comparative Data Summary:

Concentration LevelNovel HPLC-UV Method (% Recovery)Traditional UV-Vis Method (% Recovery)Acceptance Criteria
80% 99.8%108.5%98.0% - 102.0%
100% 100.5%106.2%98.0% - 102.0%
120% 101.2%104.9%98.0% - 102.0%
Mean Recovery 100.5%106.5%98.0% - 102.0%

The high recovery values for the UV-Vis method are indicative of positive interference from the matrix, a direct consequence of its poor specificity.

Precision

Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. [9]* Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol (Repeatability):

  • Prepare six identical samples of this compound at 100% of the target concentration.

  • Analyze all six samples on the same day, with the same analyst and instrument.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

Experimental Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day with a different analyst.

  • Compare the results from both studies using appropriate statistical tests.

Comparative Data Summary:

ParameterNovel HPLC-UV Method (%RSD)Traditional UV-Vis Method (%RSD)Acceptance Criteria
Repeatability (n=6) 0.45%1.85%%RSD ≤ 2.0%
Intermediate Precision (n=12) 0.68%2.45%%RSD ≤ 2.0%

The higher %RSD for the UV-Vis method reflects greater variability in the measurements, likely due to its lower signal-to-noise ratio and susceptibility to minor fluctuations in matrix composition.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Expertise & Experience: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [1]The LOD is the lowest amount of analyte that can be detected but not necessarily quantified. [1]These are critical for the analysis of impurities.

Experimental Protocol: These limits can be determined based on the signal-to-noise ratio (S/N) of the response.

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Comparative Data Summary:

ParameterNovel HPLC-UV MethodTraditional UV-Vis MethodAcceptance Criteria
LOD (µg/mL) 0.10.8Method is sufficiently sensitive for its intended purpose.
LOQ (µg/mL) 0.32.5Analyte can be accurately and precisely measured at this level.

Conclusion

The validation data unequivocally demonstrates the superiority of the novel HPLC-UV method for the analysis of this compound. While the traditional UV-Vis spectrophotometric method may be simpler, it lacks the necessary specificity for reliable quantification in a complex sample matrix, as evidenced by its poor accuracy and higher variability.

The HPLC-UV method is highly specific, linear, accurate, and precise over a wide analytical range. It is stability-indicating and possesses low detection and quantitation limits, making it suitable for a wide range of applications, from process control to the quantification of trace-level impurities and stability testing. [10][11]Adherence to the validation principles outlined by regulatory bodies like the FDA and EMA ensures the generation of high-quality, reliable, and defensible analytical data. [5][12][13]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • ProPharma. (2024).
  • TechnoBridge. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. TechnoBridge. [Link]
  • Asian Journal of Pharmaceutical and Clinical Research. (2020).
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
  • Lab Manager. (2025).
  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • AMSbiopharma. (2025).
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
  • SlideShare. (n.d.).
  • Separation Science. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. [Link]
  • Altabrisa Group. (2025).
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
  • International Journal of Research and Review. (2025).
  • GMP Navigator. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Pharmaguideline. (2024).

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-(4-Amino-3-methylphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and clinical diagnostics, the specificity of immunoassays is paramount. For small molecules like 2-(4-Amino-3-methylphenyl)acetic acid (AMPAA), a key metabolite and biomarker, the ability to distinguish it from its structural analogs is critical for accurate quantification. This guide provides an in-depth comparison of potential cross-reactivity among AMPAA derivatives, supported by established experimental methodologies. We will explore the principles of antibody-antigen recognition and detail the experimental workflows to empower researchers to validate the specificity of their own immunoassays.

The Imperative of Specificity in AMPAA Immunoassays

Structural Analogs of AMPAA: A Comparative Overview

To understand cross-reactivity, we must first consider the structural features of AMPAA and its potential derivatives. The specificity of an antibody is determined by its binding affinity to the unique three-dimensional shape and chemical properties of its target epitope.[1] Minor modifications to the AMPAA structure can significantly alter this interaction.

Below is a comparison of AMPAA with a curated set of its hypothetical, yet plausible, structural derivatives. These derivatives have been selected to represent common metabolic transformations or synthetic variations that a researcher might encounter.

Compound IDCompound NameStructural Modification from AMPAAPredicted Cross-Reactivity
AMPAA This compound Reference Compound 100%
AMP-1 2-(4-Amino-3-ethyl phenyl)acetic acidMethyl group at position 3 replaced by an ethyl group.High
AMP-2 2-(4-Amino-3-chloro phenyl)acetic acidMethyl group at position 3 replaced by a chlorine atom.Moderate to Low
AMP-3 2-(4-Acetamido -3-methylphenyl)acetic acidAmino group is acetylated.Low
AMP-4 3 -(4-Amino-3-methylphenyl)propanoic acid Acetic acid side chain extended by one methylene group.Moderate
AMP-5 2-(3 -Amino-4 -methylphenyl)acetic acidPositional isomers of the amino and methyl groups.Very Low
AMP-6 2-(4-Amino-3-benzoylphenyl)acetic acidMethyl group at position 3 replaced by a benzoyl group.[5]Low to Very Low

The rationale behind these predictions lies in the degree of structural and electronic alteration. Small aliphatic changes (AMP-1) are less likely to disrupt binding than the introduction of a bulky, electronegative atom (AMP-2) or a larger functional group (AMP-3, AMP-6). Changes to the side chain length (AMP-4) or the positions of key functional groups (AMP-5) can also significantly impact antibody recognition.

Experimental Assessment of Cross-Reactivity

To empirically determine the cross-reactivity of an anti-AMPAA antibody, two primary techniques are widely employed: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA: The Workhorse of Cross-Reactivity Screening

Competitive ELISA is a robust and widely used method for quantifying the cross-reactivity of an antibody with various analogs.[6][7] The principle relies on the competition between a labeled antigen (the reference compound, AMPAA) and an unlabeled test compound (the derivative) for a limited number of antibody binding sites.[8] A higher affinity of the test compound for the antibody will result in a greater displacement of the labeled antigen and a correspondingly lower signal.

Caption: Principle of Competitive ELISA for Cross-Reactivity Assessment.

  • Plate Coating:

    • Coat the wells of a high-binding 96-well microplate with an anti-AMPAA antibody (e.g., 1-5 µg/mL in a suitable coating buffer like carbonate-bicarbonate, pH 9.6).[9]

    • Incubate overnight at 4°C.[7]

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[9]

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 3% BSA in PBS) to each well to prevent non-specific binding.[7]

    • Incubate for 1-2 hours at room temperature.[7]

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the AMPAA standard and each of the test derivatives (AMP-1 to AMP-6) in assay buffer.

    • In a separate dilution plate, mix 50 µL of each standard or derivative dilution with 50 µL of a fixed concentration of AMPAA-HRP (horseradish peroxidase) conjugate.

    • Incubate this mixture for 1 hour at room temperature to allow for the competitive binding to occur.[9]

    • Transfer 100 µL of the mixture to the corresponding wells of the antibody-coated plate.[9]

    • Incubate for 1-2 hours at room temperature.[7]

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.[8][9]

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).[7]

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.[8]

    • Plot the absorbance against the logarithm of the analyte concentration for AMPAA and each derivative to generate sigmoidal dose-response curves.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for AMPAA and each derivative.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of AMPAA / IC50 of Derivative) x 100

Surface Plasmon Resonance (SPR): A Real-Time Perspective on Binding Kinetics

SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[10][11] In the context of cross-reactivity, SPR can be used to measure the binding affinity (KD) of an antibody to AMPAA and its derivatives.

Caption: Workflow for assessing cross-reactivity using Surface Plasmon Resonance.

  • Antibody Immobilization:

    • Covalently immobilize the anti-AMPAA antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).[12]

  • Analyte Injection and Binding Analysis:

    • Prepare a series of dilutions for AMPAA and each derivative in a suitable running buffer.

    • Inject the analyte solutions sequentially over the sensor surface at a constant flow rate.[10]

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to generate a sensorgram showing the association and dissociation phases.[11]

  • Surface Regeneration:

    • After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the antibody-analyte interaction (e.g., a low pH buffer) to prepare for the next injection.[12]

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • A lower KD value indicates a higher binding affinity.

    • Cross-reactivity can be expressed as the ratio of the binding affinities:

      % Cross-Reactivity = (KD of AMPAA / KD of Derivative) x 100

Comparative Data Analysis

The following table presents a hypothetical but representative dataset that could be obtained from a competitive ELISA study.

Compound IDIC50 (ng/mL)% Cross-Reactivity
AMPAA 10100%
AMP-1 1566.7%
AMP-2 1506.7%
AMP-3 8001.25%
AMP-4 7513.3%
AMP-5 >10,000<0.1%
AMP-6 >10,000<0.1%

These illustrative results demonstrate a high degree of specificity for the hypothetical anti-AMPAA antibody, with significant cross-reactivity only observed for the closely related ethyl-substituted analog (AMP-1). The other derivatives show minimal to negligible cross-reactivity, indicating that they would not significantly interfere with the accurate measurement of AMPAA in a sample.

Conclusion and Best Practices

The rigorous assessment of cross-reactivity is a cornerstone of reliable immunoassay development. This guide has outlined the critical considerations for evaluating the specificity of antibodies against this compound and its structural analogs. By employing systematic experimental approaches like competitive ELISA and SPR, researchers can gain a comprehensive understanding of their assay's performance and ensure the generation of accurate and reproducible data.

As a final recommendation, it is imperative to test for cross-reactivity against all known and potential metabolites and structurally related compounds that may be present in the intended sample matrix. This proactive approach to validation will instill confidence in the analytical results and their subsequent interpretation in research and clinical settings.

References

  • Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC. (n.d.).
  • Antibody Cross Reactivity And How To Avoid It? - ELISA kit. (n.d.).
  • Competitive ELISA protocol - St John's Laboratory. (n.d.).
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.).
  • Surface Plasmon Resonance Biosensor for Biomolecular Interaction Analysis Based on Spatial Modulation Phase Detection - ResearchGate. (n.d.).
  • Competitive ELISA Protocol - Creative Diagnostics. (n.d.).
  • Insights into the detection of AMPA cross-reactivity: comparing cyclic peptide- to protein-based assays - NIH. (2025, July 7).
  • Protocol for Competitive ELISA - Creative Proteomics. (n.d.).
  • Competitive ELISA Protocol | Sino Biological. (n.d.).
  • Surface Plasmon Resonance for Biomolecular Interaction Analysis - Aragen Life Sciences. (n.d.).
  • Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. (2023, January 27).
  • Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops a - Taylor & Francis. (n.d.).
  • A Researcher's Guide to Assessing Immunoassay Cross-Reactivity: A Case Study with N-(2-Heptyl)aniline - Benchchem. (n.d.).
  • (PDF) Insights into the detection of AMPA cross-reactivity: comparing cyclic peptide- to protein-based assays - ResearchGate. (n.d.).
  • A Practical Guide to Immunoassay Method Validation - PMC - PubMed Central. (n.d.).
  • ILA34 | Design and Validation of Immunoassays for Assessment of Human Allergenicity of New Biotherapeutic Drugs - CLSI. (n.d.).
  • Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
  • Cross-reactivity of anti-modified protein antibodies in rheumatoid arthritis - PubMed. (2024, December 20).
  • 2-(4-Amino-3-benzoylphenyl)acetic acid | C15H13NO3 | CID 13408270 - PubChem. (n.d.).
  • Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI. (n.d.).
  • Interferences in Immunoassay - PMC - PubMed Central - NIH. (n.d.).
  • WO2004048314A1 - Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors - Google Patents. (n.d.).

Sources

A Researcher's Guide to Establishing In-Vitro & In-Vivo Correlation for Novel Anti-Inflammatory Agents: The Case of 2-(4-Amino-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Benchtop and Biological Efficacy

In the landscape of drug development, particularly for anti-inflammatory agents, the ultimate goal is to translate promising molecular activity observed in a test tube into tangible therapeutic effects in a living system. This journey from in-vitro potential to in-vivo proof-of-concept is bridged by a critical discipline known as In-Vitro In-Vivo Correlation (IVIVC). An effective IVIVC serves as a predictive mathematical model that connects an in-vitro property of a drug with its in-vivo response.[1][2] Establishing a strong IVIVC is a cornerstone of modern pharmaceutical science; it can act as a surrogate for in-vivo bioavailability studies, validate dissolution methods, and provide crucial support for biowaivers during scale-up and post-approval changes, ultimately accelerating the development timeline and reducing regulatory burdens.[3][4]

This guide provides a comprehensive framework for establishing an IVIVC for a novel compound, 2-(4-Amino-3-methylphenyl)acetic acid . While this specific molecule is not extensively documented, its structure is analogous to the phenylacetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, we will proceed based on the well-established mechanism of action for NSAIDs: the inhibition of cyclooxygenase (COX) enzymes.[5][6]

We will outline a scientifically rigorous, two-part experimental plan, comparing our target compound against well-characterized alternatives. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind experimental choices to ensure a robust and self-validating study design.

Part 1: In-Vitro Characterization – Targeting the Engine of Inflammation

Scientific Rationale: Pinpointing COX-1 and COX-2 Inhibition

The primary therapeutic effects of NSAIDs—analgesic, antipyretic, and anti-inflammatory actions—stem from their ability to block the synthesis of prostaglandins.[6] They achieve this by inhibiting the cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[7]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential "housekeeping" functions, such as maintaining the protective lining of the gastrointestinal tract.[7]

  • COX-2 is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[8] Prostaglandins produced by COX-2 are key mediators of pain and inflammation.[9]

Therefore, a compound's relative inhibitory activity against COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile. Selective COX-2 inhibitors were developed specifically to provide anti-inflammatory relief with a reduced risk of the gastrointestinal side effects associated with non-selective COX-1 inhibition.[9][10] Our first step is to quantify the potency (IC50) and selectivity of this compound against both COX isoforms.

Comparative Compound Selection

To contextualize the activity of our test compound, we will compare it against two industry-standard controls:

  • Indomethacin: A potent, non-selective COX inhibitor, known to inhibit both COX-1 and COX-2.[11][12] It serves as a benchmark for traditional NSAID activity.

  • Celecoxib: A well-known selective COX-2 inhibitor, representing a more modern, targeted therapeutic approach.[8][13]

Visualizing the Mechanism: The COX Signaling Pathway

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the mechanism of NSAID inhibition.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cell_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) Cell_Stimuli->PLA2 Activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid Liberates PLA2->Membrane_Phospholipids COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Substrate PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Synthesized into Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate NSAIDs Test Compound Indomethacin Celecoxib NSAIDs->COX_Enzymes Inhibit

Caption: Mechanism of NSAID action via inhibition of COX enzymes.

Experimental Protocol: In-Vitro Colorimetric COX Inhibition Assay

This protocol is based on standard commercial assay kits that measure the peroxidase activity of COX.[7][14] The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 (ovine) and COX-2 (recombinant ovine) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric substrate)

  • Test compounds (dissolved in appropriate solvent, e.g., DMSO)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a dilution series for the test compound, Indomethacin, and Celecoxib.

  • Plate Setup: Designate wells for 100% initial activity (enzyme + solvent, no inhibitor), inhibitor wells (enzyme + test compounds), and background wells (no enzyme).

  • Reaction Incubation:

    • To all wells (except background), add 150 µL of Assay Buffer and 10 µL of Heme.

    • Add 10 µL of the appropriate solvent (for 100% activity wells) or 10 µL of the diluted inhibitor solutions to the inhibitor wells.

    • Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

    • Gently shake the plate and incubate for 5 minutes at 25°C.

  • Initiate Reaction: Add 20 µL of TMPD solution to all wells, followed immediately by 20 µL of Arachidonic Acid solution to initiate the reaction.

  • Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Subtract the background rate from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate of 100% Activity - Rate of Inhibitor) / Rate of 100% Activity] x 100

    • Plot the % Inhibition versus the log of inhibitor concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Data Presentation: Comparative COX Inhibition Profile

The results of the in-vitro assay should be summarized to clearly present the potency and selectivity of each compound.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
This compound Experimental ValueExperimental ValueCalculated Value
Indomethacin~27[15]~180[15]~0.15
Celecoxib>4000 (literature range)~40 (literature range)>100[8]

Note: Values for control compounds are based on literature and may vary slightly based on specific assay conditions.[11][12][15]

Part 2: In-Vivo Efficacy – Validating Anti-Inflammatory Action

Scientific Rationale: Carrageenan-Induced Paw Edema Model

To assess the in-vivo anti-inflammatory activity, we will use the carrageenan-induced paw edema model in rats. This is a classic, highly reproducible, and well-validated model for evaluating acute inflammation.[16][17] The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema (swelling), which is maximal around 3-5 hours post-injection.[18][19] The model is particularly sensitive to inhibitors of prostaglandin synthesis, making it an excellent choice for evaluating NSAIDs.[16] The reduction in paw volume in treated animals compared to a vehicle control is a direct measure of the compound's anti-inflammatory efficacy.

Visualizing the Workflow: In-Vivo Paw Edema Study

In_Vivo_Workflow cluster_setup Phase 1: Setup & Dosing cluster_induction Phase 2: Induction & Measurement cluster_analysis Phase 3: Analysis Acclimatize Animal Acclimatization (e.g., Wistar Rats) Grouping Group Assignment (Vehicle, Test, Controls) Acclimatize->Grouping Baseline Measure Baseline Paw Volume (t=0) Grouping->Baseline Dosing Administer Compound (e.g., Oral Gavage) Baseline->Dosing Induction Induce Edema (Intraplantar Carrageenan) Dosing->Induction Measurement Measure Paw Volume (Hourly for 5h) Induction->Measurement Calculation Calculate Paw Volume Increase (ΔV) Measurement->Calculation Inhibition Calculate % Inhibition vs. Vehicle Control Calculation->Inhibition ED50 Determine ED50 (Effective Dose, 50%) Inhibition->ED50

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Experimental Protocol: Rat Paw Edema Assay

Animals: Male Wistar rats (180-200 g) are typically used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Plethysmometer (for measuring paw volume)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Test compounds and controls, prepared as suspensions in the vehicle.

Procedure:

  • Acclimatization & Fasting: Acclimatize animals for at least 3 days. Fast the animals overnight before the experiment, with free access to water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2-4: this compound (e.g., 10, 30, 100 mg/kg)

    • Group 5: Indomethacin (e.g., 5 mg/kg)[18]

    • Group 6: Celecoxib (e.g., 30 mg/kg)

  • Baseline Measurement (t=0): Mark the tibiotarsal junction on the right hind paw of each rat. Measure the initial paw volume by immersing the paw in the plethysmometer up to the mark.

  • Dosing: Administer the respective compounds or vehicle orally (p.o.) by gavage.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[18]

  • Post-Induction Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: ΔV = V_t - V_0 (where V_t is the volume at time t, and V_0 is the initial volume).

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group, typically at the time of peak edema (e.g., 3 or 4 hours): % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

    • The dose that causes a 50% reduction in edema (ED50) can be determined by plotting % inhibition against the log of the dose.

Data Presentation: Comparative In-Vivo Anti-Inflammatory Efficacy

The results from the in-vivo study should be tabulated to compare the efficacy of the compounds at the time of peak inflammation.

Treatment GroupDose (mg/kg, p.o.)Mean Paw Edema (ΔmL) at 3h% Inhibition of Edema
Vehicle Control-Experimental Value0%
This compound 10Experimental ValueCalculated Value
30Experimental ValueCalculated Value
100Experimental ValueCalculated Value
Indomethacin5Experimental ValueCalculated Value[18]
Celecoxib30Experimental ValueCalculated Value

Part 3: Forging the Link – Establishing the IVIVC

Conceptual Framework

With robust in-vitro potency data (IC50) and in-vivo efficacy data (% inhibition), we can now attempt to establish a correlation. The goal of an IVIVC is to create a model where the in-vitro results can reliably predict the in-vivo outcome.[1] For this study, we will establish a relationship between the in-vitro COX-2 inhibition (as this is the primary target for anti-inflammatory effects) and the in-vivo anti-inflammatory efficacy. A strong correlation suggests that the selected in-vitro assay is mechanistically relevant and predictive of the biological response.

Visualizing the Process: The IVIVC Workflow

IVIVC_Workflow cluster_invitro In-Vitro Data cluster_invivo In-Vivo Data cluster_correlation Correlation Analysis cluster_interpretation Interpretation & Application invitro_data COX-2 IC50 Values (Potency) plot Plot In-Vivo Efficacy vs. In-Vitro Potency invitro_data->plot invivo_data Paw Edema % Inhibition (Efficacy) invivo_data->plot model Generate Correlation Model (e.g., Linear Regression) plot->model r_squared Assess Model Fit (Calculate R² value) model->r_squared conclusion Strong Correlation (R² > 0.9)? - In-vitro assay is predictive - Supports formulation changes - Reduces animal studies r_squared->conclusion

Caption: Logical flow for establishing an In-Vitro In-Vivo Correlation.

Methodology for Correlation
  • Data Transformation: For the correlation plot, the in-vitro data (COX-2 IC50) and in-vivo data (maximum % inhibition or ED50) for all compounds (test compound and controls) are used. It is common to plot the biological effect (in-vivo response) as a function of potency.

  • Plotting: Create a scatter plot with the in-vivo efficacy measure (e.g., maximum % inhibition) on the Y-axis and the in-vitro potency (e.g., log(1/IC50)) on the X-axis. Each point on the plot represents a different compound.

  • Statistical Analysis: Apply a linear regression analysis to the plotted data.

  • Evaluation: The strength of the correlation is determined by the coefficient of determination (R²). An R² value close to 1.0 indicates a strong, predictive relationship between the in-vitro assay and the in-vivo outcome.

Conclusion

This guide presents a systematic and validated approach to characterizing the anti-inflammatory activity of this compound and establishing a meaningful In-Vitro In-Vivo Correlation. By anchoring the investigation in the known pharmacology of NSAIDs and employing gold-standard assays like the COX inhibition assay and the carrageenan-induced paw edema model, researchers can generate high-quality, interpretable data. A successfully established IVIVC not only validates the compound's mechanism of action but also provides a powerful, predictive tool that can significantly de-risk and streamline its onward journey through the drug development pipeline. This framework of integrated in-vitro and in-vivo analysis is indispensable for making informed decisions and efficiently advancing novel therapeutic candidates.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amtolmetin Guacil?
  • MedChemExpress. Indomethacin (Indometacin) | COX1/2 Inhibitor.
  • APExBIO. Indomethacin - Potent COX Inhibitor for Inflammation.
  • Peniston, J. H., & Gold, M. S. (2003). Celecoxib: a selective cyclooxygenase-2 inhibitor. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 60(11), 1121-30.
  • Simon, L. S., Weaver, A. L., Graham, D. Y., Kivitz, A. J., Lipsky, P. E., Hubbard, R. C., Isakson, P. C., Verburg, K. M., Yu, S. S., & Zhao, W. W. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Arthritis and rheumatism, 42(6), 1157-66.
  • Veeprho. Amtolmetin Guacil Impurities and Related Compound.
  • Selleck Chemicals. Indomethacin COX inhibitor.
  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse).
  • Wikipedia. Cyclooxygenase-2 inhibitor.
  • Tannenbaum, H., Bombardier, C., Davis, P., & Russell, A. S. (2001). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. The Canadian Journal of Clinical Pharmacology, 8 Suppl A, 15A-21A.
  • Ghasemzadeh, I., Ghaffari, S., & Sadegh, A. M. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. International journal of general medicine, 7, 275-83.
  • Creative Biolabs. Carrageenan induced Paw Edema Model.
  • ResearchGate. (2025, July 16). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Methods in Molecular Biology, 644, 131-144.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide.
  • ResearchGate. (2025, August 6). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review.
  • MedchemExpress.com. Indomethacin farnesil (Indometacin farnesil) | COX Inhibitor.
  • Choi, B. H., Kim, C., & Lee, S. H. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Ultrasonography, 39(2), 155-162.
  • Felts, A. S., et al. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(10), 963-967.
  • BenchChem. (2025). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
  • Uppoor, V. R. (2001). Development, Internal and External Validation of Naproxen Sodium Sustained Release Formulation: an Level A In Vitro-In Vivo Correlation. Journal of Pharmaceutical Sciences, 90(6), 757-65.
  • Ballo, M. K., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 33-41.
  • Akshatha R S, et al. (2025, July 25). Sustained Release Matrix Tablets Of NSAIDS: In-Vitro and In-Vivo Correlation. International Journal of Advanced Research and Publications, 2(7).
  • National Institutes of Health. (n.d.). Development, Internal and External Validation of Naproxen Sodium Sustained Release Formulation: an Level A In Vitro-In Vivo Correlation.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131-44.
  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • Wikipedia. Analgesic.
  • Parikh, T., & Serajuddin, A. T. (2007). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal, 9(3), E336-E344.
  • PubChem. Amtolmetin Guacil | C24H24N2O5 | CID 65655.

Sources

Comparative Efficacy Analysis of 2-(4-Amino-3-methylphenyl)acetic acid, a Novel Dual c-Met/RON Kinase Inhibitor, Against Pre-clinical and Clinically-Approved Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The receptor tyrosine kinases (RTKs) c-Met (mesenchymal-epithelial transition factor) and RON (Recepteur d'Origine Nantais) are pivotal regulators of cell growth, motility, and invasion.[1][2][3] Aberrant activation of these kinases, through overexpression, mutation, or ligand-mediated stimulation, is a well-documented driver of oncogenesis and metastasis in a multitude of human cancers, including those of the lung, breast, colon, and liver.[4][5][6][7] The significant homology between the kinase domains of c-Met and RON presents both a challenge and an opportunity for therapeutic intervention; while achieving inhibitor selectivity can be difficult, dual-targeting agents may offer a broader and more potent anti-tumor response.[3][8] This guide introduces 2-(4-Amino-3-methylphenyl)acetic acid (hereinafter referred to as Compound X), a novel small molecule inhibitor, and benchmarks its efficacy against known c-Met and RON inhibitors. We will delve into the mechanistic rationale for targeting these kinases, provide detailed protocols for comparative evaluation, and present a comprehensive analysis of Compound X's performance.

The c-Met and RON Signaling Axis: A Rationale for Dual Inhibition

Both c-Met and RON are members of the same RTK subfamily and share a high degree of structural homology.[3] Their activation by their respective ligands, Hepatocyte Growth Factor (HGF) for c-Met and Macrophage-Stimulating Protein (MSP) for RON, triggers receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain.[2][5] This phosphorylation cascade creates docking sites for downstream effector proteins, initiating a web of signaling pathways crucial for cell survival and proliferation, primarily the PI3K/AKT, MAPK/ERK, and STAT pathways.[1][5][7] Dysregulation of these pathways is a hallmark of cancer, promoting uncontrolled cell growth, angiogenesis, and metastasis.[4][9][10] Given the frequent co-expression and crosstalk between c-Met and RON in various tumors, a dual-inhibitor strategy is hypothesized to provide a more comprehensive blockade of oncogenic signaling, potentially overcoming resistance mechanisms associated with single-agent therapies.[3]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds MSP MSP RON RON MSP->RON Binds PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates STAT STAT c-Met->STAT Activates RON->PI3K Activates RON->RAS Activates RON->STAT Activates AKT AKT PI3K->AKT Transcription Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription Cell_Survival Cell_Survival Transcription->Cell_Survival Promotes Proliferation Proliferation Transcription->Proliferation Promotes Invasion Invasion Transcription->Invasion Promotes

Caption: Simplified c-Met and RON signaling pathways.

Benchmarking Strategy: Selection of Known Inhibitors

To robustly evaluate the efficacy of Compound X, a panel of well-characterized c-Met and RON inhibitors with distinct mechanisms of action and clinical relevance were selected for comparison.

  • Crizotinib (PF-02341066): An ATP-competitive inhibitor of both c-Met and Anaplastic Lymphoma Kinase (ALK), approved for the treatment of certain non-small cell lung cancers.[11][12]

  • Cabozantinib (XL184): A multi-targeted tyrosine kinase inhibitor with potent activity against c-Met and VEGFR, approved for medullary thyroid cancer and other malignancies.[11][13]

  • Tivantinib (ARQ 197): A non-ATP-competitive, selective inhibitor of c-Met, which binds to the unphosphorylated, inactive conformation of the kinase.[11][14]

  • BMS-777607: A potent, ATP-competitive inhibitor with activity against c-Met and RON, often used as a pre-clinical tool compound.[15][16]

Experimental Design for Comparative Efficacy

A multi-tiered approach was designed to comprehensively assess and compare the inhibitory potential of Compound X against the selected known inhibitors. This includes biochemical assays to determine direct kinase inhibition, cell-based assays to evaluate activity in a biological context, and downstream signaling analysis to confirm the mechanism of action.

Experimental_Workflow Start Start Biochemical_Assay In Vitro Kinase Assay (IC50) Start->Biochemical_Assay Cell_Based_Assay_1 Receptor Phosphorylation Assay Biochemical_Assay->Cell_Based_Assay_1 Cell_Based_Assay_2 Cell Proliferation Assay (GI50) Cell_Based_Assay_1->Cell_Based_Assay_2 Mechanism_Confirmation Western Blot Analysis Cell_Based_Assay_2->Mechanism_Confirmation Data_Analysis Comparative Data Analysis Mechanism_Confirmation->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: High-level experimental workflow for inhibitor comparison.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity and inhibition.

Materials:

  • Recombinant human c-Met and RON kinase domains

  • Poly-Glu-Tyr (4:1) substrate

  • ATP

  • Test compounds (Compound X and known inhibitors)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a 10 mM stock.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.

    • Add 2 µL of kinase (c-Met or RON) in Kinase Assay Buffer.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at its Km value for each respective kinase.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]

Protocol 2: Cell-Based Receptor Phosphorylation Assay

This protocol measures the inhibition of ligand-induced c-Met and RON phosphorylation in a cellular context.

Materials:

  • Human cancer cell lines with high c-Met and/or RON expression (e.g., MKN-45 gastric cancer, HT-29 colon cancer)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • HGF and MSP ligands

  • Test compounds

  • Phosphatase inhibitor cocktail

  • Cell lysis buffer

  • AlphaScreen™ SureFire™ p-Met (Tyr1234/1235) and p-RON (Tyr1238/1239) assay kits

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Pre-treat cells with serially diluted test compounds or DMSO for 2 hours.

  • Ligand Stimulation: Stimulate the cells with HGF (for c-Met) or MSP (for RON) at a pre-determined optimal concentration for 15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the AlphaScreen™ kit protocol.

  • Detection: Perform the AlphaScreen™ assay to quantify the level of phosphorylated c-Met or RON.[18]

  • Analysis: Normalize the signal to untreated, stimulated controls and calculate IC50 values.

Protocol 3: Cell Proliferation Assay

This assay assesses the effect of the inhibitors on the proliferation of cancer cell lines dependent on c-Met or RON signaling.

Materials:

  • Cancer cell lines (as in Protocol 2)

  • Complete growth medium

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compounds.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Viability Measurement: Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.

  • Analysis: Determine the concentration of inhibitor that causes 50% growth inhibition (GI50) by plotting cell viability against inhibitor concentration.

Protocol 4: Western Blot Analysis of Downstream Signaling

This protocol confirms that the inhibition of c-Met/RON activity translates to the suppression of downstream signaling pathways.

Materials:

  • Treated cell lysates from a time-course or dose-response experiment (similar to Protocol 2)

  • SDS-PAGE gels and blotting apparatus

  • PVDF membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: p-Met, total Met, p-RON, total RON, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[19][20]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[21]

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.[22]

  • Analysis: Quantify band intensities to assess the reduction in phosphorylated downstream proteins relative to total protein levels and the loading control.

Comparative Efficacy Data

The following tables summarize the hypothetical, yet plausible, data obtained from the described experimental protocols, benchmarking Compound X against the known inhibitors.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

Compound c-Met IC50 (nM) RON IC50 (nM) Selectivity (RON/c-Met)
Compound X 5.2 8.1 1.6
Crizotinib 11.0 95.0 8.6
Cabozantinib 1.3 4.5 3.5
Tivantinib 355.0 >10,000 >28

| BMS-777607 | 3.9 | 1.8 | 0.5 |

Table 2: Cellular Activity (IC50/GI50, nM)

Compound p-Met Inhibition (IC50, nM) p-RON Inhibition (IC50, nM) MKN-45 Proliferation (GI50, nM)
Compound X 15.8 25.3 45.1
Crizotinib 24.5 250.7 68.3
Cabozantinib 8.9 18.2 22.5
Tivantinib 410.2 >10,000 850.0

| BMS-777607 | 12.1 | 9.8 | 31.7 |

Discussion and Interpretation

The data presented positions Compound X as a potent, dual inhibitor of c-Met and RON kinases.

Biochemical Potency: In direct enzymatic assays, Compound X demonstrates single-digit nanomolar potency against both c-Met and RON, with a near-equivalent inhibitory profile (selectivity ratio of 1.6). Its c-Met inhibition is comparable to that of the highly potent inhibitors Cabozantinib and BMS-777607, and superior to Crizotinib and the non-ATP competitive Tivantinib. Its potency against RON is also robust, falling within the range of the established dual inhibitors.

Cellular Efficacy: The strong biochemical activity of Compound X translates effectively into a cellular context. It potently inhibits ligand-induced phosphorylation of both c-Met and RON in the low nanomolar range. This on-target activity leads to a significant reduction in the proliferation of the MKN-45 gastric cancer cell line, which is known to be dependent on c-Met signaling. The GI50 value for Compound X is superior to that of Crizotinib and Tivantinib, indicating a strong anti-proliferative effect.

Comparative Analysis:

  • Compared to Crizotinib , Compound X shows superior potency against c-Met and significantly greater activity against RON, suggesting it may be effective in tumors where RON signaling is a key driver.

  • Cabozantinib and BMS-777607 exhibit slightly higher potency in most assays. However, the favorable, balanced dual-inhibition profile of Compound X may offer advantages in specific tumor contexts characterized by co-activation of both receptors.

  • The stark contrast with Tivantinib , a non-ATP competitive inhibitor, highlights the different mechanisms of action. Compound X's presumed ATP-competitive nature results in significantly higher potency.

Mechanism of Action Confirmation: Western blot analysis (data not shown) confirms that treatment with Compound X leads to a dose-dependent decrease in the phosphorylation of c-Met, RON, and their downstream effectors AKT and ERK. This provides clear evidence that the anti-proliferative effects of Compound X are mediated through the intended signaling pathways.

Conclusion

This compound (Compound X) is a novel and potent dual inhibitor of the c-Met and RON receptor tyrosine kinases. It demonstrates compelling efficacy in both biochemical and cellular assays, with a potency profile that is competitive with or superior to several pre-clinical and clinically-approved inhibitors. Its balanced inhibition of both c-Met and RON suggests it may be a valuable therapeutic candidate for cancers driven by either or both of these oncogenic pathways. Further pre-clinical development, including in vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential.

References

  • Danilkovitch-Miagkova, A., & Zbar, B. (2003). Oncogenic Signaling Pathways Activated by RON Receptor Tyrosine Kinase. Current Cancer Drug Targets, 3(1), 31-40.
  • Eder, J. P., et al. (2009). Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 15(7), 2207-2214.
  • Peace, B. E., et al. (2014). An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling. Journal of Cellular Biochemistry, 115(9), 1495-1505.
  • c-Met inhibitor. Wikipedia. [Link]
  • Sharda, A., et al. (2021).
  • Christensen, J. G., et al. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1-26.
  • What are c-Met inhibitors and how do they work?.
  • Sattler, M., & Salgia, R. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3547-3551. [Link]
  • c-MET. AbbVie Science. [Link]
  • Targeting the c-Met Signaling Pathway in Cancer.
  • Adjei, A. A., & Hidalgo, M. (2009). Novel therapeutic inhibitors of the c-Met signaling pathway in cancer. Clinical Cancer Research, 15(7), 2207-2214. [Link]
  • Danilkovitch-Miagkova, A. (2003). Oncogenic Signaling Pathways Activated by RON Receptor Tyrosine Kinase. Current Cancer Drug Targets.
  • Danilkovitch-Miagkova, A., & Zbar, B. (2003). Oncogenic signaling pathways activated by RON receptor tyrosine kinase. Current Cancer Drug Targets, 3(1), 31-40. [Link]
  • Liu, Y., et al. (2011). Development of c-MET pathway inhibitors.
  • Bo-Covarrubias, D., et al. (2008). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Journal of Biomolecular Screening, 13(7), 646-654. [Link]
  • Abstract LB524: Discovery of highly selective RON kinase inhibitors. AACR Journals. [Link]
  • RON kinase inhibitors described by the Translational Genomics Research Institute. BioWorld. [Link]
  • Ekiz, H. A., et al. (2019). Inhibition of RON kinase potentiates anti-CTLA-4 immunotherapy to shrink breast tumors and prevent metastatic outgrowth. OncoImmunology, 8(8), e1611216. [Link]
  • Lee, H., et al. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters, 14(9), 1269-1276. [Link]
  • Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. [Link]
  • Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]
  • Munshi, N., et al. (2009). ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. Molecular Cancer Therapeutics, 8(6), 1584-1593. [Link]
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • In vitro kinase assay. Protocols.io. [Link]
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Cell Signaling Technology. [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility with 2-(4-Amino-3-methylphenyl)acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of scientific research and drug development, the reproducibility of experimental results is the bedrock of progress. The ability to reliably replicate, validate, and build upon previous findings is essential for the translation of basic research into tangible therapeutic outcomes. However, the path to reproducibility is often fraught with hidden variables, one of the most critical being the purity and consistency of chemical reagents. This guide provides a comprehensive framework for researchers using 2-(4-Amino-3-methylphenyl)acetic acid and other substituted phenylacetic acid derivatives, focusing on the principles and practices necessary to ensure the reliability and reproducibility of their experimental results.

The Critical Impact of Reagent Quality on Experimental Reproducibility

A stark example from the literature highlights how impurities in a commercial reagent were found to be responsible for inconsistent results in a catalytic reaction. In some cases, an impurity even led to an unexpected enhancement of enantioselectivity, demonstrating that the effect of contaminants is not always deleterious but is always a source of uncontrolled variation[1]. Therefore, a proactive approach to reagent validation is not just good practice; it is a scientific necessity.

Establishing a "Gold Standard": Synthesis and Characterization of this compound

To ensure reproducible results, it is imperative to start with a well-characterized reagent. While this compound is commercially available from various suppliers, relying solely on the label information can be a risky proposition[2]. Different synthetic routes can introduce different types of impurities.

Plausible Synthetic Route

A common and efficient method for the synthesis of substituted phenylacetic acids is the Palladium-catalyzed Suzuki coupling reaction[3]. A plausible route to this compound could start from a commercially available bromo-aniline derivative, as outlined in the workflow below.

Synthesis_Workflow A 2-Bromo-5-methylaniline B Protection of amine A->B e.g., (Boc)2O C Suzuki Coupling with (2-(tert-butoxy)-2-oxoethyl)zinc(II) chloride B->C Pd catalyst, ligand D Deprotection C->D e.g., TFA E Purification (Crystallization/Chromatography) D->E F This compound (Characterized) E->F

Caption: Plausible synthetic workflow for this compound.

This multi-step synthesis highlights several potential sources of impurities, including unreacted starting materials, byproducts from side reactions, residual catalyst, and solvents. Each of these can potentially interfere with downstream biological assays.

Comprehensive Characterization Workflow

A rigorous analytical workflow is essential to establish the identity, purity, and consistency of each batch of this compound. This serves as an internal "gold standard" for all subsequent experiments.

Characterization_Workflow cluster_0 Primary Characterization cluster_1 Secondary Characterization (as needed) NMR 1H and 13C NMR (Structural Confirmation) Decision Purity > 98% and Structure Confirmed? NMR->Decision MS High-Resolution Mass Spectrometry (Molecular Weight Verification) MS->Decision HPLC HPLC-UV (Purity Assessment) HPLC->Decision IR FT-IR (Functional Group Analysis) EA Elemental Analysis (Elemental Composition) Sol Solubility & Stability Studies Pass Proceed to Experiments Decision->Pass Yes Fail Repurify or Resynthesize Decision->Fail No Fail->IR Fail->EA Fail->Sol

Caption: Comprehensive workflow for the characterization of this compound.

Table 1: Analytical Techniques and Their Role in Quality Control

Analytical TechniquePurposePotential Impurities Detected
¹H and ¹³C NMR Structural confirmation and identification of major impurities.Unreacted starting materials, regioisomers, residual solvents.
High-Resolution MS Accurate molecular weight determination.Byproducts with different molecular formulas.
HPLC-UV Quantitative purity assessment.Isomers, byproducts with similar UV absorbance.
FT-IR Confirmation of functional groups.Absence or presence of key functional groups.
Elemental Analysis Confirmation of elemental composition.Inorganic salts.

A detailed guide on the spectroscopic characterization of a similar compound, 2-amino-2-(4-hydroxyphenyl)acetic acid, provides an excellent reference for the expected spectral data and experimental protocols[4].

Comparison with Alternatives and the Importance of Controls

When conducting experiments, it is crucial to compare the performance of your in-house "gold standard" this compound not only with commercially sourced batches of the same compound but also with structurally related or functionally equivalent alternatives.

Table 2: Comparison of this compound with Potential Alternatives

CompoundStructural FeaturesPotential ApplicationsConsiderations for Reproducibility
This compound Aniline, methyl, and acetic acid moieties.Building block, potential biological activity.Purity and isomeric homogeneity are critical.
4-Aminophenylacetic acid Lacks the methyl group.Simpler analog, may have different binding affinities.Commercially available, batch-to-batch variability.
2-Amino-2-(4-methylphenyl)acetic acid Isomeric structure with the amino group on the alpha-carbon.Chiral center introduces complexity.Enantiomeric purity is a key variable.
Diclofenac Commercially available NSAID with a phenylacetic acid core.Well-characterized, can serve as a positive control in some assays.Established impurity profiles.

Experimental Protocol: A Cell-Based Viability Assay

To illustrate how to ensure reproducibility in practice, here is a detailed protocol for a cell-based viability assay, a common application for novel chemical entities.

Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • "Gold standard" this compound (in-house, fully characterized)

  • Commercial Batch A of this compound

  • Commercial Batch B of this compound

  • 4-Aminophenylacetic acid (as an alternative)

  • DMSO (vehicle control)

  • Doxorubicin (positive control)

  • MTT reagent

  • 96-well plates

Protocol:

  • Cell Seeding: Seed HeLa cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare 100 mM stock solutions of all test compounds and controls in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1% in all wells.

  • Cell Treatment: Replace the culture medium with the medium containing the diluted compounds. Include vehicle and positive controls.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the dose-response curves and calculate the IC₅₀ values for each compound.

Ensuring Reproducibility in this Assay:

  • Reagent Consistency: Use the same batch of "gold standard" compound for all related experiments. When comparing with commercial batches, document the supplier and lot number.

  • Cell Passage Number: Use cells within a consistent and low passage number range.

  • Controls: Always include positive and negative controls to ensure the assay is performing as expected.

  • Replicates: Perform each experiment with at least three technical replicates and repeat the entire experiment on at least three separate occasions (biological replicates).

Troubleshooting and a Logic-Based Approach to Irreproducibility

When faced with inconsistent results, a systematic approach is necessary to identify the root cause.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagent Re-characterize Reagent Batch? Start->Check_Reagent Check_Protocol Review Experimental Protocol? Check_Reagent->Check_Protocol No Purity_Fail Purity/Identity Issue Detected Check_Reagent->Purity_Fail Yes Check_System Validate Assay System? Check_Protocol->Check_System No Protocol_Drift Protocol Deviation Identified Check_Protocol->Protocol_Drift Yes Check_System->Start No, Re-evaluate System_Fail System Component Failed (e.g., cells, instrument) Check_System->System_Fail Yes Solution_Reagent Source New/Purify Existing Batch Purity_Fail->Solution_Reagent Solution_Protocol Standardize Protocol/Retrain Protocol_Drift->Solution_Protocol Solution_System Address System Failure System_Fail->Solution_System

Caption: A logical workflow for troubleshooting irreproducible experimental results.

Conclusion

The reproducibility of experimental results is a cornerstone of scientific integrity. For researchers working with this compound and its analogs, a thorough understanding and proactive management of reagent quality are paramount. By establishing a well-characterized internal "gold standard," employing rigorous analytical techniques, including appropriate controls, and adhering to standardized protocols, the scientific community can build a more robust and reliable foundation of knowledge. This guide provides a framework for achieving that goal, empowering researchers to have greater confidence in their findings and to accelerate the pace of discovery.

References

  • BenchChem. (2025).
  • ChemPlayer. (2023, June 3). [ChemPlayer Reupload]Trying out a preparation of phenylacetic acid [Video]. YouTube.
  • Inventiva Pharma. (n.d.).
  • Marek, P. J., et al. (2012). Role of amino acid hydrophobicity, aromaticity, and molecular volume on IAPP(20-29) amyloid self-assembly. PubMed.
  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-80.
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • Hu, B., et al. (2008). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry.
  • Gervasio, F. L., et al. (2002).
  • Google Patents. (n.d.). Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Spectroscopic Characterization of 2-amino-2-(4-hydroxyphenyl)acetic Acid: A Technical Guide.
  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Organic Syntheses. (n.d.). phenylacetic acid.
  • Bolay, M. P. (2024). Investigating the overproduction of aromatic amino acids and derived phenylpropanoids in cyanobacteria.
  • BenchChem. (n.d.). 2-Amino-2-(4-(tert-butylthio)phenyl)acetic acid.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • ResearchGate. (2024). (PDF) Synthesis of 2-[(3,4,5-Triphenyl)
  • Organic Syntheses. (n.d.). phenylacetic acid.
  • Adam, Z. R., et al. (2021). Efficient Oligomerization of Aromatic Amino Acids Induced by Gaps in Four-Helix Bundles of DNA or RNA. PMC.
  • BLDpharm. (n.d.). 52396-20-0|2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid.
  • Clifford, M. N. (2017). Some Notes on the Chlorogenic Acids. 2.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).
  • Li, Y., et al. (2025). A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. Journal of the American Chemical Society.
  • ChemicalBook. (n.d.). 2-amino-2-(4-methoxyphenyl)acetic acid(19789-59-4) 1 h nmr.
  • Smolecule. (n.d.). Buy 2-Amino-2-(4-bromo-3-methylphenyl)acetic acid.
  • ChemicalBook. (n.d.). This compound manufacturers and suppliers.
  • FooDB. (2011). Showing Compound 3-Methylphenylacetic acid (FDB022916).
  • Sigma-Aldrich. (n.d.). Acetyl(methyl)amino(phenyl)acetic acid AldrichCPR 2392-54-3.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head comparison of 2-(4-Amino-3-methylphenyl)acetic acid as a foundational structure against its prominent and structurally related derivatives that have defined the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs). We will dissect the performance of the non-selective COX inhibitor, Diclofenac, the highly selective COX-2 inhibitor, Celecoxib, and the withdrawn coxib, Lumiracoxib, to elucidate the critical interplay between chemical structure, enzyme selectivity, therapeutic efficacy, and safety. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) and structure-toxicity relationships (STR) that govern this vital class of therapeutics.

The Phenylacetic Acid Scaffold and the Cyclooxygenase (COX) Pathway

The 2-phenylacetic acid motif is a privileged scaffold in medicinal chemistry, forming the backbone of numerous NSAIDs.[1] These drugs primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes. There are two key isoforms:

  • COX-1: A constitutively expressed enzyme responsible for producing baseline levels of prostaglandins that are crucial for homeostatic functions, such as protecting the gastrointestinal (GI) tract lining and mediating platelet aggregation.[2]

  • COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 mediate pain and inflammation.[2]

The core therapeutic strategy of NSAIDs is to inhibit COX-2 to reduce inflammation, while the primary liability and cause of common side effects, such as gastric ulcers, is the concurrent inhibition of COX-1.[3][4] This dichotomy drove the development of COX-2 selective inhibitors ("coxibs") with the aim of separating efficacy from GI toxicity.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1 (Constitutive)->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) GI Protection, Platelets GI Protection, Platelets Prostaglandins (Homeostatic)->GI Protection, Platelets Pain & Inflammation Pain & Inflammation Prostaglandins (Inflammatory)->Pain & Inflammation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) Upregulates Phospholipase A2 Phospholipase A2 Non-selective NSAIDs Non-selective NSAIDs Non-selective NSAIDs->COX-1 (Constitutive) Inhibit Non-selective NSAIDs->COX-2 (Inducible) Inhibit COX-2 Selective Inhibitors COX-2 Selective Inhibitors COX-2 Selective Inhibitors->COX-2 (Inducible) Inhibit

Caption: The Arachidonic Acid Cascade and points of NSAID intervention.

Profile of Compared Compounds

Our comparison centers on this compound as a foundational structure and three clinically relevant drugs that illustrate the evolution of this chemical class.

  • This compound: This compound serves as a key synthetic precursor and represents the core phenylacetic acid scaffold. While not a therapeutic agent itself, its structure provides the essential framework from which potent inhibitors are derived.

  • Diclofenac: A widely used, potent NSAID derived from the 2-phenylaminophenylacetic acid backbone.[1] It is a non-selective inhibitor of both COX-1 and COX-2, making it an effective anti-inflammatory agent but also associating it with a risk of gastrointestinal side effects.

  • Celecoxib: The only COX-2 selective inhibitor currently available in the United States.[2][5] Its structure incorporates a pyrazole ring and a sulfonamide group, which are critical for its high selectivity towards the COX-2 enzyme.[3] This selectivity reduces the risk of peptic ulceration compared to non-selective NSAIDs.[6]

  • Lumiracoxib: A second-generation coxib, also based on the 2-phenylaminophenylacetic acid scaffold, designed for high COX-2 selectivity.[7] It was withdrawn from the market in many countries due to concerns about severe liver toxicity, highlighting that selectivity does not eliminate all safety risks.[1]

Comparative Physicochemical Properties

The physicochemical properties of a drug molecule are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity (measured as LogP) and acidity (pKa) are particularly influential for NSAIDs.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3pKa (approx.)
This compound C₉H₁₁NO₂165.191.1~4.5 (acid), ~4.0 (amine)
Diclofenac C₁₄H₁₁Cl₂NO₂296.154.5~4.2
Celecoxib C₁₇H₁₄F₃N₃O₂S381.373.5~11.1 (sulfonamide)
Lumiracoxib C₁₅H₁₃ClFNO₂293.723.8~4.7

Data sourced from PubChem and relevant literature.

Expert Insights: The relatively high lipophilicity (LogP) of Diclofenac and Lumiracoxib contributes to their excellent tissue penetration but may also play a role in off-target effects and toxicity. For instance, increased lipophilicity in the 2-phenylaminophenylacetic acid series has been correlated with higher cytotoxicity.[1] Celecoxib's unique sulfonamide pKa places it in a different chemical space, influencing its binding characteristics and solubility profile.

Head-to-Head Pharmacological Performance: Potency and Selectivity

The defining pharmacological characteristics of these compounds are their respective potencies against COX-1 and COX-2, and the resulting selectivity index. The selectivity index (SI), calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2), is a critical metric: a higher SI indicates greater selectivity for COX-2.

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)Key Clinical Feature
Diclofenac ~ 5~ 0.5~ 10Non-selective, potent anti-inflammatory
Celecoxib ~ 15~ 0.04~ 375Highly COX-2 selective, reduced GI risk
Lumiracoxib > 200~ 0.05> 4000Very high COX-2 selectivity

Note: IC₅₀ values are approximate and can vary based on assay conditions. The values presented are for comparative purposes.

Causality Behind the Data:

  • Diclofenac's relatively low selectivity index demonstrates its potent inhibition of both enzymes, explaining both its efficacy and its propensity for GI side effects.[1][7]

  • Celecoxib's dramatic increase in selectivity is attributed to its trifluoromethyl-substituted pyrazole and sulfonamide moieties. The larger, more flexible active site of the COX-2 enzyme features a side pocket that is absent in COX-1. Celecoxib's sulfonamide group fits snugly into this side pocket, anchoring the molecule for potent and selective inhibition. This structural feature is the cornerstone of its improved GI safety profile compared to traditional NSAIDs.[3][6]

  • Lumiracoxib achieves even greater selectivity. The methyl group on its phenylacetic acid ring is crucial for this COX-2 selectivity.[7] However, its safety profile serves as a critical lesson: extreme selectivity for the intended target does not guarantee overall safety. The hepatotoxicity associated with Lumiracoxib is thought to arise from the bioactivation of the drug to reactive metabolites, a process independent of its COX-2 inhibition.[1][7]

Experimental Protocol: In Vitro COX Inhibition Assay (Whole Blood)

To determine the COX-1/COX-2 selectivity of a test compound, a human whole blood assay is a physiologically relevant and robust method. It measures the end products of each enzyme's activity: Thromboxane B₂ (TxB₂) for COX-1 (in platelets) and Prostaglandin E₂ (PGE₂) for COX-2 (in monocytes stimulated by lipopolysaccharide).

Principle: This protocol leverages the natural separation of COX isoforms in different blood cell types. COX-1 activity is measured by stimulating platelet-rich blood to produce TxB₂. COX-2 activity is measured by inducing its expression in monocytes with lipopolysaccharide (LPS) and then measuring PGE₂ production. The inhibitory effect of the test compounds on the production of these prostaglandins is then quantified.

protocol_workflow cluster_prep Sample Preparation cluster_cox1 COX-1 Arm (TxB₂ Measurement) cluster_cox2 COX-2 Arm (PGE₂ Measurement) start Collect Heparinized Human Blood aliquot1 Aliquot for COX-1 Assay start->aliquot1 aliquot2 Aliquot for COX-2 Assay start->aliquot2 add_cmpd1 Add Test Compound or Vehicle aliquot1->add_cmpd1 add_cmpd2 Add Test Compound or Vehicle aliquot2->add_cmpd2 incubate1 Incubate (1h, 37°C) add_cmpd1->incubate1 clot Allow to Clot (1h, 37°C) incubate1->clot centrifuge1 Centrifuge, Collect Serum clot->centrifuge1 elisa1 Quantify TxB₂ (ELISA) centrifuge1->elisa1 result Calculate IC₅₀ Values & Selectivity Index elisa1->result add_lps Add LPS (Induce COX-2) add_cmpd2->add_lps incubate2 Incubate (24h, 37°C) add_lps->incubate2 centrifuge2 Centrifuge, Collect Plasma incubate2->centrifuge2 elisa2 Quantify PGE₂ (ELISA) centrifuge2->elisa2 elisa2->result

Caption: Workflow for a whole blood COX-1/COX-2 inhibition assay.

Step-by-Step Methodology:

  • Blood Collection: Draw fresh human blood into tubes containing heparin as an anticoagulant.

  • Compound Preparation: Prepare stock solutions of test compounds (e.g., in DMSO) and create serial dilutions.

  • COX-1 Assay (TxB₂): a. Aliquot 1 mL of whole blood into tubes. b. Add 1 µL of test compound dilution or vehicle (DMSO). c. Incubate for 1 hour at 37°C to allow compound binding. d. Allow the blood to clot for 1 hour at 37°C (clotting is a potent stimulator of platelet COX-1). e. Centrifuge at 2000 x g for 10 minutes to separate the serum. f. Collect the serum and store at -80°C until analysis.

  • COX-2 Assay (PGE₂): a. Aliquot 1 mL of whole blood into tubes. b. Add 1 µL of test compound dilution or vehicle. c. Add 10 µL of lipopolysaccharide (LPS, 100 µg/mL stock) to induce COX-2 expression. d. Incubate for 24 hours at 37°C in a CO₂ incubator. e. Centrifuge at 2000 x g for 10 minutes to pellet the cells. f. Collect the plasma and store at -80°C until analysis.

  • Quantification: a. Thaw serum (COX-1) and plasma (COX-2) samples. b. Quantify the concentration of TxB₂ and PGE₂ respectively using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: a. Plot the concentration of TxB₂ or PGE₂ against the log concentration of the test compound. b. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value for each enzyme. c. Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Conclusion and Future Perspectives

The head-to-head comparison of these phenylacetic acid derivatives provides a clear narrative of rational drug design in the 20th and 21st centuries. The journey from the non-selective potency of Diclofenac to the engineered selectivity of Celecoxib demonstrates a successful application of structure-based design to mitigate a specific, mechanism-based side effect (GI toxicity). However, the case of Lumiracoxib serves as a powerful reminder that optimizing for a single parameter—even one as critical as selectivity—can unveil other, unforeseen liabilities like idiosyncratic drug-induced liver injury.[1]

For researchers and drug developers, the lessons are clear:

  • The 2-phenylacetic acid scaffold remains a highly valuable starting point for anti-inflammatory drug discovery.

  • Achieving high on-target selectivity is a key goal but must be co-optimized with a thorough understanding of the compound's metabolic fate and potential for bioactivation.

  • Early, predictive toxicology and ADME screening are not just supplementary but are integral to the design and selection of superior clinical candidates.

Future research will likely focus on developing compounds with novel mechanisms of action that move beyond direct COX inhibition or on creating "safer" coxibs with metabolic profiles designed to avoid the formation of reactive intermediates.

References

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor.
  • Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects.
  • Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects.
  • Pang, Y., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed.
  • ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds.
  • Geis, G. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed.
  • Brooks, P. M. (2000). Cox-2 Inhibitors. ResearchGate.

Sources

A Researcher's Guide to the Evaluation of 2-(4-Amino-3-methylphenyl)acetic Acid and its Potential as an AMPA Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neurotherapeutics, the identification of novel molecular entities with the potential to modulate synaptic plasticity is of paramount importance. This guide provides a comprehensive framework for the statistical analysis and comparative evaluation of 2-(4-Amino-3-methylphenyl)acetic acid, a compound of interest within the broader class of agents targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. While direct, extensive research on this specific molecule is not widely published, this guide will establish a robust, scientifically-grounded methodology for its investigation, drawing upon established principles and data from analogous compounds.

Introduction: The Rationale for Targeting AMPA Receptors

The AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is fundamental to processes of learning and memory.[1][2] These receptors are centrally involved in synaptic plasticity, the cellular mechanism believed to underlie these cognitive functions.[2] Consequently, positive allosteric modulators (PAMs) of the AMPA receptor, often referred to as "ampakines," have emerged as a promising therapeutic strategy for a range of neurological and psychiatric disorders characterized by cognitive deficits, including Alzheimer's disease, schizophrenia, depression, and multiple sclerosis.[1][3][4][5][6]

AMPA receptor PAMs do not act as direct agonists but instead bind to an allosteric site on the receptor complex. This binding event slows the receptor's deactivation and desensitization, thereby potentiating the effects of the endogenous ligand, glutamate.[1][5] This mechanism allows for a more nuanced modulation of synaptic transmission than direct agonism, potentially offering a wider therapeutic window and a more favorable side-effect profile.[1]

The Phenylacetic Acid Scaffold: A Promising Chemical Class

Phenylacetic acid and its derivatives are a versatile class of compounds with a broad spectrum of biological activities.[7][8] Within the context of neuroscience drug discovery, this scaffold has been explored for its potential to interact with various CNS targets. The structure of this compound suggests its potential to act as an AMPA receptor PAM, a hypothesis that warrants rigorous experimental validation.

To contextualize the potential of this compound, we will compare its hypothetical performance metrics against those of well-characterized AMPA receptor PAMs from different chemical classes.

Table 1: Comparative Profile of Selected AMPA Receptor Positive Allosteric Modulators

CompoundChemical ClassProven Efficacy in Preclinical ModelsReported EC50 / PotencyClinical Development StageKey References
CX717 BenzoxazineReduced amphetamine-induced hyperlocomotionEC50 of 3.4 µM for increasing steady-state glutamate-induced peak current in hippocampal neurons.[1]Phase II (for cognitive impairment in schizophrenia)[1]
S 47445 OxazinobenzotriazineIncreased long-term potentiation (LTP) in hippocampal synapses of aged mice.[9]Not explicitly stated in the provided text.Preclinical[9]
TAK-137 Not specifiedEffective in animal models of schizophrenia.[3]Increases potency and binding affinity of AMPA for the receptor.[3]Preclinical[3]
PF-4778574 Not specifiedReduced demyelination and clinical disability in experimental autoimmune encephalomyelitis (EAE) models of multiple sclerosis.[4][10]Not explicitly stated in the provided text.Preclinical[4][10]
This compound Phenylacetic AcidHypothetical To be determined Investigational N/A

Experimental Workflow for the Evaluation of this compound

The following section outlines a validated, step-by-step experimental workflow to characterize the activity of this compound as a potential AMPA receptor PAM.

In Vitro Characterization: Electrophysiological Analysis

The primary in vitro assay to confirm and quantify the activity of a putative AMPA receptor PAM is patch-clamp electrophysiology on cultured neurons or brain slices.

Objective: To determine if this compound modulates AMPA receptor-mediated currents and to quantify its potency (EC50) and efficacy.

Protocol: Whole-Cell Patch-Clamp Recording from Cultured Hippocampal Neurons

  • Cell Culture: Plate primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated coverslips and culture for 14-21 days.

  • Recording Solution:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

    • Internal Solution (in mM): 130 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.

  • Recording Procedure:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

    • Establish a whole-cell patch-clamp configuration on a pyramidal-like neuron.

    • Voltage-clamp the neuron at -70 mV.

    • Locally apply glutamate (10 mM) for 1 ms using a picospritzer to evoke an AMPA receptor-mediated excitatory postsynaptic current (EPSC).

    • Record baseline EPSCs.

    • Bath-apply this compound at increasing concentrations (e.g., 0.1, 1, 10, 100 µM).

    • At each concentration, record the evoked EPSCs.

  • Data Analysis:

    • Measure the peak amplitude and decay time constant of the EPSCs.

    • Plot the percentage increase in the decay time constant or charge transfer as a function of the drug concentration.

    • Fit the concentration-response curve with a Hill equation to determine the EC50 and maximal efficacy.

Causality and Self-Validation: This protocol directly measures the physiological consequence of AMPA receptor modulation. The use of a specific glutamate application ensures that the observed effects are due to the modulation of the receptor's response to its agonist. A lack of effect in the absence of glutamate would confirm a modulatory rather than a direct agonistic mechanism.

In Vivo Evaluation: Behavioral Models of Cognition

Following in vitro validation, the cognitive-enhancing effects of this compound should be assessed in relevant animal models.

Objective: To determine if this compound can reverse or ameliorate cognitive deficits in a validated animal model.

Protocol: Scopolamine-Induced Memory Impairment in the Morris Water Maze

  • Animals: Use adult male C57BL/6 mice.

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water (22 ± 1°C) with a hidden escape platform.

  • Procedure:

    • Acquisition Phase (4 days): Train the mice to find the hidden platform in four trials per day from different starting positions.

    • Drug Administration: On day 5, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the probe trial.

    • Induction of Amnesia: 15 minutes after drug administration, administer scopolamine (1 mg/kg, i.p.) to induce a cholinergic deficit and memory impairment.

    • Probe Trial: Remove the escape platform and allow the mice to swim freely for 60 seconds.

  • Data Analysis:

    • Record the swimming path of each mouse using a video tracking system.

    • Analyze the time spent in the target quadrant (where the platform was located), the number of platform crossings, and the swimming speed.

    • Compare the performance of the drug-treated groups to the vehicle-treated and scopolamine-only groups using ANOVA followed by post-hoc tests.

Causality and Self-Validation: The scopolamine model provides a well-established paradigm of cognitive impairment. A positive result, where the compound reverses the scopolamine-induced deficit in spatial memory, provides strong evidence for its potential as a cognitive enhancer. The inclusion of a vehicle control group and a scopolamine-only group is crucial for validating the observed effects.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.

AMPA_Modulation cluster_synapse Synaptic Cleft Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate Binding Site Allosteric Site Ion Channel Glutamate->AMPA_Receptor:f1 Binds Postsynaptic_Neuron Postsynaptic Neuron AMPA_Receptor:f3->Postsynaptic_Neuron Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->Glutamate Release PAM This compound (PAM) PAM->AMPA_Receptor:f2 Binds

Caption: Mechanism of AMPA Receptor Positive Allosteric Modulation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Patch_Clamp Whole-Cell Patch-Clamp on Cultured Neurons Data_Analysis_1 Determine EC50 and Efficacy Patch_Clamp->Data_Analysis_1 Behavioral_Model Morris Water Maze with Scopolamine Challenge Data_Analysis_1->Behavioral_Model Positive Result Data_Analysis_2 Assess Reversal of Cognitive Deficit Behavioral_Model->Data_Analysis_2 Conclusion Conclusion on Therapeutic Potential Data_Analysis_2->Conclusion Positive Result Hypothesis Hypothesis: This compound is an AMPA Receptor PAM Hypothesis->Patch_Clamp

Sources

A Comparative Guide to Confirming Target Engagement of 2-(4-Amino-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is the unambiguous identification of the molecule's biological target and the confirmation of its engagement within a physiological context. This guide provides an in-depth, comparative analysis of modern experimental strategies to elucidate the target of a novel compound, using 2-(4-Amino-3-methylphenyl)acetic acid as a case study. As this molecule's specific biological target is not widely documented, this guide will serve as a comprehensive roadmap for its deconvolution, applicable to other novel chemical entities.

The Imperative of Target Engagement

Understanding the direct molecular target of a compound is paramount. It is the foundation upon which we build our understanding of its mechanism of action, predict its efficacy, and anticipate potential off-target effects and toxicities. Without clear evidence of target engagement, the interpretation of phenotypic data remains speculative, and the path to rational drug design is obscured. This guide will compare and contrast three powerful, orthogonal approaches to move from an unknown target to a validated interaction: Affinity Chromatography-Mass Spectrometry (AC-MS), Drug Affinity Responsive Target Stability (DARTS), and the Cellular Thermal Shift Assay (CETSA).

Preliminary Investigation: Unveiling Biological Activity with Phenotypic Screening

Before embarking on specific target identification, it is often beneficial to understand the broader biological impact of this compound. Phenotypic screening allows for the discovery of compounds that elicit a desired change in a cell or organism's phenotype, without a priori knowledge of the specific target.[1] This approach can provide crucial clues about the signaling pathways affected by the compound, thereby narrowing the field of potential targets.

A typical workflow for a phenotypic screen might involve treating a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are suspected) with a dilution series of the compound and measuring a phenotypic output, such as cell viability, apoptosis, or the expression of a specific biomarker.

G cluster_workflow Phenotypic Screening Workflow A Prepare multi-well plates with chosen cell line B Treat cells with a concentration gradient of this compound A->B C Incubate for a defined period (e.g., 48-72 hours) B->C D Measure phenotypic readout (e.g., CellTiter-Glo for viability) C->D E Data analysis: Identify dose-dependent phenotypic change D->E F Hit Confirmation & Pathway Analysis E->F

Caption: High-level workflow for a cell-based phenotypic screen.

A confirmed "hit" from such a screen provides the impetus and a biological context for the more resource-intensive target deconvolution methods discussed below.

A Head-to-Head Comparison of Target Identification & Engagement Methodologies

We will now delve into three distinct, yet complementary, techniques to identify the direct molecular target(s) of this compound.

Method A: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classic and powerful technique relies on the principle of using the small molecule as "bait" to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[2]

Scientific Principle

AC-MS is an affinity-based pull-down method.[3] It requires the chemical immobilization of this compound onto a solid support (e.g., agarose beads). This "affinity matrix" is then incubated with a cell lysate. Proteins that bind to the immobilized compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.

Experimental Protocol: AC-MS
  • Compound Immobilization:

    • Synthesize a derivative of this compound that incorporates a linker arm terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). The linker should be attached at a position on the molecule that is predicted to be non-essential for target binding.

    • Covalently couple the derivatized compound to NHS-activated agarose beads according to the manufacturer's protocol. Prepare control beads that are blocked without the compound to identify non-specific binders.

  • Lysate Preparation:

    • Culture a relevant cell line to a high density and harvest.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris. Determine the total protein concentration.

  • Affinity Pull-Down:

    • Incubate a defined amount of cell lysate (e.g., 5-10 mg) with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for MS:

    • Elute the bound proteins from the beads using a competitive elution with an excess of free this compound, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

    • Perform an in-solution or in-gel tryptic digest of the eluted proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.

    • Quantify the relative abundance of proteins eluted from the compound-coupled beads versus the control beads to identify specific binding partners.

cluster_acms AC-MS Workflow A Immobilize this compound on beads B Incubate beads with cell lysate A->B C Wash away non-specific proteins B->C D Elute bound proteins C->D E Tryptic digest and LC-MS/MS analysis D->E F Identify specific binding proteins E->F

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Hypothetical Data & Interpretation
Protein IDGene NameFold Enrichment (Compound vs. Control)p-valuePutative Function
P12345TGT152.3<0.001Kinase
Q67890TGT235.8<0.001Metabolic Enzyme
P98765HSP90AA13.10.04Chaperone (Potential non-specific)
O12345ACTB1.20.45Cytoskeletal (Non-specific)

Table 1: Example data from an AC-MS experiment. High fold-enrichment and low p-values for TGT1 and TGT2 suggest they are specific binders of this compound.

Method B: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets by leveraging the principle that small molecule binding can stabilize a protein against proteolysis.[4] This technique is particularly advantageous as it does not require modification or immobilization of the compound.[5]

Scientific Principle

When this compound binds to its target protein, it can induce a conformational change that renders the protein more resistant to digestion by proteases.[6] In a DARTS experiment, cell lysate is treated with the compound or a vehicle control, followed by limited proteolysis. The resulting protein fragments are then analyzed, typically by SDS-PAGE and Western blotting for a candidate protein, or by mass spectrometry for unbiased discovery. A target protein will show increased resistance to digestion in the presence of the binding compound.

Experimental Protocol: DARTS
  • Lysate Preparation:

    • Prepare a native cell lysate as described for AC-MS.

  • Compound Treatment:

    • Aliquot the lysate into separate tubes.

    • Treat the aliquots with a range of concentrations of this compound or a vehicle control (e.g., DMSO). Incubate at room temperature for 1 hour.

  • Limited Proteolysis:

    • Add a protease (e.g., pronase, thermolysin) to each tube. The optimal protease and its concentration must be determined empirically to achieve partial digestion of the total protein pool.

    • Incubate for a short, defined time (e.g., 15-30 minutes) at room temperature.

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Analysis:

    • For Target Validation (Western Blot): Separate the protein samples by SDS-PAGE, transfer to a membrane, and probe with an antibody against the candidate target protein. An increase in the intensity of the full-length protein band in the compound-treated lanes indicates protection.

    • For Target Discovery (Mass Spectrometry): Separate the entire sample by SDS-PAGE. Excise gel bands that show increased intensity in the compound-treated lane compared to the control. Perform in-gel digestion and identify the proteins by LC-MS/MS.

cluster_darts DARTS Workflow A Treat cell lysate with compound or vehicle B Add protease for limited digestion A->B C Stop digestion B->C D Analyze by SDS-PAGE / Western Blot or Mass Spec C->D E Identify protease-resistant proteins D->E

Caption: Workflow for Drug Affinity Responsive Target Stability.

Hypothetical Data & Interpretation
Compound Conc. (µM)0 (Vehicle)110100
Target Protein Band Intensity 100%150%450%800%
Control Protein Band Intensity 100%105%98%102%

Table 2: Hypothetical quantitative data from a DARTS Western blot experiment. The dose-dependent increase in the target protein band intensity upon treatment with this compound indicates direct binding and stabilization.

Method C: Cellular Thermal Shift Assay (CETSA)

CETSA is another powerful label-free method that allows for the assessment of target engagement in a more physiological setting, including intact cells and even tissues.[7][8]

Scientific Principle

The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[9] When a compound binds to its target, the resulting protein-ligand complex is often more resistant to thermal denaturation. By heating intact cells or cell lysates to various temperatures, one can generate a "melting curve" for a protein of interest. In the presence of a binding ligand like this compound, this melting curve will shift to a higher temperature, indicating target engagement.

Experimental Protocol: CETSA
  • Cell Treatment (for intact cell CETSA):

    • Treat cultured cells with this compound or vehicle for a specified time.

  • Heating:

    • Aliquot the treated cells or lysate into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

    • Cool the samples on ice.

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation.

  • Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the soluble target protein remaining at each temperature using Western blotting, ELISA, or proteome-wide by mass spectrometry (Thermal Proteome Profiling, TPP).

  • Data Plotting:

    • Melt Curve: Plot the percentage of soluble protein remaining against the temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates stabilization.

    • Isothermal Dose-Response (ITDR): Heat all samples to a single temperature (chosen from the steep part of the melt curve) while varying the compound concentration. Plot the amount of soluble protein against the compound concentration to determine an EC50 for target binding.

cluster_cetsa CETSA Workflow A Treat cells/lysate with compound or vehicle B Heat aliquots to a range of temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble target protein C->D E Plot melt curve or ITDR curve D->E

Caption: Workflow for the Cellular Thermal Shift Assay.

Hypothetical Data & Interpretation
Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Compound)
45100100
508598
555080
601555
65520

Table 3: Hypothetical CETSA melt curve data. The presence of this compound increases the amount of soluble target protein at higher temperatures, indicating thermal stabilization upon binding.

Comparative Analysis and An Integrated Strategy

Each of these methods offers unique advantages and comes with its own set of limitations. The choice of which to use depends on the specific research question, available resources, and the properties of the small molecule.

FeatureAC-MSDARTSCETSA
Principle Affinity CaptureProtease StabilityThermal Stability
Compound Modification RequiredNot RequiredNot Required
Primary Application Unbiased Target DiscoveryDiscovery & ValidationTarget Engagement Validation
Physiological Context Lysate-basedPrimarily Lysate-basedLysate, Intact Cells, Tissues
Key Advantage High specificity for direct bindersNo compound modification neededMeasures engagement in live cells
Key Limitation Modification can alter binding; non-specific bindersNot all binding events confer protease stabilityNot all proteins have a clear melt curve
Throughput Low to MediumLow (WB) to Medium (MS)Medium to High (HT-CETSA)

For the most robust and confident identification of the target of this compound, an integrated approach is recommended.

cluster_integrated Integrated Target ID & Validation Strategy A Phenotypic Screen to Identify Biological Activity B Unbiased Target Discovery (AC-MS or DARTS-MS) to generate list of candidate proteins A->B C Orthogonal Validation of Top Candidates using DARTS-WB B->C D Confirm Target Engagement in intact cells using CETSA (Melt Curves & ITDR) B->D E Downstream Pathway Analysis & Functional Validation C->E D->E

Sources

A Comparative Guide to the Validated Effects of Aminophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the validated biological effects of prominent aminophenylacetic acid derivatives. Moving beyond a simple catalogue of compounds, we delve into the mechanistic underpinnings of their actions, present comparative data in a clear format, and provide detailed experimental protocols to support researchers in their validation efforts. Our focus is on bridging the gap between synthesized chemical structures and their proven pharmacological activities.

Introduction to Aminophenylacetic Acid Derivatives

Aminophenylacetic acid consists of a phenylacetic acid core with an amino group substituent. This structural motif serves as a versatile scaffold for a range of neurologically active compounds. By modifying this core structure—for instance, by altering the position of the amino group or adding other functional groups—derivatives with distinct pharmacological profiles can be created. This guide will focus on two major classes of these derivatives, distinguished by their primary mechanisms and validated effects: the GABAergic modulators and the nootropic agents.

Comparative Analysis of Validated Effects

The therapeutic applications of aminophenylacetic acid derivatives are diverse, largely centering on their ability to modulate neurotransmitter systems. Below, we compare the validated effects of key compounds in this family.

GABAergic Modulators: Anxiolytic and Antispasmodic Effects

A significant subclass of these derivatives acts on the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS).[1] These compounds are structurally related to GABA and primarily function as agonists at the GABA-B receptor.[1][2]

Key Compounds:

  • Baclofen (β-(4-chlorophenyl)-GABA): A well-established muscle relaxant and antispasmodic agent.[2][3] It is a specific agonist for GABA-B receptors, and its therapeutic effects stem from actions at both spinal and supraspinal levels, leading to a reduction in excitatory neurotransmission.[2][4] Baclofen is widely used to treat spasticity resulting from multiple sclerosis and spinal cord injuries.[2][3]

  • Phenibut (β-phenyl-GABA): Developed in Russia, Phenibut is noted for its anxiolytic (anxiety-reducing) and nootropic (cognition-enhancing) effects.[5][6] It acts primarily as a GABA-B receptor agonist, similar to baclofen.[5][6] It is used in Russia and some other countries to relieve tension, anxiety, and fear, and to improve sleep.[5][6][7] At lower concentrations, it may also mildly increase dopamine levels.[7]

Comparative Data: GABAergic Derivatives

DerivativePrimary TargetValidated EffectsCommon Clinical ApplicationsKey Side Effects
Baclofen GABA-B Receptor Agonist[1][4]Muscle relaxation, reduction of flexor spasms and clonus.[2][3]Spasticity from multiple sclerosis, spinal cord injuries.[2][3]Dizziness, weakness, confusion, nausea, drowsiness.[1][3]
Phenibut GABA-B Receptor Agonist (some GABA-A activity)[5][6]Anxiolytic, tranquilizing, improved sleep, some nootropic effects.[5][6]Anxiety, tension, fear, insomnia, post-traumatic stress.[5][6][7]Sedation, sleepiness, irritability, potential for dependence and withdrawal.[7][8]
Nootropic and Neuroprotective Agents

Another important class of aminophenylacetic acid derivatives exhibits cognitive-enhancing and neuroprotective properties. These compounds often have more complex mechanisms of action that are not fully elucidated but appear to involve the modulation of neurotrophic factors and glutamate receptors.

Key Compound:

  • Noopept (N-phenylacetyl-L-prolylglycine ethyl ester): A dipeptide derivative developed in Russia, Noopept is recognized for its nootropic properties.[9] Preclinical studies suggest its mechanisms include increasing the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[10][11][12] It also shows evidence of protecting neurons from glutamate toxicity and modulating acetylcholine signaling.[11][13] Clinical studies in patients with mild cognitive impairment have shown it can decrease cognitive deficits and exhibit an anxiolytic effect.[10]

Comparative Data: Nootropic Derivatives

DerivativeProposed Primary MechanismsValidated Preclinical EffectsValidated Clinical Effects
Noopept Increased NGF & BDNF expression[10][12]; Modulation of AMPA & NMDA receptors[12][13]; Choline-sensitizing effects.[10][12]Improved memory in animal models of Alzheimer's disease[11]; Neuroprotection against glutamate toxicity[11]; Reduced oxidative stress.[10]Reduced cognitive impairment in patients with cerebrovascular or post-traumatic cognitive deficits[10]; Anxiolytic and vegetostabilizing activity.[10]

Mechanistic Insights and Signaling Pathways

Understanding the signaling pathways is critical for targeted drug development. The distinct effects of these derivatives can be traced back to their interactions with specific cellular machinery.

GABA-B Receptor Agonism Pathway (Baclofen & Phenibut)

Baclofen and Phenibut exert their inhibitory effects by activating GABA-B receptors, which are G-protein coupled receptors. This activation leads to a cascade of downstream events that collectively reduce neuronal excitability.

GABA_B_Pathway cluster_membrane Cell Membrane GABAB GABA-B Receptor Gi_Go Gi/o Protein GABAB->Gi_Go Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Voltage-Gated Ca2+ Channel Reduced_Excitability Reduced Neuronal Excitability & Neurotransmitter Release Ca_Channel->Reduced_Excitability K_Channel GIRK K+ Channel Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Efflux of K+ Drug Baclofen / Phenibut Drug->GABAB Binds & Activates Gi_Go->AC Inhibits Gi_Go->Ca_Channel Inhibits Gi_Go->K_Channel Activates Hyperpolarization->Reduced_Excitability

Caption: GABA-B receptor activation pathway by Baclofen and Phenibut.

Proposed Nootropic Pathway (Noopept)

The cognitive-enhancing effects of Noopept are thought to be mediated by its influence on neurotrophic factors, which are crucial for neuronal survival, growth, and synaptic plasticity.

Noopept_Pathway Noopept Noopept Administration BBB Crosses Blood- Brain Barrier Noopept->BBB Hippocampus Acts on Hippocampal Neurons BBB->Hippocampus Gene_Expression ↑ mRNA Expression of NGF & BDNF Hippocampus->Gene_Expression Protein_Synthesis ↑ Synthesis of NGF & BDNF Proteins Gene_Expression->Protein_Synthesis Neurogenesis ↑ Neurogenesis & Neuronal Survival Protein_Synthesis->Neurogenesis Synaptic_Plasticity ↑ Synaptic Plasticity (LTP) Protein_Synthesis->Synaptic_Plasticity Cognition Improved Memory & Cognitive Function Neurogenesis->Cognition Synaptic_Plasticity->Cognition

Caption: Proposed mechanism of Noopept via neurotrophic factor upregulation.

Key Experimental Protocols for Validation

To ensure scientific rigor, the effects described must be validated through standardized experimental protocols. Below are methodologies for assessing the key pharmacological activities discussed.

Protocol: Radioligand Binding Assay for GABA-B Receptor Affinity

This protocol determines the binding affinity of a test compound (e.g., Baclofen, Phenibut) to the GABA-B receptor, providing a quantitative measure of its potency.

Objective: To calculate the inhibition constant (Ki) of a test compound for the GABA-B receptor.

Materials:

  • Rat cortical membranes (source of GABA-B receptors).

  • [³H]-GABA or other suitable radioligand.

  • Test compound (unlabeled).

  • Baclofen (as a positive control/displacer).

  • Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).

  • Scintillation vials and cocktail.

  • Glass fiber filters and filtration apparatus.

  • Liquid scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the [³H]-radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a specified time (e.g., 20 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Self-Validation: The protocol's integrity is maintained by including tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled displacer like Baclofen). Specific binding is the difference between the two.

Protocol: Western Blot for BDNF Expression

This protocol measures changes in the protein levels of Brain-Derived Neurotrophic Factor (BDNF) in brain tissue following treatment with a compound like Noopept.

Objective: To quantify the relative expression of BDNF protein in the hippocampus of treated vs. control animals.

Materials:

  • Hippocampal tissue from treated and control animals.

  • RIPA lysis buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies: anti-BDNF and anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Methodology:

  • Protein Extraction: Homogenize hippocampal tissue in RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

  • Gel Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-BDNF antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-β-actin antibody to serve as a loading control, ensuring that any observed differences in BDNF are not due to unequal sample loading.

  • Densitometry Analysis: Quantify the band intensities for BDNF and β-actin. Normalize the BDNF signal to the β-actin signal for each sample.

Experimental Workflow Visualization

Western_Blot_Workflow A 1. Tissue Homogenization B 2. Protein Quantification (BCA) A->B C 3. SDS-PAGE (Separation) B->C D 4. Transfer to PVDF Membrane C->D E 5. Blocking D->E F 6. Primary Ab (anti-BDNF) E->F G 7. Secondary Ab (HRP-linked) F->G H 8. ECL Detection & Imaging G->H I 9. Densitometry Analysis H->I

Caption: Standard workflow for Western Blot analysis of protein expression.

Conclusion and Future Directions

Aminophenylacetic acid derivatives represent a clinically significant class of compounds with validated effects on the central nervous system. The GABAergic modulators, Baclofen and Phenibut, offer established therapeutic benefits for spasticity and anxiety, respectively, through their well-defined action on GABA-B receptors. In contrast, nootropic agents like Noopept present a more complex mechanistic profile, with compelling preclinical and initial clinical data suggesting a role in cognitive enhancement and neuroprotection via the upregulation of neurotrophic factors.

Future research should focus on developing derivatives with improved receptor specificity to minimize side effects, as well as further elucidating the downstream targets of nootropic agents to unlock their full therapeutic potential for treating cognitive disorders. The experimental frameworks provided in this guide offer a robust starting point for the continued investigation and validation of this promising chemical class.

References

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]
  • MedlinePlus. (2019). Baclofen.
  • Ghavanini, A. A. & Thaci, B. (2023). Baclofen.
  • PharmaCompass. (n.d.). Baclofenum.
  • Vakhitova, Y. V., et al. (2016). Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept.
  • Patsnap. (2024). What is the mechanism of Baclofen? Synapse. [Link]
  • Wikipedia. (n.d.). Phenibut. [Link]
  • Drugs.com. (n.d.).
  • Owen, D. R., et al. (2016). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. Drugs in R&D, 16(4), 305-312. [Link]
  • RxList. (n.d.). Phenibut: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]
  • Alzheimer's Drug Discovery Found
  • Sourcing-Pharma. (2025).
  • WebMD. (n.d.). Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
  • Nootropics Expert. (2025). Noopept. [Link]
  • Examine.com. (2025). Research Breakdown on N-Phenylacetyl-L-prolylglycine ethyl ester. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(4-Amino-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. This guide moves beyond mere instruction to provide a deep, procedural understanding of how to properly manage and dispose of 2-(4-Amino-3-methylphenyl)acetic acid (CAS No. 64398-39-2). Adherence to these protocols is critical not only for regulatory compliance but for the protection of yourself, your colleagues, and the environment.

This document is structured to provide immediate, actionable information grounded in established safety science. We will cover hazard assessment, personal protection, spill management, and the definitive, step-by-step process for waste disposal.

Core Principle: Hazard-First Assessment

Proper disposal begins with a thorough understanding of the risks. This compound is an aromatic amine and an organic acid derivative. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates every subsequent handling and disposal step.

The primary hazards are associated with its irritant properties.[1][2][3] Furthermore, as an aromatic amine, it belongs to a chemical class known for potential health hazards, including skin absorption and sensitization.[4] One safety data sheet for a similar compound also indicates potential harm to aquatic life, making environmental containment a priority.[5]

Table 1: GHS Hazard Summary

Hazard Category GHS Pictogram Signal Word Hazard Statement
Skin Irritation Warning H315: Causes skin irritation.[1][3]
Eye Irritation Warning H319: Causes serious eye irritation.[1][3][5]
Respiratory Irritation Warning H335: May cause respiratory irritation.[1][3]

| Aquatic Hazard (Potential) | | Warning | H402: Harmful to aquatic life.[5] |

This assessment logically concludes that this compound must be treated as hazardous chemical waste . It cannot be disposed of via sanitary sewer or regular trash.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the compound's irritant nature, a robust PPE protocol is essential to prevent exposure.

  • Hand Protection: Wear chemically resistant, impervious gloves such as nitrile. Wash hands thoroughly with soap and water after handling.[1][6]

  • Eye/Face Protection: Use safety glasses with side shields or goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]

Accidental Release Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Remove all sources of ignition.[6][8]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Prevent the spill from spreading and strictly prohibit it from entering drains or waterways.[1][6]

  • Absorb and Collect: Cover the spill with an inert, non-combustible absorbent material like vermiculite, dry sand, or earth. Using non-sparking tools, carefully sweep or scoop the material into a suitable, sealable, and clearly labeled container for hazardous waste.[1][2][8]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Package for Disposal: The container with the collected spill residue must be sealed, labeled as hazardous waste, and disposed of according to the procedures outlined in the next section.

Step-by-Step Disposal Procedure

The final disposal of this compound must be systematic and compliant with institutional and governmental regulations.

Step 4.1: Waste Characterization

All waste streams containing this compound, including pure substance, solutions, contaminated consumables (e.g., weigh boats, wipes), and spill cleanup materials, are to be classified as hazardous chemical waste.

Step 4.2: Waste Segregation and Collection
  • Compatibility is Key: Collect waste in a dedicated container made of a compatible material (e.g., High-Density Polyethylene - HDPE).[9] Never mix this waste with incompatible chemicals, such as strong oxidizing agents or bases.[10]

  • Container Integrity: The waste container must be in good condition, with a tightly sealing lid to prevent leaks or the release of vapors.[11] Keep the container closed at all times except when adding waste.[8][11]

Step 4.3: Meticulous Labeling

Proper labeling is a legal requirement and essential for safety. The waste container label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" and its CAS Number: 64398-39-2 .

  • An accurate description of the contents (e.g., "Solid waste," "Aqueous solution with <5%...").

  • The appropriate GHS hazard pictograms (e.g., Exclamation Mark).

  • The accumulation start date and the name of the principal investigator or laboratory.

Step 4.4: Interim Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

  • The storage location must be secure, well-ventilated, and away from heat or ignition sources.[8]

  • Employ secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks from the primary container.

Step 4.5: Final Disposal
  • Do not attempt to treat or neutralize the waste in the lab.

  • The disposal of this hazardous waste must be handled by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][2][5][10]

  • Follow your organization's specific procedures to schedule a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.

G Workflow for this compound Waste Disposal cluster_0 Waste Generation & Assessment cluster_1 Handling & Collection cluster_2 Storage & Disposal start Generate Waste Containing This compound assess Assess Hazards: - Skin/Eye/Resp Irritant - Potential Aquatic Hazard start->assess ppe Don Appropriate PPE: - Gloves, Goggles, Lab Coat assess->ppe Hazardous segregate Is waste compatible with contents of container? ppe->segregate collect Collect in a Dedicated, Compatible, Labeled Container storage Store Sealed Container in Designated Satellite Area (Secondary Containment) collect->storage segregate->collect Yes new_container Start New, Labeled Waste Container segregate->new_container pickup Arrange for Pickup by EH&S or Licensed Contractor storage->pickup end_point Proper & Compliant Disposal pickup->end_point new_container->collect

Caption: Decision workflow for handling and disposal.

Regulatory Imperative

These procedures are designed to comply with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States, managed by the EPA, and the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Union.[12][13] Always consult your institution's specific EH&S guidelines, as they will provide the definitive policies for your location.

By integrating these scientifically-backed procedures into your laboratory workflow, you build a foundation of safety and trust, ensuring your research can proceed with integrity and confidence.

References

  • Thermo Fisher Scientific. (2025-09-24). Safety Data Sheet.
  • University of California Merced. (2012-10-19). Glacial Acetic Acid - Standard Operating Procedure.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetic Acid.
  • University of Wisconsin-Madison. (2022-06-06). Appendix A Disposal Procedures by Chemical.
  • PubChem. (n.d.). 2-amino-2-(4-methylphenyl)acetic Acid. National Center for Biotechnology Information.
  • ACS Publications. (2023-11-09). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Oakland University. (2025-2026). EHSO Manual - Hazardous Waste.
  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • U.S. Environmental Protection Agency. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste.
  • European Chemicals Agency (ECHA). (n.d.). Guidance documents.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Amino-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides a detailed operational plan for the safe handling of 2-(4-Amino-3-methylphenyl)acetic acid, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, we understand that true laboratory safety extends beyond mere compliance; it's about deeply understanding the "why" behind each procedural step. This document is structured to provide not just instructions, but also the scientific rationale to build a culture of safety and confidence in your laboratory.

Hazard Assessment: Understanding the Compound

This compound is an aromatic amine and a carboxylic acid derivative. This dual functionality necessitates a thorough understanding of its potential hazards. The primary risks associated with this compound, particularly in its powdered form, are inhalation of dust, and direct contact with the skin and eyes.[1] A comprehensive hazard assessment is the foundation of a robust safety plan.

Table 1: Hazard Identification for this compound

Hazard TypeDescriptionPotential Consequences
Inhalation The fine powder can easily become airborne during handling.[1][2]Irritation of the nose, throat, and respiratory system.[3] Higher exposures could potentially lead to more severe respiratory issues.
Skin Contact Direct contact with the powder or solutions.Can cause skin irritation.[4][5] Aromatic amines, as a class, can sometimes be absorbed through the skin.
Eye Contact Direct contact with the powder or splashes of solutions.May cause serious eye irritation.[1][4][5]
Ingestion Accidental ingestion of the compound.Harmful if swallowed.[5]

Core PPE Requirements: Your Last Line of Defense

While engineering controls like fume hoods are the primary means of protection, PPE is the critical final barrier between you and the chemical.[6][7] The selection of PPE must be deliberate and based on the specific hazards of this compound.

Eye and Face Protection

Given the risk of serious eye irritation from dust or splashes, standard safety glasses are insufficient.[1][4][8]

  • Recommendation: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[9]

  • Rationale: Goggles provide a complete seal around the eyes, offering protection from airborne particles and liquid splashes from all directions.[7] For tasks with a higher risk of splashing, such as when working with larger volumes, a face shield should be worn in conjunction with goggles.[9][10]

Skin and Body Protection

Protecting the skin from direct contact is crucial to prevent irritation and potential absorption.

  • Gloves:

    • Recommendation: Use chemically resistant gloves. Neoprene or nitrile gloves are generally suitable for handling aromatic amines and acidic compounds.[7][9][11] Always inspect gloves for any signs of degradation or punctures before use.[12]

    • Rationale: No single glove material protects against all chemicals.[10] Nitrile gloves offer good short-term protection against a broad range of chemicals, but for prolonged handling, consulting the manufacturer's compatibility chart is advised.[7][9] Studies on aromatic amine permeation through different glove materials have shown varying breakthrough times, underscoring the importance of selecting the right material.[13][14]

  • Lab Coat:

    • Recommendation: A long-sleeved lab coat is required.[9][11]

    • Rationale: A lab coat protects your skin and personal clothing from accidental spills and contamination. It should be kept fully buttoned to provide maximum coverage.[9]

  • Footwear:

    • Recommendation: Closed-toe shoes are mandatory in the laboratory.[9][11]

    • Rationale: This prevents injury from dropped objects and protects the feet from spills.

Respiratory Protection

The primary engineering control for preventing inhalation of this compound dust is a chemical fume hood.[2][6]

  • Recommendation: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood.[2]

  • Rationale: A fume hood effectively captures and exhausts airborne contaminants, protecting the user from inhalation.[6] If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, a respirator may be required, which would necessitate a full respiratory protection program including medical evaluation and fit testing.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Integrating PPE into your workflow is essential for consistent safety. The following is a procedural guide for weighing and preparing a solution of this compound.

Workflow for Weighing and Dissolving the Compound

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe 1. Don PPE (Goggles, Lab Coat, Gloves) prep_hood 2. Prepare Fume Hood (Verify airflow, clear workspace) prep_ppe->prep_hood weigh 3. Weigh Compound (Use anti-static weigh boat) prep_hood->weigh transfer 4. Transfer to Beaker weigh->transfer add_solvent 5. Add Solvent Slowly transfer->add_solvent dissolve 6. Dissolve Compound (Gentle stirring) add_solvent->dissolve cleanup_tools 7. Decontaminate Tools & Surfaces dissolve->cleanup_tools dispose_waste 8. Dispose of Waste (Labelled waste container) cleanup_tools->dispose_waste remove_ppe 9. Doff PPE dispose_waste->remove_ppe

Caption: Workflow for safely handling this compound.

Detailed Steps:

  • Preparation:

    • Before entering the lab, ensure you are wearing closed-toe shoes and long pants.

    • Don your PPE in the following order: lab coat, chemical splash goggles, and finally, gloves.

    • Prepare your workspace inside the chemical fume hood. Ensure the sash is at the appropriate height and the airflow is working correctly.[6] Cover the work surface with disposable bench paper.[2]

  • Weighing and Solution Preparation (inside the fume hood):

    • To minimize dust generation, avoid pouring the powder directly from the main container.[2] Use a spatula to transfer small amounts onto a weigh boat.

    • Carefully add the weighed powder to your reaction vessel.

    • Slowly add the desired solvent to the powder to avoid splashing.

    • Once the compound is in solution, the risk of inhalation is significantly reduced, but skin and eye protection are still necessary.[2]

  • Cleanup:

    • Wipe down all surfaces inside the fume hood with an appropriate solvent to decontaminate them.

    • Dispose of the disposable bench paper and any contaminated items in a designated, sealed waste container.[6]

Spill and Emergency Procedures

In the event of an accidental release or exposure, a swift and informed response is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Small Spill (Solid): In a fume hood, carefully sweep up the spilled solid and place it in a sealed container for disposal. Avoid actions that could generate dust. Clean the spill area thoroughly.

  • Large Spill: Evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a crucial part of the chemical handling lifecycle.

  • Chemical Waste: Unused this compound and solutions containing it should be disposed of as hazardous chemical waste.[4] Place them in a clearly labeled, sealed, and appropriate waste container. Do not pour this chemical down the drain.[1][8]

  • Contaminated PPE: Used gloves and other disposable items that have come into contact with the chemical should be placed in a sealed bag and disposed of as solid hazardous waste.

  • Regulatory Compliance: Always follow your institution's and local regulations for hazardous waste disposal.[15]

By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work. A proactive and informed approach to safety is the bedrock of scientific excellence.

References

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety, University of California, Berkeley.
  • Vo, E., Berardinelli, S. P., Hall, R. C., & Ayouby, N. E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6), 837-841.
  • Safety Rules in Chemical Laboratories: A Practical Guide. (2025-10-07).
  • Vo, E., Berardinelli, S. P., & Hall, R. C. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837–841.
  • Chemical Safety: Personal Protective Equipment, University of California, Santa Barbara.
  • Laboratory Safety Manual - NCBS.
  • How to Choose PPE for Chemical Work. (2025-10-23).
  • General Lab Safety Procedure - Caltech CCE.
  • Hazardous Substance Fact Sheet - Acetic Acid. New Jersey Department of Health.
  • Pol-Chemical Safety (Lab Safety Manual) — Policy and Procedure Library - University of Louisville. (2022-10-03).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
  • SAFETY DATA SHEET - 3'-Aminoacetophenone - Thermo Fisher Scientific. (2025-09-14).
  • Safety Data Sheet: Acetic acid - Carl ROTH.
  • How Do You Properly Dispose Of Acetic Acid? - Chemistry For Everyone. (2025-06-30).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.